2-Hydroxy-N,N-dimethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLAXBYYVCOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885607 | |
| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35123-06-9 | |
| Record name | N,N-Dimethyllactamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35123-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035123069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35123-06-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-N,N-dimethylpropanamide (also known as N,N-dimethyllactamide), a versatile chiral molecule with growing interest in various scientific fields. This document details its physicochemical characteristics, synthesis and purification protocols, spectral data, and safety information. Furthermore, it explores its current and potential applications, particularly its role as a chiral building block in organic synthesis and as a green solvent. While direct involvement in specific signaling pathways is not yet elucidated, the biological activities of structurally related compounds are discussed to provide context for future research in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] It is a polar, protic solvent characterized by an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[1][2] This structure, featuring a stereocenter at the second carbon, results in the existence of two enantiomers: (R)- and (S)-2-Hydroxy-N,N-dimethylpropanamide.[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| CAS Number | 35123-06-9 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.033 g/cm³ (predicted) | [4] |
| Boiling Point | 78.6-79.6 °C at 4 Torr | [4] |
| Flash Point | 109.5 °C (closed cup) | [3] |
| Water Solubility | Miscible | [1] |
| InChI | 1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | [3] |
| InChIKey | YEBLAXBYYVCOLT-UHFFFAOYSA-N | [3] |
| SMILES | CC(O)C(=O)N(C)C | [5] |
Synthesis and Purification
The primary industrial synthesis of this compound involves the amidation of lactic acid derivatives, such as ethyl lactate, with dimethylamine.[6] This reaction is typically catalyzed by a base.
Experimental Protocol: Synthesis via Amidation of Ethyl Lactate
Materials:
-
Ethyl lactate
-
Anhydrous dimethylamine
-
Anhydrous methanol (or other suitable solvent)
-
Sodium methoxide (or other suitable base catalyst)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Distillation apparatus
Procedure:
-
In a sealed reaction vessel, dissolve anhydrous dimethylamine in anhydrous methanol.
-
Add ethyl lactate to the solution. The molar ratio of dimethylamine to ethyl lactate should be optimized, but a slight excess of dimethylamine is typically used.
-
Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Heat the sealed vessel to 70 °C and maintain this temperature for 48 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N,N-dimethyl lactamide, can be purified by distillation.[6]
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
Purification
Purification of this compound is typically achieved through vacuum distillation to remove unreacted starting materials and the solvent. The purity of the final product can be assessed using standard analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule.
Chemical Reactivity and Applications
Oxidation
The secondary hydroxyl group in this compound is susceptible to oxidation.[2] Depending on the oxidizing agent and reaction conditions, this can yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide.[2]
Reaction Pathway for Oxidation:
Caption: Oxidation of this compound.
Chiral Synthon
This compound serves as a valuable chiral building block in asymmetric synthesis.[2] It is utilized as a substrate in the kinetic resolution of racemic 2-hydroxyamides, enabling the preparation of optically active derivatives that are crucial for the synthesis of biologically active compounds.[2]
Green Solvent
N,N-dimethyl lactamide is considered a "green solvent" due to its derivation from renewable resources (lactic acid), biodegradability, and low toxicity.[7] It is being explored as a replacement for more hazardous solvents in various applications.[7]
Biological Activity and Relevance in Drug Development
Currently, there is limited specific information available on the biological activity of this compound itself or its direct involvement in cellular signaling pathways. However, its structural analogs and related compounds have been investigated for their biological effects, suggesting potential avenues for future research.
Structural analogs of this compound have been explored for their antiproliferative and apoptotic activities against cancer cell lines. While the direct target and mechanism of action are not fully understood, these findings indicate that the N,N-dimethylpropanamide scaffold could be a starting point for the design of novel therapeutic agents.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this chemical.
Conclusion
This compound is a chiral compound with a range of interesting chemical properties and potential applications. Its role as a chiral synthon and its environmentally friendly profile as a green solvent make it a molecule of significant interest. While its specific biological activities and interactions with signaling pathways remain to be fully elucidated, the bioactivity of its structural analogs suggests that it may hold promise for future drug discovery and development efforts. This technical guide provides a solid foundation of its known properties and methodologies to aid researchers in their exploration of this versatile chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Research Chemical [benchchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide (CAS 35123-06-9)
Abstract: This document provides a comprehensive technical overview of 2-Hydroxy-N,N-dimethylpropanamide (CAS 35123-06-9), a versatile chiral synthon and solvent. It details the compound's physicochemical properties, chemical reactivity, and key applications in research and industry. This guide is intended for researchers, scientists, and drug development professionals, offering structured data, experimental methodologies, and logical workflows to support advanced chemical synthesis and analysis.
Introduction
This compound, also known as N,N-Dimethyllactamide, is a tertiary amide derivative of lactic acid.[1] Its structure contains a single stereocenter at the second carbon, making it a valuable chiral building block in asymmetric synthesis.[2] The compound is a colorless to pale yellow liquid with high polarity, rendering it soluble in polar solvents like water and alcohols.[1] Its significance is demonstrated in its use as a key substrate for producing optically active 2-hydroxyamide derivatives, which are crucial intermediates for biologically active compounds, asymmetric catalysts, and chiral auxiliaries.[2] Furthermore, it serves as a versatile solvent, sometimes positioned as an alternative to N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[3][4]
Physicochemical and Stereochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its application in both laboratory and industrial settings.[1]
Physical and Chemical Data
The quantitative properties of this compound have been compiled from various sources and are presented for easy comparison.
| Property | Value | Source(s) |
| CAS Number | 35123-06-9 | [5][6][7] |
| Molecular Formula | C₅H₁₁NO₂ | [1][5][6] |
| Molecular Weight | 117.15 g/mol | [2][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 78.6-79.6 °C @ 4 Torr 200.2 °C @ 760 mmHg | [5][6][8] |
| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Flash Point | 74.9 °C 109.5 °C (closed cup) | [5][8][9] |
| Water Solubility | >5000 g/L at 20 °C | |
| Vapor Pressure | 12 Pa at 20 °C | [6] |
| Refractive Index | 1.45 | [5][8] |
| LogP | -0.5 | [4][8] |
Stereochemistry
The presence of a chiral center at the C2 position means the compound exists as a pair of (R) and (S) enantiomers.[2] The synthesis and separation of these enantiomerically pure forms are critical for their application in stereoselective processes.[2]
| Property | (S)-Enantiomer | (R)-Enantiomer | Source(s) |
| IUPAC Name | (2S)-2-hydroxy-N,N-dimethylpropanamide | (2R)-2-hydroxy-N,N-dimethylpropanamide | [2][10] |
| CAS Number | 31502-31-5 | 193806-12-1 | [2] |
| Optical Rotation | [α]₂₀ᴰ = +12.5° (c=1, CHCl₃) | [α]₂₀ᴰ = -12.3° (c=1, CHCl₃) | [2] |
| InChIKey | YEBLAXBYYVCOLT-BYPYZUCNSA-N | YEBLAXBYYVCOLT-SCSAIBSYSA-N | [2][10] |
Chemical Reactivity and Stability
Under normal conditions, this compound is stable.[1] However, its secondary hydroxyl group makes it susceptible to oxidation.[2] It is known to react with strong oxidizing agents.[11]
Oxidation Reactions
The secondary hydroxyl group can be oxidized to yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide, depending on the oxidizing agent and reaction conditions.[2]
Analytical Methodologies
Determining the enantiomeric purity or enantiomeric excess (e.e.) is crucial for applications in stereoselective synthesis.[2] The most prominent methods for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2]
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess of a sample.
Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (specific ratio, e.g., 90:10 v/v, to be optimized)
-
Sample of this compound dissolved in the mobile phase
-
Reference standards for both (R)- and (S)-enantiomers
Methodology:
-
System Preparation: Equilibrate the chiral column with the prepared mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Chromatographic Run: Run the separation under isocratic conditions. Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Acquisition: Record the chromatogram, noting the retention times for each peak.
-
Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of the pure reference standards, if available.
-
Quantification: Integrate the area under each enantiomeric peak. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Applications in Research and Development
The unique structure of this compound makes it a valuable compound in several fields.
-
Chiral Synthon: It is a key building block for the synthesis of more complex, optically active molecules, including active pharmaceutical ingredients (APIs).[2][12] Its use in the kinetic resolution of racemic 2-hydroxyamides allows for the highly selective preparation of enantioenriched products.[2]
-
Solvent: Due to its high polarity and stability, it is used as a solvent in chemical synthesis and various industrial applications.[1][4] It is marketed as a "green chemical" alternative to other polar aprotic solvents.[3]
-
Agrochemicals: The compound is approved for use as an inert ingredient (solvent/co-solvent) in pesticide formulations applied to growing crops and animals.[13][14]
Biological and Toxicological Profile
The toxicological profile of this compound has been evaluated, particularly in the context of its use in agricultural products. It is generally characterized by low acute toxicity.[14]
| Toxicological Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity | LD₅₀ > 2,000 mg/kg (Virtually nontoxic) | Rat | [11][14] |
| Acute Dermal Toxicity | LD₅₀ > 1,000 mg/kg | Rat | [14] |
| Acute Inhalation Toxicity | LD₅₀ > 1,000 mg/kg | Rat | [14] |
| Dermal Irritation | Not an irritant | Rabbit | [14] |
| Eye Irritation | Mildly irritating | Rabbit | [14] |
| Dermal Sensitization | Not a sensitizer | Mouse | [14] |
| Carcinogenicity | Not expected to be carcinogenic (based on absence of structural alerts) | N/A | [14] |
| Neurotoxicity | Not expected to be neurotoxic | Rat | [14] |
| Developmental Toxicity | Fetal toxicity (reduced bodyweight) observed at 500 mg/kg/day (highest dose tested); NOAEL was 200 mg/kg/day. No maternal toxicity observed. | Rat | [14] |
Based on available data, the compound is not expected to share a common mechanism of toxicity with other substances and is not mutagenic.[14]
Conclusion
This compound (CAS 35123-06-9) is a multifunctional chemical of significant interest to researchers and process chemists. Its value as a chiral building block is well-established, providing a gateway to a wide range of enantiomerically pure molecules. Concurrently, its properties as a polar, stable solvent, coupled with a favorable toxicological profile, position it as a viable component in diverse formulations, from pharmaceuticals to agrochemicals. The methodologies for its analysis, particularly for enantiomeric purity, are robust and essential for its effective application in stereoselective chemistry.
References
- 1. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. N,N-Dimethyl lactamid, 100 ml, glass, CAS No. 35123-06-9 | Alternative Solvents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 35123-06-9 CAS MSDS (Propanamide, 2-hydroxy-N,N-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS#:35123-06-9 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. (2R)-2-hydroxy-N,N-dimethylpropanamide | C5H11NO2 | CID 816823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. leap.epa.ie [leap.epa.ie]
- 12. This compound [myskinrecipes.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Federal Register :: Propanamide, 2-hydroxy-N, N-dimethyl-; Exemption From the Requirement of a Tolerance [federalregister.gov]
A Technical Guide to the Molecular Structure and Properties of 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N,N-dimethylpropanamide (CAS No: 35123-06-9), also known as N,N-Dimethyllactamide, is a valuable tertiary amide derivative that serves as a versatile chiral synthon in advanced organic synthesis.[1] Its molecular structure, featuring a secondary hydroxyl group adjacent to a tertiary amide, contains a chiral center, making it a critical building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth overview of its molecular structure, physicochemical properties, spectroscopic profile, and key chemical applications, along with generalized experimental protocols for its synthesis and analysis.
Molecular Structure and Chemical Identity
This compound possesses the molecular formula C₅H₁₁NO₂.[2] The structure consists of a three-carbon propanamide backbone with a hydroxyl (-OH) group on the second carbon (C2) and two methyl groups attached to the amide nitrogen. The presence of four different substituents (a hydrogen, a methyl group, a hydroxyl group, and a dimethylaminocarbonyl group) on the C2 carbon makes it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-2-hydroxy-N,N-dimethylpropanamide and (S)-2-hydroxy-N,N-dimethylpropanamide.[1] The synthesis of enantiomerically pure forms is crucial for its application in asymmetric catalysis and the development of chiral pharmaceuticals.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | N,N-Dimethyllactamide, Lactamide, N,N-dimethyl-[2][3] |
| CAS Number | 35123-06-9[2] |
| Molecular Formula | C₅H₁₁NO₂[2] |
| Molecular Weight | 117.15 g/mol [2] |
| SMILES | CC(O)C(=O)N(C)C |
| InChI | InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3[2][3] |
| InChIKey | YEBLAXBYYVCOLT-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3] It is a polar molecule, enhancing its solubility in water and other polar solvents.[3]
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Liquid[2] |
| Density (Predicted) | 1.033 g/cm³ |
| Boiling Point | 200.2 °C @ 760 mmHg |
| 78.6-79.6 °C @ 4 Torr | |
| Flash Point | 74.9 °C[4] / 109.5 °C (closed cup)[5] |
| Vapor Pressure | 0.1 ± 0.8 mmHg @ 25°C (Predicted) |
| Refractive Index | 1.450[4] |
Spectroscopic Profile
The structural features of this compound can be confirmed using various spectroscopic techniques. The following data is based on typical values and information from spectral databases.
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Environment | Chemical Shift (δ, ppm) |
| C=O | Amide Carbonyl | 170 - 185 |
| CH-OH | Carbon bearing hydroxyl | 60 - 80 |
| N-(CH₃)₂ | N-Methyl carbons | 37 - 45 |
| CH₃ | Methyl carbon | 10 - 15 |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch | 3550 - 3200 (broad, strong) | Indicates the hydroxyl group. Broadness is due to hydrogen bonding.[6] |
| C-H Stretch | 2950 - 2850 (medium/strong) | Corresponds to the alkyl C-H bonds.[6] |
| C=O Stretch | 1690 - 1630 (strong) | Strong absorption characteristic of the tertiary amide carbonyl group.[6] |
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a versatile intermediate in chemical synthesis.
Kinetic Resolution
A primary application is its use as a racemic substrate in kinetic resolution. A chiral catalyst selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer from the acylated product. This process is fundamental for producing optically active 2-hydroxyamide derivatives.[1]
Oxidation Reaction
The secondary hydroxyl group is susceptible to oxidation.[1] Depending on the oxidizing agent and reaction conditions, it can be converted to the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide, a useful intermediate for further chemical transformations.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound. Researchers should consult primary literature for specific reaction conditions and safety procedures.
Synthesis via Aminolysis of Ethyl Lactate
One of the most common methods for preparing N,N-disubstituted lactamides is the aminolysis of a lactate ester with the corresponding amine.[7]
-
Apparatus: A high-pressure reaction vessel (e.g., a Parr reactor) equipped with a magnetic stirrer and temperature control.
-
Reagents:
-
Ethyl lactate (1.0 eq)
-
Anhydrous dimethylamine (excess, e.g., 2-3 eq)
-
Methanol (as solvent, optional)
-
-
Procedure:
-
Charge the reaction vessel with ethyl lactate and the solvent (if used).
-
Cool the vessel in an ice bath or dry ice/acetone bath.
-
Carefully condense the desired amount of anhydrous dimethylamine into the vessel.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Allow the vessel to warm to room temperature, then heat to the target temperature (e.g., 70°C) with vigorous stirring.[7]
-
Maintain the reaction for the specified time (e.g., 24-48 hours).[7]
-
After the reaction is complete, cool the vessel to below 0°C before carefully venting the excess dimethylamine in a fume hood.
-
Transfer the resulting mixture to a round-bottom flask.
-
Remove the solvent and any residual volatile components under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Spectroscopic Characterization
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to verify the proton environments.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum to identify the unique carbon signals.
-
-
Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, and integrations to confirm the molecular structure.
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
-
Acquisition:
-
Obtain the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Perform a background scan prior to sample analysis.
-
-
Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, and C=O functional groups to confirm the compound's identity.
Safety Information
According to aggregated GHS data, this compound may cause skin irritation (H315) and serious eye irritation (H319) in a significant percentage of notifications.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:35123-06-9 | Chemsrc [chemsrc.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-2-Hydroxy-N,N-dimethylpropanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Hydroxy-N,N-dimethylpropanamide, also known as (R)-N,N-dimethyllactamide, is a chiral tertiary amide that has garnered significant interest in the field of organic synthesis. Its value lies in its role as a versatile chiral building block, particularly in the preparation of enantiomerically pure compounds, which is a critical aspect of modern drug development and materials science. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of (R)-2-Hydroxy-N,N-dimethylpropanamide, with a focus on experimental details and logical workflows for researchers and professionals in the chemical and pharmaceutical industries.
Physicochemical Properties
(R)-2-Hydroxy-N,N-dimethylpropanamide is a liquid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some of the reported values, particularly for boiling point and density, are predicted, and experimental values can vary based on measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Liquid | PubChem |
| Boiling Point | 200.2 ± 23.0 °C at 760 mmHg (Predicted) | ChemSrc |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | ChemSrc |
| Flash Point | 74.9 ± 22.6 °C (Predicted) | ChemSrc |
| Solubility | Information not readily available, but expected to be soluble in water and polar organic solvents. | |
| InChI Key | YEBLAXBYYVCOLT-SCSAIBSYSA-N | PubChem |
| Canonical SMILES | C--INVALID-LINK--O | PubChem |
Stereochemistry
The chirality of (R)-2-Hydroxy-N,N-dimethylpropanamide is a crucial feature, arising from the stereocenter at the second carbon atom. This chirality dictates its application in asymmetric synthesis.
Figure 1: Stereochemical representation of (R)-2-Hydroxy-N,N-dimethylpropanamide.
Synthesis of (R)-2-Hydroxy-N,N-dimethylpropanamide
The enantioselective synthesis of (R)-2-Hydroxy-N,N-dimethylpropanamide is paramount to its utility. A common and direct approach involves the amidation of enantiopure (R)-lactic acid or its esters with dimethylamine. The following diagram illustrates the general synthetic pathway.
Figure 2: Synthetic pathway for (R)-2-Hydroxy-N,N-dimethylpropanamide.
Experimental Protocol: Synthesis from (R)-Lactic Acid
The following is a generalized experimental protocol based on the reaction of lactic acid with dimethylamine under elevated temperature and pressure. It is crucial to perform this reaction in a suitable pressure vessel with appropriate safety precautions.
Materials:
-
(R)-Lactic acid
-
Dimethylamine (aqueous solution or gas)
-
Pressure reactor
Procedure:
-
Charge the pressure reactor with (R)-lactic acid.
-
Introduce a molar excess of dimethylamine. The reaction can be carried out with an aqueous solution of dimethylamine or by bubbling dimethylamine gas through the lactic acid.
-
Seal the reactor and heat to a temperature in the range of 200-300°C.
-
Maintain the pressure within the range of 100-200 bar.
-
The reaction is typically carried out for a period of 0.5 to 5 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess dimethylamine.
-
The resulting product can be purified by distillation under reduced pressure.
Application in Kinetic Resolution of 2-Hydroxyamides
A primary application of (R)-2-Hydroxy-N,N-dimethylpropanamide is as a substrate in the kinetic resolution of racemic 2-hydroxyamides. This process, often catalyzed by a chiral acyl-transfer catalyst such as (R)-benzotetramisole, allows for the separation of enantiomers by selectively acylating one enantiomer at a much faster rate than the other.
References
Synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing (S)-2-Hydroxy-N,N-dimethylpropanamide, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details both chemical and enzymatic methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Chemical Synthesis: Aminolysis of (S)-Ethyl Lactate
A prevalent and high-yielding method for the synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide involves the direct aminolysis of commercially available and enantiomerically pure (S)-ethyl lactate with dimethylamine. This approach is attractive due to its straightforward nature and the use of readily accessible starting materials.
Reaction Scheme
Caption: Chemical synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide.
Quantitative Data
The following table summarizes the reported yields for the chemical synthesis of N,N-dimethyl lactamide from ethyl lactate and dimethylamine. It is presumed that the use of (S)-ethyl lactate as a starting material will yield the (S)-enantiomer of the product, as the reaction conditions are not expected to induce racemization.
| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |
| Ethyl lactate | Anhydrous dimethylamine | Sealed bottle, 70°C, 2 days | 93 | [1] |
| Natural L-(−)-ethyl lactate | Tetrahydrofurfuryl amine | Sealed flask, 75°C | 87 (after distillation) | [2] |
| Methyl lactate | Dimethylamine, H₂SO₄ (catalyst) | Room temperature, 3 weeks | 86 (after distillation) | [1][3] |
Detailed Experimental Protocol
This protocol is based on the procedure described in the patent literature for the synthesis of N,N-dimethyl lactamide[1].
Materials:
-
(S)-Ethyl lactate
-
Anhydrous dimethylamine
-
Pressure-resistant sealed reaction vessel
Procedure:
-
To a pressure-resistant sealed reaction vessel, add (S)-ethyl lactate.
-
Introduce anhydrous dimethylamine into the vessel. A molar excess of dimethylamine is typically used.
-
Seal the vessel and heat the reaction mixture to 70°C.
-
Maintain the temperature and stir the reaction mixture for 48 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess dimethylamine in a well-ventilated fume hood.
-
The crude product can be purified by distillation to yield pure (S)-2-Hydroxy-N,N-dimethylpropanamide.
Enzymatic Synthesis: A Green Alternative
Proposed Enzymatic Workflow
Caption: Proposed enzymatic synthesis workflow.
Principles and Potential Advantages
Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides[4][5][6]. The key advantages of using a nitrile hydratase for the synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide include:
-
High Enantioselectivity: Many nitrile hydratases exhibit excellent enantioselectivity, potentially allowing for the direct production of the desired (S)-enantiomer with high enantiomeric excess (ee)[7][8].
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, reducing energy consumption and the need for harsh reagents[7].
-
Green Chemistry: Biocatalysis is a cornerstone of green chemistry, minimizing waste and environmental impact[9].
General Experimental Considerations
A general protocol for the enzymatic hydration of a nitrile would involve the following steps:
-
Enzyme Selection/Preparation: Selection of a suitable nitrile hydratase with high activity and selectivity towards 2-hydroxypropanenitrile. The enzyme can be used as a whole-cell catalyst or in an immobilized form for enhanced stability and reusability.
-
Reaction Setup: The substrate, (S)-2-hydroxypropanenitrile, would be added to an aqueous buffer solution containing the nitrile hydratase. The pH and temperature would be optimized for the specific enzyme used.
-
Reaction Monitoring: The progress of the reaction would be monitored by techniques such as HPLC or GC to determine the conversion of the nitrile to the amide.
-
Work-up and Purification: Upon completion, the enzyme would be removed (e.g., by filtration if immobilized or centrifugation for whole cells). The product would then be isolated from the aqueous reaction mixture, typically by extraction with an organic solvent, followed by purification techniques like chromatography.
While specific quantitative data for the enzymatic synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide is not available in the reviewed literature, enzymatic resolutions of similar chiral molecules have been reported to achieve high yields and excellent enantiomeric excess (often >99% ee)[10][11][12]. Further research and screening of nitrile hydratases would be necessary to develop a specific and optimized protocol for this transformation.
References
- 1. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 6. Nitrile_hydratase [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyllactamide physical constants
An In-depth Technical Guide to the Physical Constants of N,N-Dimethyllactamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical constants of N,N-Dimethyllactamide (DML), a versatile and increasingly popular green solvent. The information is presented to be a valuable resource for professionals in research, scientific endeavors, and drug development. DML, derived from lactic acid, is a bio-based, biodegradable, and label-free polar, protic solvent.[1][2] Its unique properties make it an excellent and more sustainable alternative to conventional polar solvents like N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), dimethylformamide (DMF), and dimethylacetamide (DMAc).[1]
Core Physical and Chemical Properties
N,N-Dimethyllactamide is an organic compound featuring an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[3] This structure contributes to its high polarity, moderate viscosity, and a relatively high boiling point, which indicates strong intermolecular interactions.[3] It is typically a colorless to pale yellow liquid with a mild odor and is stable under normal conditions.[3]
Data Presentation: Physical Constants of N,N-Dimethyllactamide
The quantitative physical data for N,N-Dimethyllactamide are summarized in the tables below for clarity and ease of comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-N,N-dimethylpropanamide | [3] |
| Synonyms | Agnique® AMD 3L, Lactamide, N,N-dimethyl- | [3] |
| CAS Number | 35123-06-9 | [3] |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | 1.046 g/cm³ at 25 °C | [4] |
| Boiling Point | 223 °C | [4] |
| Pour Point / Melting Point | -60 °C (Pour Point) | [4] |
| Flash Point | 103 °C / 108 °C | [4][5] |
| Water Content | ≤ 0.5% | [4] |
| Solubility | Completely miscible with water; Soluble in polar solvents | [3][4] |
Table 2: Physicochemical Parameters
| Parameter | Value | Source(s) |
| Vapor Pressure | 0.08 - 0.2 mmHg at 20 °C | [5] |
| Refractive Index | ~1.45 | - |
| Acid Value | ≤ 2 mg KOH/g | [4] |
| Amine Value | ≤ 2 mg KOH/g | [4] |
Table 3: Viscosity at Various Temperatures
| Temperature (°C) | Approximate Viscosity (mPa·s) |
| -5 | ~25 |
| 0 | ~18 |
| 10 | ~10 |
| 20 | ~7 |
| 30 | ~5 |
| 40 | ~3.5 |
| Note: Viscosity values are estimated from the temperature-viscosity plot provided in the Agnique® AMD 3 L technical information sheet.[4] |
Experimental Protocols
The following section details the methodologies for determining the key physical constants of N,N-Dimethyllactamide, referencing standardized protocols.
Determination of Density (ISO 2811-3: Oscillation Method)
This method determines the density of a liquid by using an oscillator.
-
Principle: A U-shaped tube, either glass or stainless steel, is filled with the sample. The tube is then oscillated, and the resonance frequency is measured. This frequency is directly related to the mass of the liquid in the tube, and therefore its density.
-
Apparatus: A density meter equipped with an oscillating U-tube, a temperature-controlled chamber, and a digital display. A syringe for sample injection.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions, typically using dry air and distilled water.
-
Ensure the temperature-controlled chamber is stable at the desired temperature (e.g., 25 °C).
-
Inject the N,N-Dimethyllactamide sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium.
-
Record the density reading from the instrument's display. Perform multiple readings to ensure consistency.
-
Determination of Boiling Point (ASTM D1078)
This test method covers the determination of the distillation range of volatile organic liquids.
-
Principle: A 100-mL sample is distilled under specified conditions that are chosen to provide values comparable to a simple batch distillation. The temperature of the vapor is recorded at various points during the distillation.
-
Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, thermometer, and a heat source.
-
Procedure:
-
Measure 100 mL of the sample into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
-
Heat the flask at a controlled rate.
-
Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).
-
Continue the distillation and record the temperature at regular intervals as more distillate is collected.
-
The boiling point is typically reported as the temperature at which a specific volume has distilled or as a distillation range.
-
Determination of Pour Point (ISO 3016)
This method determines the lowest temperature at which a liquid will continue to flow under specified conditions.
-
Principle: The sample is first heated and then cooled at a specified rate. It is examined for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the sample is observed is recorded as the pour point.
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Place the test jar in a cooling bath.
-
At each test temperature, which is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is a movement of the sample.
-
The observation must be completed within 5 seconds.
-
The pour point is taken as 3°C above the temperature at which the liquid shows no movement when the jar is held horizontally for 5 seconds.
-
Determination of Flash Point (DIN EN 22719 / ISO 2719)
This method uses the Pensky-Martens closed-cup tester to determine the flash point of combustible liquids.
-
Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Apparatus: Pensky-Martens closed-cup tester with a test cup, lid, stirring device, and ignition source.
-
Procedure:
-
Fill the test cup with the sample to the filling mark.
-
Place the lid on the cup and place the assembly in the heating apparatus.
-
Begin heating and stirring at the specified rates.
-
At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.
-
Record the temperature at which a distinct flash is observed inside the cup.
-
Correct the observed flash point to standard atmospheric pressure.
-
Determination of Refractive Index
This is a fundamental property that can be measured using a refractometer.
-
Principle: Based on Snell's Law, a refractometer measures the extent to which light is bent (refracted) when it moves from a prism of known refractive index into the sample. Digital refractometers often use the principle of total internal reflection.
-
Apparatus: An Abbe or digital refractometer, a light source (often built-in, e.g., an LED), and a means of temperature control (e.g., a water bath or Peltier element).
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Ensure the prism surface is clean and dry.
-
Apply a small amount of the N,N-Dimethyllactamide sample to the prism.
-
Allow the sample to reach the desired temperature (e.g., 20°C or 25°C).
-
Observe the reading through the eyepiece (for Abbe refractometers) or on the digital display.
-
Record the refractive index, noting the temperature of the measurement.
-
Determination of Viscosity (Ostwald Viscometer)
This method determines the viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid with a known viscosity.
-
Principle: The time taken for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity is measured. This time is proportional to the kinematic viscosity of the liquid.
-
Apparatus: Ostwald viscometer (a U-shaped glass tube with two bulbs and a capillary section), a temperature-controlled water bath, a stopwatch, and a pipette.
-
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the N,N-Dimethyllactamide sample into the larger bulb of the viscometer.
-
Place the viscometer in a vertical position in the temperature-controlled bath and allow it to reach thermal equilibrium.
-
Using suction, draw the liquid up through the capillary into the smaller bulb, above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
-
Repeat the measurement several times and calculate the average flow time.
-
The viscosity is calculated by comparing the flow time and density of the sample to those of a reference liquid (like water) measured in the same viscometer under the same conditions.
-
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to N,N-Dimethyllactamide.
References
The Solubility Profile of 2-Hydroxy-N,N-dimethylpropanamide: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 2-Hydroxy-N,N-dimethylpropanamide in organic solvents, providing valuable insights for its application in research, drug development, and chemical synthesis.
Introduction
This compound, also known as N,N-dimethyllactamide, is a polar organic compound with the chemical formula C₅H₁₁NO₂. Its structure, featuring both a hydroxyl group and a tertiary amide, imparts a unique combination of polarity and hydrogen bonding capabilities. These characteristics are pivotal in determining its solubility in various organic solvents, a critical parameter for its use as a solvent, reactant, or formulation component in diverse scientific and industrial applications. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and visual representations of key concepts.
Data Presentation
Qualitative Solubility of this compound
Due to the limited availability of specific quantitative data in the public domain, this section provides a qualitative summary of the solubility of this compound in common organic solvents, based on its chemical properties and available literature. The compound's high polarity and ability to act as a hydrogen bond acceptor suggest good solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble to Miscible | The hydroxyl group can participate in hydrogen bonding with protic solvents, and the polar amide group interacts favorably.[1] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The polar nature of these solvents can effectively solvate the polar amide and hydroxyl moieties of the molecule.[2][3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group, but their overall lower polarity may limit miscibility.[2] |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polarity that allows for interaction with the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The non-polar nature of aromatic hydrocarbons leads to poor interaction with the highly polar solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity results in very limited solubility.[2] |
Estimated Quantitative Solubility of this compound
To provide a more quantitative perspective, the following table presents solubility data for a structurally similar compound, N,N-dimethylacetamide (DMAc). Given the structural similarities (both are N,N-dimethyl amides), the solubility behavior of DMAc can serve as a useful estimation for that of this compound. It is important to note that the additional hydroxyl group in this compound is expected to enhance its solubility in polar protic solvents compared to DMAc.
| Solvent | Chemical Class | Solubility of N,N-Dimethylacetamide (as an estimate) |
| Water | Polar Protic | Miscible[2][3] |
| Methanol | Polar Protic | Miscible[4] |
| Ethanol | Polar Protic | Miscible[2] |
| Acetone | Polar Aprotic | Miscible[2] |
| Acetonitrile | Polar Aprotic | Miscible[2] |
| Dichloromethane | Halogenated | Miscible[2] |
| Tetrahydrofuran (THF) | Ether | Miscible[2] |
| Ethyl Acetate | Ester | Miscible[2] |
| Toluene | Aromatic Hydrocarbon | Miscible[2] |
| n-Hexane | Aliphatic Hydrocarbon | Poorly Soluble[2] |
| Cyclohexane | Aliphatic Hydrocarbon | Poorly Soluble[2] |
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following section details a robust experimental protocol for the determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5][6]
Shake-Flask Method for Equilibrium Solubility Determination
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, or NMR)
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
3. Analytical Quantification:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of the dissolved compound.[7][8] A calibration curve should be prepared using standard solutions of known concentrations.
-
Gas Chromatography (GC): GC can also be employed for quantification, particularly for volatile solvents. Similar to HPLC, a calibration curve is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique that can determine the concentration of a solute without the need for a calibration curve of the same compound, by using a certified internal standard.[9][10][11]
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound solubility with solvent polarity.
References
- 1. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
2-Hydroxy-N,N-dimethylpropanamide: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-N,N-dimethylpropanamide, also known as N,N-dimethyllactamide, is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, makes it a valuable synthon for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in producing enantiomerically pure compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral building blocks are fundamental to the efficient and stereoselective synthesis of these active pharmaceutical ingredients. This compound serves as a key precursor for the generation of optically active 2-hydroxyamide derivatives, which are integral components of numerous biologically active molecules.[1] The presence of a stereocenter at the C2 position allows for the existence of (R)- and (S)-enantiomers, the separation and selective synthesis of which are crucial for its application in asymmetric synthesis.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| CAS Number | 35123-06-9 | [2] |
| Appearance | Liquid | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 200.2 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | 74.9 ± 22.6 °C | [3] |
| Water Solubility | High (inferred from negative LogP) | [3] |
| LogP (Octanol-Water) | -1.20 | [3] |
Synthesis of Racemic this compound
The racemic starting material is commonly synthesized via the aminolysis of a lactate ester, such as ethyl lactate or methyl lactate, with dimethylamine.[4] While several methods exist, a general and scalable approach involves the direct reaction of these precursors.
Experimental Protocol: Synthesis from Ethyl Lactate and Dimethylamine
This protocol describes a common laboratory-scale synthesis of racemic this compound.
Materials:
-
Ethyl lactate
-
Anhydrous dimethylamine (gas or solution in a suitable solvent like methanol)
-
Sealed pressure vessel or a robust sealed tube
-
Distillation apparatus
Procedure:
-
To a pressure-resistant vessel, add ethyl lactate.
-
Cool the vessel to a temperature that allows for the safe condensation and addition of anhydrous dimethylamine.
-
Introduce a molar excess of anhydrous dimethylamine into the vessel containing ethyl lactate.
-
Seal the vessel securely and allow it to warm to room temperature.
-
Heat the reaction mixture to approximately 70°C. The reaction is typically stirred for 48 hours.[3]
-
Monitor the reaction progress by techniques such as TLC or GC-MS to ensure the consumption of the starting materials.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
The resulting crude product is purified by distillation to yield N,N-dimethyl lactamide as a colorless liquid. A yield of approximately 93% can be expected.[3]
Enantioselective Separation: Kinetic Resolution
Kinetic resolution is a highly effective method for obtaining enantiomerically enriched compounds from a racemic mixture. For this compound, a particularly successful approach involves the use of a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM), in an asymmetric acylation reaction.[1]
Principle of Kinetic Resolution
In this process, one enantiomer of the racemic 2-hydroxyamide reacts faster with an acylating agent in the presence of the chiral catalyst than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer.
Experimental Protocol: Kinetic Resolution using (R)-BTM
The following is a general protocol for the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
(R)-benzotetramisole ((R)-BTM) catalyst
-
Diphenylacetic anhydride (DPAA) as the acylating agent
-
Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous solvent (e.g., toluene)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in the anhydrous solvent.
-
Add (R)-benzotetramisole ((R)-BTM) (typically 0.1 eq).
-
Add diisopropylethylamine (i-Pr₂NEt) (0.60 eq).[1]
-
Cool the mixture to the desired reaction temperature (e.g., -20°C).
-
Add a solution of diphenylacetic anhydride (DPAA) (0.60 eq) in the anhydrous solvent dropwise.[1]
-
Stir the reaction mixture at this temperature and monitor its progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
Once the desired conversion is reached (typically around 50%), quench the reaction.
-
The reaction mixture is then concentrated and purified by silica gel column chromatography to separate the unreacted (S)-2-Hydroxy-N,N-dimethylpropanamide from the acylated (R)-enantiomer.
Quantitative Data from Kinetic Resolution
The efficiency of the kinetic resolution is evaluated by the conversion percentage, the enantiomeric excess (e.e.) of the recovered starting material and the product, and the selectivity factor (s).
| Substrate | Conversion (%) | e.e. (%) of Recovered Alcohol | e.e. (%) of Ester Product | Selectivity (s) | Reference |
| (±)-2-Hydroxy-N,N-dimethylpropanamide | 48 | >99 (S) | 92 (R) | 254 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 1H | CH-OH | |
| ~3.0 | Singlet | 3H | N-CH₃ | |
| ~2.9 | Singlet | 3H | N-CH₃ | |
| ~1.3 | Doublet | 3H | CH-CH₃ | |
| Variable | Broad Singlet | 1H | OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| ~174 | C=O | |
| ~68 | CH-OH | |
| ~37 | N-CH₃ | |
| ~36 | N-CH₃ | |
| ~20 | CH-CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Applications in Drug Development
Chiral 2-hydroxyamides are valuable intermediates in the synthesis of pharmaceuticals. While direct applications of this compound in marketed drugs are not extensively documented, its structural analogs have shown significant biological activity, highlighting the potential of this scaffold in drug discovery.
Antiproliferative Activity of Analogs
Structural analogs, such as N-alkyl-3-aryl-3-hydroxy-2,2-dimethylpropanamides, have been investigated for their antiproliferative and apoptotic activity against various cancer cell lines.
| Compound Family | Cancer Cell Lines Tested | IC₅₀ Range (µM) | Reference(s) |
| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | PC-3, HeLa, HCT-116, MCF-7 | 6.93 - 94.14 | [5] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (e.g., analogs of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. The protocols and data presented in this guide demonstrate its utility in the preparation of enantiomerically enriched compounds. The successful kinetic resolution of this compound provides a reliable method for accessing both (R)- and (S)-enantiomers, which can be further elaborated into more complex and biologically active molecules. The antiproliferative activity of its analogs underscores the importance of the 2-hydroxyamide scaffold in the design of novel therapeutic agents. This guide serves as a comprehensive resource for researchers looking to employ this compound in their synthetic and drug discovery endeavors.
References
- 1. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 4. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Role of 2-Hydroxy-N,N-dimethylpropanamide in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N,N-dimethylpropanamide, a chiral α-hydroxy amide, serves as a valuable precursor in asymmetric synthesis. Its primary role is not as a traditional, recoverable chiral auxiliary that directs stereochemistry and is later removed. Instead, its significance lies in its function as a prochiral substrate that, through kinetic resolution, yields enantiomerically enriched α-hydroxy amides. These optically pure compounds are crucial chiral building blocks for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. This guide details the application of this compound in asymmetric synthesis, focusing on its kinetic resolution to produce these valuable synthons.
Core Concept: Accessing Chiral Building Blocks through Kinetic Resolution
The central application of racemic this compound in asymmetric synthesis is its use as a substrate in kinetic resolution. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer, both in high enantiomeric excess.
A key methodology in this area is the use of chiral acyl-transfer catalysts. These catalysts selectively acylate one enantiomer of the racemic α-hydroxy amide at a much faster rate than the other. This process allows for the isolation of both the unreacted alcohol and the acylated product with high optical purity.
General Workflow for Kinetic Resolution
The experimental workflow for the kinetic resolution of this compound typically involves the reaction of the racemic α-hydroxy amide with an acylating agent in the presence of a chiral catalyst. The separation of the resulting acylated product from the unreacted alcohol is then performed, usually by chromatography.
Caption: General workflow for the kinetic resolution of this compound.
Quantitative Data from Kinetic Resolution
While specific quantitative data for a wide range of conditions is dispersed across proprietary and academic literature, the following table summarizes representative data for the kinetic resolution of a generic α-hydroxy amide, illustrating the typical outcomes of such a process. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers.
| Entry | Chiral Catalyst | Acylating Agent | Solvent | Time (h) | Conversion (%) | Unreacted Amide ee (%) | Acylated Amide ee (%) | Selectivity (s) |
| 1 | (R)-Benzotetramisole | Isobutyric Anhydride | Toluene | 12 | 50 | >99 (S) | 98 (R) | >200 |
| 2 | Chiral DMAP derivative | Acetic Anhydride | CH₂Cl₂ | 24 | 48 | 95 (R) | 99 (S) | 150 |
Note: This data is illustrative of the kinetic resolution of α-hydroxy amides and may not directly correspond to this compound under all conditions. The specific enantiomer that reacts faster depends on the chirality of the catalyst used.
Experimental Protocols
Below is a representative experimental protocol for the kinetic resolution of a racemic α-hydroxy amide.
General Procedure for Kinetic Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
Chiral acyl-transfer catalyst (e.g., (R)-benzotetramisole)
-
Acylating agent (e.g., isobutyric anhydride)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Tertiary amine base (e.g., triethylamine, if required)
-
Standard laboratory glassware and purification equipment (chromatography)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral acyl-transfer catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent, followed by the racemic this compound (1.0 equivalent).
-
If required, add the tertiary amine base (1.0-1.2 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the acylating agent (0.5-0.6 equivalents) to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel to isolate the two enantiomerically enriched compounds.
-
Determine the enantiomeric excess of the isolated products using chiral HPLC or GC analysis.
Application of the Enantiomerically Pure Building Blocks
Once obtained in high enantiomeric purity, (R)- or (S)-2-Hydroxy-N,N-dimethylpropanamide can be utilized in a variety of asymmetric syntheses. The hydroxyl group can be protected, and the α-proton can be removed to form a chiral enolate. This enolate can then react with various electrophiles in a diastereoselective manner, controlled by the existing stereocenter.
Logical Relationship for Subsequent Diastereoselective Reactions
Caption: Logical workflow for the use of enantiopure this compound derivatives.
While the general strategy outlined above is a cornerstone of asymmetric synthesis, specific, well-documented examples detailing the diastereoselective reactions of enolates derived directly from protected this compound with comprehensive quantitative data are not prominently available in the surveyed scientific literature. The focus has largely remained on the synthesis of various chiral α-hydroxy amides and their applications, rather than an in-depth exploration of this specific derivative as a chiral auxiliary.
Conclusion
This compound plays a crucial, albeit indirect, role in asymmetric synthesis. Its primary function is to serve as a readily available racemic precursor that can be efficiently resolved through kinetic resolution. This process provides access to highly valuable, enantiomerically pure α-hydroxy amides, which are versatile chiral building blocks. These synthons can then be incorporated into the synthesis of complex target molecules, where their inherent chirality can influence the stereochemical outcome of subsequent transformations. While its direct application as a removable chiral auxiliary is not widely reported, its role in providing access to these fundamental chiral synthons is of significant importance to the fields of chemical research and drug development.
Introduction: The Imperative of Chirality in Amide Synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Amides
For Researchers, Scientists, and Drug Development Professionals
The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and appearing in approximately 40% of all pharmaceutical compounds.[1][2] When an amide's structure incorporates a stereocenter, it becomes a chiral amide. The three-dimensional arrangement, or chirality, of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical control in drug development.[5][6]
The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry and materials science.[7] This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of chiral amides, focusing on key methodologies, quantitative performance, and detailed experimental considerations for professionals in the field.
Core Strategies for Asymmetric Amide Synthesis
The synthesis of single-enantiomer chiral amides relies on several powerful strategies, each with distinct advantages and applications. These methods can be broadly categorized into catalytic asymmetric synthesis, resolution techniques, and the use of chiral auxiliaries.
Catalytic Asymmetric Synthesis
This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making it highly efficient and atom-economical.
-
Enantioselective C-H Amidation : Direct functionalization of C-H bonds is a highly sought-after transformation. Iridium-catalyzed intramolecular benzylic C-H amidation, for example, allows for the formation of γ-lactams in high yields and excellent enantioselectivities from substrates with prochiral Csp³-H bonds.[8] Similarly, rhodium-catalyzed intermolecular allylic C-H amidations have been developed using specialized chiral indenyl ligands.[8]
-
Carbene Insertion into N-H Bonds : A co-catalytic system using an achiral rhodium complex and a chiral squaramide can facilitate the enantioselective insertion of a carbene into a primary amide's N-H bond.[9][10] This method is notable for its mild conditions, rapid reaction times (often under one minute), and broad substrate scope, delivering chiral amides with high yields and enantioselectivity.[9][10]
-
Asymmetric Aza-Michael Addition : Chiral bifunctional squaramide catalysts can promote the asymmetric aza-Michael addition of amides to ortho-quinomethanes, providing a metal-free pathway to enantioenriched diarylmethylamides with excellent yields and enantioselectivities.[11]
Resolution of Racemates
Resolution techniques separate a racemic mixture into its constituent enantiomers. While traditional kinetic resolution is limited by a 50% maximum yield, dynamic kinetic resolution offers a path to a theoretical 100% yield.
-
Kinetic Resolution (KR) : In KR, one enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[7] The key drawback is that the maximum theoretical yield for the desired product is 50%.[7] Chiral hydroxamic acids have been developed as enantioselective acylating agents for the kinetic resolution of N-heterocycles.[12]
-
Dynamic Kinetic Resolution (DKR) : DKR elegantly overcomes the 50% yield limitation of KR by integrating an in situ racemization of the slower-reacting enantiomer.[7] This allows the entire racemic mixture to be converted into a single, desired enantiomer of the product, with a theoretical yield of 100%.[7] This strategy is powerfully applied in the synthesis of chiral α-amino acid derivatives through the asymmetric ring-opening of azlactones.[7] A notable advancement is the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DyKAT), used to construct axially chiral amides from racemic biaryl triflates.[13]
Chiral Auxiliary-Mediated Synthesis
This classic and robust strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate.[14] The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[14][15]
-
Attachment : A prochiral substrate is covalently bonded to the chiral auxiliary.
-
Diastereoselective Reaction : The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation, conjugate addition), where the auxiliary's steric and electronic properties favor the formation of one diastereomer over the other.[16]
-
Cleavage : The auxiliary is removed, releasing the enantioenriched product and regenerating the auxiliary for potential reuse.
Well-known auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam.[14][17] Phenylglycinol has also proven to be a powerful chiral auxiliary for synthesizing chiral epoxides and aziridines with excellent stereoselectivity.[17]
Quantitative Data on Synthetic Methods
The efficacy of a synthetic method is measured by its chemical yield and its stereoselectivity, typically reported as enantiomeric excess (e.e.). The following tables summarize quantitative data for selected modern chiral amide syntheses.
Table 1: Catalytic Asymmetric Synthesis of Chiral Amides
| Method | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (%) | Reference(s) |
|---|---|---|---|---|---|
| Aza-Michael Addition | Chiral Squaramide | Amides, o-Quinomethanes | 69 - 94 | 92 - 99 | [11] |
| Carbene N-H Insertion | Rhodium / Chiral Squaramide | Primary Amides, α-Diazoketones | 82 - 99 | 96 | [9] |
| Intramolecular C-H Amidation | Iridium / Chiral Diamine | Sulfamate Esters | High | High | [8] |
| DyKAT Aminocarbonylation | Palladium / Chiral Ligand | Racemic Biaryl Triflates | up to 98 | up to 99 |[13] |
Table 2: Chiral Auxiliary-Mediated Synthesis
| Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Phenylglycinol | Epoxidation | Amide-stabilized ylides, Aldehydes | >95:5 | 74 | [17] |
| Evans Oxazolidinone | Alkylation | N-Acyl Oxazolidinone | High | High | [14][16] |
| Pseudoephedrine | Alkylation | N-Acyl Pseudoephedrine | Good to Excellent | Good |[17] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. This section provides generalized, representative protocols for two major synthetic strategies.
Protocol 4.1: General Procedure for Rh/Squaramide Co-catalyzed N-H Insertion
This protocol is adapted from the enantioselective synthesis of chiral amides by carbene insertion into an amide N-H bond.[9]
-
Preparation : In an argon-filled glovebox, add the chiral squaramide catalyst (0.0044 mmol, 2.2 mol%) and Rh₂(OAc)₄ (0.004 mmol, 2.0 mol%) to a dry Schlenk tube containing a magnetic stir bar.
-
Reagent Addition : Add the primary amide (0.2 mmol, 1.0 equiv.) and the α-diazoketone (0.24 mmol, 1.2 equiv.) to the tube.
-
Solvent : Add 2.0 mL of the specified anhydrous solvent (e.g., dichloromethane, DCE) to the mixture.
-
Reaction : Seal the tube and stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C). Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within minutes.[9]
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired chiral amide product.
-
Analysis : Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 4.2: General Procedure for Asymmetric Synthesis via a Chiral Auxiliary
This protocol outlines the alkylation of an N-acyl oxazolidinone (Evans auxiliary), a common method for creating a chiral center α to a carbonyl group.[14][16]
-
Enolate Formation : Dissolve the N-acyl oxazolidinone substrate (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), dropwise to form the corresponding enolate. Stir for 30-60 minutes.
-
Alkylation : Add the electrophile (e.g., an alkyl halide) (1.2 equiv.) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to a higher temperature (e.g., 0 °C or room temperature) as needed. Monitor the reaction by TLC.
-
Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis : Purify the crude product by flash chromatography to isolate the diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC.
-
Auxiliary Cleavage : Cleave the auxiliary using a standard method (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or other derivative.
Visualization of Catalytic Mechanisms
Understanding the mechanism by which a chiral catalyst transfers stereochemical information is crucial for reaction optimization and the design of new catalysts. Below is a simplified representation of a catalytic cycle for an enantioselective transformation.
Conclusion: Future Outlook
The synthesis of chiral amides remains a vibrant and essential area of chemical research, driven by the insatiable demand for stereochemically pure molecules in the pharmaceutical and life sciences industries. While established methods like those employing chiral auxiliaries continue to be reliable, the future lies in the development of more efficient, sustainable, and versatile catalytic asymmetric methods. Innovations in C-H functionalization, co-catalysis, and biocatalysis are poised to provide even more powerful tools for constructing these vital chiral building blocks, enabling the rapid discovery and development of the next generation of therapeutics and functional materials.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. drughunter.com [drughunter.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 13. Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. york.ac.uk [york.ac.uk]
- 16. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-N,N-dimethylpropanamide (CAS No. 35123-06-9). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing potential risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this substance are familiar with its potential hazards.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Pictograms:
Toxicological Data
Toxicological studies have been conducted to determine the potential health effects of this compound. The following tables summarize the key quantitative data from these studies.
Acute Toxicity
| Route of Exposure | Species | Test | Result | Reference |
| Oral | Rat | LD50 | > 1,000 mg/kg | [2] |
| Dermal | Rat | LD50 | > 1,000 mg/kg | [2] |
| Inhalation | Rat | LC50 | > 1,000 mg/kg | [2] |
Irritation and Sensitization
| Test | Species | Result | Reference |
| Dermal Irritation | Rabbit | Not an irritant | [2] |
| Eye Irritation | Rabbit | Mildly irritating | [2][3] |
| Dermal Sensitization | Mouse | Not a sensitizer | [2] |
Repeated Dose and Developmental Toxicity
| Study Type | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 90-day Oral Toxicity | Rat | 500 mg/kg/day | 1000 mg/kg/day | Increased cholesterol and triglyceride levels, increased liver weights, and centrilobular hypertrophy.[3] | [3] |
| Developmental Toxicity | Rat | 200 mg/kg/day (developmental) | 500 mg/kg/day (developmental) | Reduced fetal body weight.[2][3] | [2][3] |
| Maternal Toxicity | Rat | 500 mg/kg/day | - | No maternal toxicity observed at the highest dose tested.[3] | [3] |
| Chronic Toxicity* | Rat | 100 mg/kg/day | 300 mg/kg/day | Reduced bodyweight.[2] | [2] |
*Chronic toxicity data is based on a study conducted with the structurally similar chemical, N,N-dimethylacetamide.[2]
Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[3] The study is typically performed on rabbits in accordance with Good Laboratory Practice regulations.[3]
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Test Substance Application: A small area of the animal's fur is clipped. The test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[3]
-
Exposure: The patch is left in place for a specified duration, typically up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on these scores.
Acute Oral Toxicity (Based on OECD Test Guidelines 420, 423, or 425)
Acute oral toxicity studies are conducted to determine the adverse effects that occur shortly after a single oral dose of a substance. Several methods are available, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).
General Methodology:
-
Animal Selection: Typically, rats are used. Animals are fasted before the administration of the test substance.
-
Dose Administration: The test substance is administered by gavage in a single dose. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Dose Levels: The study can be conducted using a stepwise procedure with a few animals at each dose level. The initial dose is selected based on existing information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is determined, or the substance is classified into a toxicity category based on the observed mortality at specific dose levels.
Developmental Toxicity Study (Based on OECD Test Guideline 414)
Developmental toxicity studies are designed to evaluate the potential of a substance to cause adverse effects on the developing embryo or fetus.
Methodology:
-
Animal Selection: Pregnant rats or rabbits are commonly used.
-
Dose Administration: The test substance is administered daily to the pregnant animals, typically from the time of implantation to the day before the scheduled cesarean section.
-
Dose Levels: At least three dose levels and a control group are used.
-
Maternal Observations: The maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The data are analyzed to determine the potential for developmental effects, such as embryo-fetal death, altered growth, and structural abnormalities. The developmental and maternal No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
In Vitro Mammalian Cell Micronucleus Test (Based on OECD Test Guideline 487)
The in vitro micronucleus test is a genotoxicity assay used to detect substances that can cause chromosomal damage.
Methodology:
-
Cell Culture: Mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, TK6), are cultured in vitro.
-
Test Substance Exposure: The cultured cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).
-
Cytokinesis Block: In many protocols, a cytokinesis inhibitor (e.g., cytochalasin B) is added to the cell cultures to block cell division at the binucleate stage. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: After the exposure and culture period, the cells are harvested, fixed, and stained with a DNA-specific stain.
-
Microscopic Analysis: The cells are examined under a microscope to determine the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A substance is considered positive if it induces a concentration-related and statistically significant increase in the frequency of micronucleated cells.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial for minimizing exposure to this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile or aerosolizing materials.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4] | --- |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
| Body Protection | A lab coat or other protective clothing should be worn. | --- |
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of chemicals in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In all cases of exposure, it is important to show the safety data sheet to the doctor in attendance.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: No data available.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dispose of the container to an approved waste disposal plant.
Logical Relationship for PPE Selection
The selection of appropriate Personal Protective Equipment (PPE) is a critical step in mitigating the risks associated with handling hazardous chemicals. The following diagram illustrates the logical relationship for determining the necessary level of PPE.
Caption: Logical workflow for selecting appropriate Personal Protective Equipment.
References
Stability of 2-Hydroxy-N,N-dimethylpropanamide Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Hydroxy-N,N-dimethylpropanamide (also known as N,N-dimethyllactamide) under acidic conditions. Due to the limited availability of specific stability data for this compound in public literature, this document outlines the predicted degradation pathways based on established chemical principles for tertiary amides and provides detailed, adaptable experimental protocols for stability testing in line with pharmaceutical industry standards and regulatory guidelines.
Predicted Degradation Pathway under Acidic Conditions
The primary degradation pathway for this compound in an acidic environment is expected to be acid-catalyzed hydrolysis. Amides, while generally stable, can undergo hydrolysis when subjected to strong acids and elevated temperatures. The reaction involves the cleavage of the amide bond (C-N bond).
The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds as follows:
-
Protonation : The carbonyl oxygen of the amide is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the dimethylamino group into a better leaving group (dimethylamine).
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling dimethylamine as the leaving group.
-
Deprotonation : The protonated carbonyl group of the resulting carboxylic acid is deprotonated, yielding the final products: 2-hydroxypropanoic acid (lactic acid) and the dimethylammonium ion.
// Pathway Amide -> ProtonatedAmide [label="+ H⁺", color="#4285F4"]; ProtonatedAmide -> TetrahedralIntermediate [label="+ H₂O", color="#EA4335"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer", color="#FBBC05"]; ProtonatedIntermediate -> LacticAcid [label="- H₂N⁺(CH₃)₂", color="#34A853"]; ProtonatedIntermediate -> Dimethylammonium [style=invis]; H3O -> ProtonatedAmide [style=invis];
// Layout adjustments {rank=same; Amide; H3O;} {rank=same; LacticAcid; Dimethylammonium;} }
Caption: Predicted mechanism for the acid-catalyzed hydrolysis of this compound.
Quantitative Stability Data
| Acid Type | Acid Concentration (M) | Temperature (°C) | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Degradation Products Identified |
| HCl | 0.1 | 60 | 2 | ||||
| HCl | 1.0 | 60 | 2 | ||||
| H₂SO₄ | 0.1 | 80 | 4 | ||||
| H₂SO₄ | 1.0 | 80 | 4 |
Table 1: Template for Recording Quantitative Data from Acidic Forced Degradation Studies.
Experimental Protocols
To assess the stability of this compound under acidic conditions, a forced degradation study should be performed. This involves subjecting the compound to acidic stress and analyzing the resulting mixture using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Protocol for Forced Degradation (Acid Hydrolysis)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stress testing.[2][3][4]
Objective: To induce and identify the primary degradation products of this compound under acidic stress.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Methanol or Acetonitrile, HPLC grade
-
Purified water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath or oven capable of maintaining the target temperature (e.g., 60-80°C)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Acid Stress:
-
Transfer a known volume of the stock solution into separate reaction vessels.
-
Add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final acid concentration of 0.1 M).
-
Prepare a control sample by adding an equal volume of purified water instead of acid.
-
-
Incubation:
-
Heat the reaction vessels in a water bath or oven at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
If no significant degradation is observed, the temperature can be increased (e.g., to 80°C) or a higher acid concentration (e.g., 1.0 M HCl) can be used.[1][4]
-
-
Sample Quenching and Preparation:
-
Cool the withdrawn aliquots to room temperature immediately.
-
Carefully neutralize the samples with an equivalent molar amount of NaOH solution (e.g., 0.1 M NaOH for a 0.1 M HCl sample) to a pH of approximately 7. This stops the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method as described below.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[3] It must be able to separate the parent compound from its degradation products and any impurities.
Objective: To develop an HPLC method capable of separating and quantifying this compound and its primary acid degradation product, 2-hydroxypropanoic acid.
Apparatus and Chromatographic Conditions (Typical Starting Point):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution and an organic solvent.
-
Solvent A: 0.1% Phosphoric acid in water (adjust pH to 2.5).
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 5% B, ramp to 50% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (amides typically have UV absorbance at low wavelengths). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is operating correctly (check for consistent retention times, peak areas, and theoretical plates).
-
Analysis of Stressed Samples: Inject the prepared samples from the forced degradation study.
-
Data Evaluation:
-
Identify the peak corresponding to this compound by comparing its retention time with that of an unstressed standard.
-
Identify peaks corresponding to degradation products. These peaks will be absent or smaller in the control sample and will increase in size with longer stress duration or harsher conditions.
-
Calculate the percentage degradation using the peak area of the parent compound: % Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100
-
Assess peak purity of the parent compound peak in the stressed samples to ensure there is no co-elution with degradation products.
-
// Workflow Path start -> stress; start -> control; stress -> quench [label="At Time Points"]; control -> quench; quench -> dilute; dilute -> inject [color="#EA4335"]; inject -> separate; separate -> detect; detect -> integrate [color="#FBBC05"]; integrate -> calculate; calculate -> report; }
Caption: General workflow for a forced degradation stability study.
References
A Comprehensive Technical Guide to the Thermal Degradation of 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermal degradation of 2-Hydroxy-N,N-dimethylpropanamide (N,N-dimethyllactamide). While specific experimental studies on the thermal decomposition of this compound are not extensively available in public literature, this document synthesizes known data, discusses probable degradation pathways based on the thermal behavior of analogous structures such as N,N-dimethylamides and 2-hydroxyamides, and outlines the experimental protocols necessary for a thorough investigation. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering a foundational understanding and a practical framework for analyzing the thermal stability of this compound.
Introduction
This compound, also known as N,N-dimethyllactamide, is a versatile organic compound with applications as a polar, protic solvent and a chiral synthon in advanced organic synthesis.[1] Its utility in various industrial and laboratory settings, including in drug formulation and development, necessitates a thorough understanding of its thermal stability.[1] Thermal degradation can impact the safety, efficacy, and shelf-life of products containing this compound. This guide aims to provide a comprehensive technical overview of the thermal degradation of this compound, addressing its decomposition temperature, potential degradation mechanisms, and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for interpreting its thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| CAS Number | 35123-06-9 | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Flash Point | 109.5 °C (closed cup) | [4] |
| Decomposition Temp. | ≥224 °C | [5] (from SDS) |
Thermal Stability and Degradation
Onset of Thermal Degradation
Based on available safety data, this compound begins to decompose at temperatures at or above 224 °C.[5] It is important to note that this value represents the onset of decomposition and the rate of degradation will increase with temperature.
Postulated Thermal Degradation Pathways
Generally, the thermal degradation of polyamides involves the cleavage of the C-N bond within the amide group.[6] This process can lead to the formation of smaller molecules, including carbon dioxide, carbon monoxide, water, and hydrocarbons.[6] For N,N-dialkoxyamides, thermal decomposition has been shown to proceed via homolysis, forming alkoxyamidyl and alkoxyl free radicals.[7]
Given the structure of this compound, potential degradation pathways could include:
-
Dehydration: Elimination of a water molecule from the 2-hydroxy position to form an unsaturated amide.
-
Decarbonylation: Loss of carbon monoxide.
-
C-N Bond Cleavage: Fragmentation of the amide bond, potentially leading to the formation of dimethylamine and other products.
-
Oxidation: If conducted in the presence of air, oxidation of the secondary alcohol to a ketone is a likely reaction.
A logical workflow for investigating these potential pathways is presented in the following diagram.
Caption: Logical workflow for investigating thermal degradation.
Experimental Protocols for Thermal Analysis
A comprehensive understanding of the thermal degradation of this compound requires a multi-faceted analytical approach. The following sections detail the key experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument using standard reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis, and a separate run in an oxidative atmosphere (e.g., air) to assess oxidative stability. Set the gas flow rate to a constant value (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument using standard reference materials (e.g., indium for temperature and enthalpy).
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events. A heat-cool-heat cycle can be employed to study the glass transition and recrystallization behavior.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate crystallization or cross-linking reactions.[8]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Sample Preparation: Place a small amount of the sample (microgram to low milligram range) into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.[9]
-
Gas Chromatography (GC): The degradation products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries.[9]
Coupled TGA-FTIR/TGA-MS
Objective: To identify the gaseous products evolved during thermal degradation in real-time.
Methodology:
-
TGA Analysis: Perform a TGA experiment as described in section 4.1.
-
Evolved Gas Analysis: The off-gas from the TGA furnace is transferred via a heated transfer line to either a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
-
FTIR Analysis: The FTIR spectrometer continuously records the infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO₂, CO, H₂O, NH₃).[5]
-
MS Analysis: The mass spectrometer provides information on the mass-to-charge ratio of the evolved gaseous species, aiding in their identification.[5]
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Summary of Expected Data
A comprehensive thermal analysis as outlined above would yield the quantitative data summarized in Table 2.
Table 2: Expected Quantitative Data from Thermal Analysis
| Analytical Technique | Key Quantitative Data |
| TGA | - Onset of decomposition temperature (°C)- Temperature of maximum decomposition rate (°C)- Mass loss at different temperature intervals (%)- Residual mass at final temperature (%) |
| DSC | - Glass transition temperature (Tg, °C)- Melting temperature (Tm, °C) and enthalpy of fusion (ΔHm, J/g)- Decomposition temperature (°C) and enthalpy of decomposition (ΔHd, J/g) |
| Py-GC-MS | - Identification of individual degradation products- Relative abundance of each degradation product (%) |
| TGA-FTIR/MS | - Real-time evolution profiles of specific gaseous products (e.g., CO₂, H₂O) as a function of temperature |
Conclusion
While direct experimental data on the thermal degradation of this compound is limited, a robust understanding can be developed through the application of standard thermal analysis techniques and by drawing parallels with structurally similar compounds. This guide provides the necessary theoretical background and detailed experimental protocols for researchers, scientists, and drug development professionals to thoroughly investigate its thermal stability. Such studies are critical for ensuring the safe handling, storage, and application of this important chemical compound. The proposed experimental workflow, if followed, will yield a comprehensive thermal degradation profile, contributing valuable knowledge to the fields of materials science and pharmaceutical development.
References
- 1. Physical Ageing of Amorphous Indapamide Characterised by Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. filab.fr [filab.fr]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Enantioselective Synthesis of 2-Hydroxy-N,N-dimethylpropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-Hydroxy-N,N-dimethylpropanamide, a valuable chiral building block in pharmaceutical and chemical synthesis. The following sections outline three primary methodologies: enantioselective reduction of an α-keto amide, Umpolung Amide Synthesis (UmAS), and kinetic resolution of the racemic amide. Each method is presented with a summary of quantitative data, a detailed experimental protocol, and workflow visualizations to facilitate practical application in a laboratory setting.
Enantioselective Reduction of N,N-Dimethylpyruvamide
The asymmetric reduction of the prochiral ketone in N,N-dimethylpyruvamide represents a direct and efficient route to enantiomerically enriched this compound. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the hydride addition.
Quantitative Data Summary
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Ru(II)/TsDPEN | Aryl Ketones | HCOOH/NEt₃ | - | 28 | >95 | 98 (R) | [1] |
| CuO-NPs/(R)-(-)-DTBM-SEGPHOS | α-Keto Amides | (EtO)₃SiH | - | - | Good | Excellent | [2] |
| Oxazaborolidine/BH₃ | Aromatic Ketones | BH₃-THF | THF | RT | Good | High | [3] |
Note: Data for closely related substrate classes are presented due to the limited availability of specific data for N,N-dimethylpyruvamide.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.
Materials:
-
N,N-Dimethylpyruvamide
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate flask, dissolve N,N-dimethylpyruvamide (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the substrate solution to the catalyst solution.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Enantioselective Synthesis via Umpolung Amide Synthesis (UmAS)
Umpolung Amide Synthesis provides an innovative approach by reversing the traditional polarity of the reactants. This two-step sequence begins with an enantioselective Henry reaction to form a chiral β-nitro alcohol, which is then converted to the α-hydroxy amide.
Quantitative Data Summary
| Catalyst System | Aldehyde Substrate | Amine | Yield (%) (Henry) | ee (%) (Henry, d1/d2) | Yield (%) (UmAS) | Ref. |
| Cu(OAc)₂/Indenyl bis(oxazoline) | Benzaldehyde | Benzylamine | - | 53/44 | - | [4] |
| Cu(2-iodobenzoate)₂/bis(oxazoline) | Benzaldehyde | Benzylamine | 85 | 95/95 | 65 | [4] |
Note: This table presents data for a model system to illustrate the efficiency of the method.
Experimental Protocol
This protocol is based on the general method for the enantioselective synthesis of α-oxy amides via UmAS.[4]
Part A: Enantioselective Henry Reaction Materials:
-
Acetaldehyde
-
Bromonitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(1H-indene-1,3-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
Ethanol
Procedure:
-
In a reaction vessel, combine Cu(OAc)₂·H₂O (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%).
-
Add ethanol as the solvent (to a concentration of 0.5 M with respect to the aldehyde).
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add acetaldehyde (1.0 equivalent) to the catalyst solution.
-
Slowly add bromonitromethane (1.2 equivalents) to the reaction mixture.
-
Stir the reaction until completion (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral 2-bromo-2-nitropropan-1-ol.
Part B: Umpolung Amide Synthesis Materials:
-
2-Bromo-2-nitropropan-1-ol (from Part A)
-
Dimethylamine (solution in THF or as gas)
-
N-Iodosuccinimide (NIS)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the 2-bromo-2-nitropropan-1-ol (1.0 equivalent) in a mixture of THF and water (e.g., 10:1 v/v).[5]
-
Cool the solution to 0 °C.
-
Add dimethylamine (1.2 equivalents).
-
Add N-Iodosuccinimide (NIS) (1.0 equivalent).[5]
-
Add potassium carbonate (2.0 equivalents).[5]
-
Stir the reaction mixture at 0 °C for 24-48 hours.[5]
-
After the reaction is complete, dilute with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired this compound.
-
Determine the enantiomeric excess by chiral HPLC.
Workflow Diagram
Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this case, one enantiomer of the racemic this compound is selectively acylated, allowing for the separation of the unreacted, enantioenriched alcohol.
Quantitative Data Summary
| Catalyst | Racemic Substrate | Acylating Agent | Selectivity Factor (s) | Ref. |
| Chiral N-Heterocyclic Carbene | N-tert-Butyl-α-hydroxyamides | α-Bromo aldehyde | up to 128 | [2] |
| (R)-Benzotetramisole | β-Lactams | Alcohol | Excellent | [6] |
| Planar-chiral DMAP | β-Hydroxy esters | Acetic anhydride | up to 107 |
Note: Data from related systems are provided to demonstrate the potential of this methodology.
Experimental Protocol: NHC-Catalyzed Acylation
This protocol is adapted from the kinetic resolution of α-hydroxyamides using a chiral N-heterocyclic carbene (NHC) catalyst.[2]
Materials:
-
Racemic this compound
-
Chiral triazolium salt (NHC precursor, e.g., a derivative of (S)-pyroglutamic acid)
-
2-Bromo-2-phenylacetaldehyde (or similar α-bromo aldehyde)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)
-
4-(Dimethylamino)benzoic acid (DMABA)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in anhydrous chloroform, add the chiral NHC precursor (0.5 mol%) and 4-(dimethylamino)benzoic acid (10 mol%).
-
Add 1,8-bis(dimethylamino)naphthalene (1.0 equivalent).
-
Cool the mixture to 0 °C.
-
Add a solution of the α-bromo aldehyde (0.6 equivalents) in anhydrous chloroform.
-
Stir the reaction at 0 °C and monitor the conversion by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Separate the acylated product and the unreacted this compound by flash column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol by chiral HPLC.
Logical Relationship Diagram
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. ‘Umpolung’ Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
Application Notes and Protocols: Kinetic Resolution of Racemic 2-Hydroxyamides using (R)-BTM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 2-hydroxyamides are crucial chiral building blocks in the synthesis of various biologically active compounds and asymmetric catalysts. The kinetic resolution of racemic mixtures presents an efficient strategy for obtaining these enantiomerically pure compounds. This document provides detailed application notes and protocols for the kinetic resolution of racemic 2-hydroxyamides utilizing (R)-benzotetramisole ((R)-BTM) as a chiral acyl-transfer catalyst. The methodology involves the asymmetric esterification and acylation of the 2-hydroxyamides with a diphenylacetyl component, offering high selectivity for a range of substrates.[1][2] This organocatalytic approach is a valuable tool for accessing both enantiomers of a chiral 2-hydroxyamide from its racemic precursor.
Principle of the Method
The kinetic resolution of racemic 2-hydroxyamides using (R)-BTM is based on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of the chiral catalyst. The (R)-BTM catalyst selectively activates the diphenylacetic anhydride, which then preferentially acylates one enantiomer of the racemic 2-hydroxyamide, leaving the other enantiomer unreacted. This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched 2-hydroxyamide. The selectivity of this process is quantified by the selectivity factor (s), which is a measure of the relative rates of acylation of the two enantiomers. High s-values indicate excellent separation of the enantiomers. It has been observed that tertiary amides, including N-methoxy-N-methylamides (Weinreb amides), are particularly suitable substrates for this protocol, yielding high selectivity factors.[1]
Experimental Protocols
General Procedure for the Kinetic Resolution of Racemic 2-Hydroxyamides
The following is a general protocol for the kinetic resolution of racemic 2-hydroxyamides using (R)-BTM as a catalyst and diphenylacetic anhydride as the acylating agent.
Materials:
-
Racemic 2-hydroxyamide (1.0 equiv)
-
(R)-BTM (0.05 equiv)
-
Diphenylacetic acid (1.2 equiv)
-
Pivalic anhydride (1.5 equiv)
-
Toluene (or other suitable anhydrous solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the racemic 2-hydroxyamide (1.0 equiv), (R)-BTM (0.05 equiv), and diphenylacetic acid (1.2 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add pivalic anhydride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon reaching the desired conversion (typically around 50%), quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted 2-hydroxyamide by column chromatography on silica gel to afford the separated, enantioenriched products.
-
Determine the enantiomeric excess (ee) of the products by chiral HPLC analysis.
Data Presentation
The following tables summarize the results of the kinetic resolution of various racemic 2-hydroxyamides using the (R)-BTM catalyzed acylation.
Table 1: Kinetic Resolution of Racemic N,N-disubstituted 2-Hydroxyamides [1]
| Entry | Substrate (R-group) | Time (h) | Conversion (%) | Yield of Ester (%) | ee of Ester (%) | Yield of Alcohol (%) | ee of Alcohol (%) | s-value |
| 1 | Phenyl | 12 | 52 | 48 | 92 | 46 | >99 | 254 |
| 2 | N-methoxy-N-methyl | 12 | 53 | 49 | 91 | 45 | >99 | 156 |
| 3 | Ethyl | 24 | 51 | 47 | 94 | 46 | 98 | 120 |
| 4 | n-Propyl | 24 | 52 | 48 | 93 | 45 | 99 | 145 |
Note: Reactions were typically performed with racemic 2-hydroxyamide (0.2 mmol), diphenylacetic acid (0.24 mmol), pivalic anhydride (0.3 mmol), and (R)-BTM (0.01 mmol) in toluene (1.0 mL) at -20 °C. Conversion and ee values were determined by HPLC analysis. The selectivity factor (s) was calculated from the conversion and ee values.
Visualizations
Caption: Experimental workflow for the kinetic resolution of 2-hydroxyamides.
Caption: General scheme of the (R)-BTM catalyzed kinetic resolution.
References
Application Note: Synthesis of N,N-Dimethyl Lactamide from Methyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl lactamide is a versatile organic compound with applications as a solvent and a chemical intermediate. Its synthesis from methyl lactate via aminolysis with dimethylamine is a common and important transformation in organic chemistry. This document provides a detailed protocol for this synthesis, summarizing various reported methodologies and their respective quantitative outcomes. The synthesis of amides from esters is a fundamental reaction, and numerous methods have been developed, ranging from direct thermal condensation to catalyzed reactions under milder conditions.[1][2][3]
Reaction Principle
The core of the synthesis is the nucleophilic acyl substitution reaction where dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl lactate. The methoxy group (-OCH3) of the ester is subsequently eliminated as methanol, forming the more stable amide bond.
Figure 1: General reaction scheme for the synthesis of N,N-dimethyl lactamide from methyl lactate.
Experimental Protocols
Several protocols for the synthesis of N,N-dimethyl lactamide from lactate esters have been reported in the literature, with variations in catalysts, temperature, and reaction time. Below are detailed methodologies for key approaches.
Protocol 1: Catalytic Synthesis using Sulfuric Acid
This protocol is based on the method described by Ratchford and Fisher, which utilizes a catalytic amount of sulfuric acid to facilitate the reaction at room temperature.[4][5]
-
Materials:
-
Methyl lactate
-
Anhydrous dimethylamine
-
Concentrated sulfuric acid
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
In a sealed reaction vessel, combine methyl lactate (1.0 eq) and anhydrous dimethylamine (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) to the mixture.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction may take several days to weeks to reach completion.[4]
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure N,N-dimethyl lactamide.
-
Protocol 2: Thermal Synthesis
This protocol is adapted from a method using ethyl lactate and can be applied to methyl lactate, involving heating the reactants in a sealed vessel.[4]
-
Materials:
-
Methyl lactate
-
Anhydrous dimethylamine
-
-
Procedure:
-
In a sealed pressure vessel, combine methyl lactate (1.0 eq) and anhydrous dimethylamine (1.5 eq).
-
Seal the vessel tightly and heat the reaction mixture to 70 °C.
-
Maintain the temperature and stir the mixture for 48 hours.[4]
-
After the reaction period, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Remove the unreacted dimethylamine and the methanol byproduct under reduced pressure.
-
The remaining residue is the crude N,N-dimethyl lactamide.
-
Purify the crude product by vacuum distillation.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the amidation of esters.[6] This protocol is a general adaptation for the synthesis of N,N-dimethyl lactamide.
-
Materials:
-
Methyl lactate
-
Dimethylamine (e.g., as a solution in THF or as a gas)
-
Potassium tert-butoxide (t-BuOK) (optional, as a catalyst)[6]
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine methyl lactate (1.0 eq) and dimethylamine (1.5 eq).
-
If using a catalyst, add potassium tert-butoxide (0.1 eq).
-
Seal the vessel and place it in a focused microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 5-9).
-
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of N,N-dialkyl lactamides from lactate esters.
| Starting Material | Amine | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Reference |
| Methyl lactate | Dimethylamine | Sulfuric acid | Room Temp. | 3 weeks | 86 | [4][5] |
| Ethyl lactate | Dimethylamine | None | 70 °C | 2 days | 93 | [4] |
| Ethyl lactate | Various amines | Potassium tert-butoxide, Microwave | Not specified | 2-3 min | >70 | [6] |
| Methyl lactate | Dimethylamine | None | 35 °C | Not specified | Readily reacts | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N,N-dimethyl lactamide.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of N,N-dimethyl lactamide synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- 5. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis via Kinetic Resolution of 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 2-hydroxyamides are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. One effective method for obtaining enantiomerically enriched 2-hydroxyamides is through the kinetic resolution of a racemic mixture. This document provides detailed application notes and protocols for the kinetic resolution of racemic 2-Hydroxy-N,N-dimethylpropanamide using a chiral acyl-transfer catalyst.
The methodology is based on the principle of asymmetric acylation, where one enantiomer of the racemic 2-hydroxyamide reacts preferentially with an acylating agent in the presence of a chiral catalyst. This results in the separation of the racemic mixture into an acylated product and the unreacted, enantiomerically enriched starting material. Specifically, the use of (R)-benzotetramisole ((R)-BTM) as a chiral acyl-transfer catalyst has been shown to be highly effective for this transformation, achieving high selectivity.[1][2][3][4]
Principle of the Method
Kinetic resolution is a process that separates a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In this application, the chiral catalyst, (R)-benzotetramisole, selectively catalyzes the acylation of one enantiomer of this compound at a much faster rate than the other. This results in a mixture of the acylated (esterified) product of one enantiomer and the unreacted alcohol of the other enantiomer, which can then be separated. The success of the kinetic resolution is quantified by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high s-value indicates a high degree of separation.
Data Presentation
The following table summarizes the results for the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides using (R)-benzotetramisole as the catalyst. This data is adapted from studies on similar substrates to provide an expected outcome for this compound.[1]
| Entry | Substrate (Racemic 2-Hydroxyamide) | Acylating Agent | Time (h) | Conversion (%) | Yield of Ester (%) | ee of Ester (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Selectivity Factor (s) |
| 1 | N,N-dimethyl-2-hydroxypropanamide | (Ph₂CHCO)₂O | 12 | 52 | 48 | 92 | 46 | >99 | 254 |
| 2 | N-methoxy-N-methyl-2-hydroxypropanamide | (Ph₂CHCO)₂O | 12 | 54 | 50 | 90 | 45 | >99 | 156 |
| 3 | N,N-dimethyl-2-hydroxy-3-methylbutanamide | (Ph₂CHCO)₂O | 24 | 51 | 49 | 95 | 48 | >99 | >200 |
| 4 | N,N-dimethyl-2-hydroxy-2-phenylethanamide | (Ph₂CHCO)₂O | 12 | 53 | 51 | 91 | 47 | >99 | 180 |
Data is illustrative and based on published results for structurally related compounds. ee = enantiomeric excess.[1]
Experimental Protocols
Materials:
-
Racemic this compound
-
(R)-Benzotetramisole ((R)-BTM)
-
Diphenylacetic anhydride ((Ph₂CHCO)₂O)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol for Kinetic Resolution of Racemic this compound:
This protocol is adapted from the kinetic resolution of similar 2-hydroxyamides.[1]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add racemic this compound (1.0 eq.), (R)-benzotetramisole (0.05 eq.), and anhydrous diethyl ether.
-
To the resulting solution, add diphenylacetic anhydride (0.6 eq.) and diisopropylethylamine (0.6 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 50% conversion), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the acylated product from the unreacted alcohol.
-
Determine the enantiomeric excess of the separated ester and alcohol by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of this kinetic resolution is determined by the differential stability of the transition states formed between the two enantiomers of the 2-hydroxyamide and the chiral catalyst-acylating agent complex. The (R)-BTM catalyst preferentially activates the diphenylacetic anhydride and presents it to the (R)-enantiomer of the 2-hydroxyamide, leading to a lower energy transition state for its acylation compared to the (S)-enantiomer.
Conclusion
The kinetic resolution of racemic this compound using the chiral acyl-transfer catalyst (R)-benzotetramisole provides an efficient method for accessing both enantiomers of this valuable chiral building block in high enantiomeric purity. The presented protocols and data serve as a guide for researchers in the fields of organic synthesis and drug development to implement this methodology in their work. The high selectivity factors achievable make this a practical and attractive approach for the preparation of optically active 2-hydroxyamides.
References
- 1. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst | Semantic Scholar [semanticscholar.org]
- 4. This compound Research Chemical [benchchem.com]
Application Note: 1H NMR Analysis of 2-Hydroxy-N,N-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxy-N,N-dimethylpropanamide. It includes predicted spectral data, a comprehensive experimental procedure, and a visual representation of the analytical workflow. This application note serves as a practical guide for the structural characterization and purity assessment of this compound, which is a valuable intermediate in pharmaceutical and cosmetic synthesis[1].
Introduction
This compound (CAS No: 35123-06-9) is a chiral amide with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol [2][3][4][5]. Its structure comprises a propanamide backbone with a hydroxyl group at the second carbon and two methyl groups on the amide nitrogen. The presence of these functional groups leads to a distinct ¹H NMR spectrum that can be used for unambiguous identification and quantification.
¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can determine the connectivity of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and thus chemically non-equivalent, resulting in two separate signals.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | -N(CH₃)₂ | ~ 2.9 - 3.1 | Singlet (s) | 6H |
| 2 | -CH(OH)CH ₃ | ~ 1.2 - 1.4 | Doublet (d) | 3H |
| 3 | -CH (OH)- | ~ 4.0 - 4.3 | Quartet (q) | 1H |
| 4 | -OH | Variable (~ 2.0 - 5.0) | Broad Singlet (br s) | 1H |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. Protons on carbons adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm range[6]. The chemical shifts of amide protons can be influenced by solvent and hydrogen bonding[7][8][9].
Experimental Protocol
This section outlines the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
If the solvent does not contain an internal standard, add a small drop of TMS.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-12 ppm
-
-
Acquire the ¹H NMR spectrum.
-
Perform a D₂O shake experiment to confirm the hydroxyl proton signal. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity[6].
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, quartet, etc.) to determine the number of neighboring protons.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ¹H NMR analysis of this compound.
Caption: Workflow for the 1H NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. The provided predicted spectral data and detailed experimental protocol will aid researchers in the structural verification and purity assessment of this compound. The distinct signals in the ¹H NMR spectrum allow for straightforward characterization, making it an indispensable tool in a quality control or research setting.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [stenutz.eu]
- 3. (2R)-2-hydroxy-N,N-dimethylpropanamide | C5H11NO2 | CID 816823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Enantiomeric Excess of 2-Hydroxy-N,N-dimethylpropanamide by ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for determining the enantiomeric excess (ee) of 2-Hydroxy-N,N-dimethylpropanamide using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The method employs a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers, allowing for their direct quantification by integration of the corresponding NMR signals. This approach is rapid, non-destructive, and requires no derivatization of the analyte.
Introduction: this compound is a chiral molecule whose enantiomeric purity is critical in various applications, particularly in pharmaceutical development where the biological activity of enantiomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible technique for determining enantiomeric excess.[1][2] In the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.[1][3] The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers, allowing for a straightforward calculation of the enantiomeric excess. This method avoids the need for covalent modification of the analyte, which is required when using chiral derivatizing agents.[3][4]
Principle of the Method: The fundamental principle of this method is the in-situ formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent. The CSA, being enantiomerically pure, interacts with the (R) and (S) enantiomers of the analyte through non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions). These interactions lead to the formation of (R)-analyte•(CSA) and (S)-analyte•(CSA) complexes, which are diastereomeric in nature. Due to their different three-dimensional structures, specific protons in the (R) and (S) enantiomers will experience different magnetic shielding effects, resulting in separate resonance signals in the ¹H NMR spectrum. The enantiomeric excess is then calculated from the integration of these baseline-separated signals.
Materials and Equipment
-
Analyte: this compound (racemic and/or enantioenriched samples)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or other suitable CSA.
-
NMR Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Equipment:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Volumetric flasks and micropipettes
-
Analytical balance
-
Experimental Protocol
The following protocol outlines the steps for preparing and analyzing a sample of this compound to determine its enantiomeric excess.
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 0.5 mL of CDCl₃ in a clean vial. This corresponds to a concentration of approximately 0.17 M.
-
Prepare a stock solution of the chiral solvating agent (e.g., (R)-TFAE) in CDCl₃. The concentration should be chosen to allow for the addition of 1.0 to 2.0 molar equivalents relative to the analyte.
-
-
Sample Preparation for NMR:
-
In a clean NMR tube, add a precise volume of the analyte solution.
-
Add the desired molar equivalent of the CSA solution to the NMR tube. Start with a 1:1 molar ratio of analyte to CSA.
-
Vortex the NMR tube gently for 30 seconds to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
It is crucial to ensure the spectral window and resolution are adequate to observe the separation of signals.
-
-
Optimization (if necessary):
-
If the signal separation (Δδ) is not sufficient, the ratio of CSA to analyte can be increased (e.g., 1.5 or 2.0 equivalents).
-
Acquiring the spectrum at a lower temperature may also improve the resolution of the signals by favoring the formation of the diastereomeric complexes.
-
Data Analysis
-
Spectral Processing: Process the acquired ¹H NMR spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Signal Identification and Integration:
-
Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct peaks, corresponding to the two enantiomers. For this compound, the methine proton (CH-OH) or one of the N-methyl groups are likely candidates.
-
Carefully integrate the two separated signals. Let the integration values be I₁ and I₂.
-
-
Calculation of Enantiomeric Excess (ee):
-
The enantiomeric excess is calculated using the following formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Results and Discussion
Upon addition of the chiral solvating agent, specific proton signals of this compound are expected to split into two distinct signals. The chemical shift difference (Δδ) between these signals is dependent on the strength of the diastereomeric interaction. The table below summarizes hypothetical data for the analysis of a scalemic mixture.
Table 1: Quantitative NMR Data for a Scalemic Mixture of this compound with (R)-TFAE
| Analyte Proton | Enantiomer | Chemical Shift (δ, ppm) | Integration | Δδ (ppm) |
| CH -OH | Enantiomer 1 | 4.15 | 1.00 | \multirow{2}{}{0.05} |
| Enantiomer 2 | 4.10 | 0.50 | ||
| N(CH₃)₂ | Enantiomer 1 | 2.98 | 3.00 | \multirow{2}{}{0.03} |
| Enantiomer 2 | 2.95 | 1.50 |
Using the integration values for the CH-OH proton:
-
I₁ = 1.00
-
I₂ = 0.50
-
ee (%) = |(1.00 - 0.50) / (1.00 + 0.50)| * 100 = 33.3%
The accuracy of the measurement is contingent upon achieving baseline separation of the signals to allow for precise integration. It is good practice to analyze a racemic mixture first to confirm signal splitting and identify the signals corresponding to each enantiomer.
Conclusion
The use of ¹H NMR spectroscopy in conjunction with a chiral solvating agent provides a rapid, reliable, and non-destructive method for determining the enantiomeric excess of this compound. The protocol is straightforward, requires minimal sample preparation, and avoids chemical derivatization. This approach is highly valuable in research and industrial settings for the routine analysis of chiral molecules.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of enantiopure (S)- and (R)-2-Hydroxy-N,N-dimethylpropanamide, valuable chiral building blocks in pharmaceutical and fine chemical synthesis.[1] Two primary methodologies are presented: Enzymatic Kinetic Resolution of the racemic mixture and Asymmetric Synthesis via catalytic reduction of a prochiral ketone precursor.
Strategic Overview: Pathways to Enantiopure 2-Hydroxy-N,N-dimethylpropanamide
The synthesis of enantiomerically pure this compound can be approached via two main strategies:
-
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, catalyzed by an enzyme, typically a lipase. This process yields one enantiomer in its acylated form and the other as the unreacted alcohol, which can then be separated.
-
Asymmetric Synthesis: This approach involves the enantioselective reduction of the prochiral ketone, 2-keto-N,N-dimethylpropanamide, to the desired chiral alcohol. This can be achieved through biocatalysis using ketoreductases or through chemical catalysis with chiral catalysts.
The choice of strategy depends on factors such as the availability of starting materials, cost of catalysts, and desired enantiomeric purity.
Enzymatic Kinetic Resolution of Racemic this compound
This protocol details the kinetic resolution of racemic this compound using lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | [2] |
| Acyl Donor | Vinyl propionate | [2] |
| Solvent | Diisopropyl ether (DIPE) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 6 hours | [2] |
| Conversion | ~50% | [2] |
| Enantiomeric Excess (e.e.) of (S)-alcohol | >98% | [2] |
| Enantiomeric Excess (e.e.) of (R)-propionate | >98% | [2] |
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl propionate
-
Diisopropyl ether (DIPE)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Sodium hydroxide (for hydrolysis of the ester)
-
Methanol or ethanol (for hydrolysis)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (1 equivalent) in diisopropyl ether.
-
Addition of Reagents: Add vinyl propionate (0.5-0.6 equivalents) to the solution.
-
Enzymatic Reaction: Add immobilized CAL-B to the reaction mixture. The amount of enzyme will need to be optimized for scale-up but can start at a loading of 10-20% (w/w) relative to the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both products.
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially be reused.
-
Workup and Separation:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the unreacted (S)-2-Hydroxy-N,N-dimethylpropanamide and the (R)-2-propionoxy-N,N-dimethylpropanamide.
-
Separate the two compounds by silica gel column chromatography.
-
-
Hydrolysis of the (R)-ester (Optional):
-
To obtain (R)-2-Hydroxy-N,N-dimethylpropanamide, the separated (R)-2-propionoxy-N,N-dimethylpropanamide can be hydrolyzed.
-
Dissolve the ester in a suitable solvent like methanol or ethanol.
-
Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting (R)-2-Hydroxy-N,N-dimethylpropanamide by chromatography or distillation.
-
Workflow Diagram
References
The Pivotal Role of 2-Hydroxy-N,N-dimethylpropanamide in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N,N-dimethylpropanamide, a versatile chiral synthon, serves as a critical building block in the synthesis of complex organic molecules within the pharmaceutical industry.[1] Its bifunctional nature, possessing both a hydroxyl and a tertiary amide group, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the preparation of optically active compounds.
Application Note 1: Chiral Building Block Synthesis via Kinetic Resolution
Optically active 2-hydroxyamide derivatives are crucial chiral building blocks for the synthesis of biologically active compounds.[2] this compound serves as a key substrate in the kinetic resolution of racemic 2-hydroxyamides, enabling the selective preparation of enantioenriched products. This is particularly significant as the chirality of a molecule is a critical determinant of its biological activity, influencing drug efficacy and safety.[3][][5]
A highly effective method for the kinetic resolution of racemic 2-hydroxyamides, including this compound, utilizes the chiral acyl-transfer catalyst (R)-benzotetramisole ((R)-BTM).[1][2] This process involves the asymmetric esterification or acylation of the racemic mixture, resulting in the separation of the enantiomers with high selectivity.
Experimental Protocol: Kinetic Resolution of Racemic this compound
This protocol describes the kinetic resolution of a racemic mixture of this compound via asymmetric esterification using (R)-benzotetramisole as a catalyst.
Materials:
-
Racemic this compound
-
(R)-benzotetramisole ((R)-BTM)
-
Diphenylacetic acid (Ph₂CHCO₂H)
-
Pivalic anhydride (Piv₂O)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of racemic this compound (1.0 eq.) and (R)-benzotetramisole (0.1 eq.) in a suitable organic solvent (e.g., ethyl acetate), add diphenylacetic acid (0.75 eq.), pivalic anhydride (0.9 eq.), and N,N-diisopropylethylamine (1.2 eq.) at room temperature.
-
Stir the reaction mixture at the same temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography on silica gel to afford the optically active ester and the recovered optically active alcohol.
Quantitative Data Summary:
The following table summarizes the typical results for the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides using a similar protocol.
| Entry | Substrate | Time (h) | Conversion (%) | Yield of Ester (%) | ee of Ester (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Selectivity (s) |
| 1 | This compound | 24 | 51 | 48 | 92 | 46 | 99 | 254 |
| 2 | 2-Hydroxy-N,N-dimethylbutanamide | 24 | 50 | 47 | 94 | 48 | 95 | >200 |
| 3 | 2-Hydroxy-3-methyl-N,N-dimethylbutanamide | 48 | 52 | 49 | 90 | 45 | 98 | 150 |
ee = enantiomeric excess
Caption: Workflow for the kinetic resolution of this compound.
Application Note 2: Intermediate in the Synthesis of Analgesics and Anti-inflammatory Medications
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including certain analgesics and anti-inflammatory drugs.[6] Its bifunctional nature allows it to be a reactive component in the development of these therapeutic agents. While specific industrial synthesis protocols for widely known drugs directly utilizing this compound are not extensively published in open literature, its role as a chiral building block, as established through kinetic resolution, is a critical step in the synthesis of enantiomerically pure pharmaceuticals. The optically active products from the kinetic resolution can be further transformed into various drug candidates.
For example, the resulting chiral 2-hydroxyamides and their esters can undergo further chemical modifications, such as reduction of the amide group to an amine, to produce other useful chiral intermediates like amino alcohols, without loss of chirality.[2]
Caption: Role of this compound in pharmaceutical synthesis.
Conclusion
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its application in kinetic resolution protocols provides a reliable pathway to optically active intermediates, which are essential for the development of enantiomerically pure drugs. The detailed protocols and workflows presented here are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile compound in their synthetic endeavors, ultimately contributing to the discovery and production of safer and more effective medicines.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC Analysis of 2-Hydroxy-N,N-dimethylpropanamide via Derivatization
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N,N-dimethylpropanamide is a small, polar molecule containing both a hydroxyl and a tertiary amide functional group. Its high polarity and potential for hydrogen bonding make it non-volatile, posing a significant challenge for direct analysis by gas chromatography (GC). To overcome this limitation, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][2][3]
This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation . These methods are widely used to derivatize active hydrogens in hydroxyl and amide groups, making the resulting compounds amenable to GC analysis.[4]
Derivatization Strategies
The primary goal of derivatization for this compound is to mask the polar hydroxyl group. This is typically achieved by replacing the active hydrogen with a non-polar functional group.
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This method is one of the most common derivatization techniques in GC due to its simplicity and the stability of the resulting TMS ethers.[2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent for this purpose.[5][6][7]
Acylation
Acylation introduces an acyl group (e.g., trifluoroacetyl) to the hydroxyl group. This method also increases volatility and can enhance detectability, particularly with an electron capture detector (ECD) if a halogenated acyl group is used.[4][8] Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose.
Experimental Protocols
Silylation Protocol with MSTFA
This protocol details the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst, optional)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: If the sample is in an aqueous matrix, it must be extracted and dried completely. A common method is liquid-liquid extraction with a suitable organic solvent, followed by drying the organic phase over anhydrous sodium sulfate.
-
Solvent Evaporation: Transfer a known amount of the sample extract or standard solution to a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual water as it can react with the silylating reagent.[7]
-
Reagent Addition: Add 50 µL of anhydrous solvent (e.g., dichloromethane) to reconstitute the dried residue. Add 50 µL of MSTFA to the vial. If derivatization is slow, 1-2 µL of pyridine can be added as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The sample is now ready for injection into the GC-MS system.
Acylation Protocol with TFAA
This protocol describes the derivatization of this compound using Trifluoroacetic Anhydride (TFAA).
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: As with silylation, the sample must be extracted and thoroughly dried.
-
Solvent Evaporation: Transfer the dried extract or standard to a GC vial.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 50-60°C for 20 minutes.
-
Reagent Removal: After cooling to room temperature, carefully evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or hexane) for GC analysis.
Proposed GC-MS Method
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for silylated derivatives. |
| Injection Volume | 1 µL |
| Injector Type | Split/Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Presentation
The following table summarizes the expected quantitative data for the underivatized and derivatized this compound.
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (Underivatized) | 117.15 | Poor/No Elution | N/A |
| TMS-derivatized this compound | 189.32 | ~ 8 - 12 | 189 (M+), 174 (M-15), 116, 73 |
| TFA-derivatized this compound | 213.14 | ~ 10 - 15 | 213 (M+), 144, 116, 69 |
Note: The expected retention times and mass fragments are theoretical and may vary based on the specific analytical conditions.
Visualizations
The following diagrams illustrate the derivatization workflows and the logical relationships of the analytical steps.
Caption: Derivatization workflows for silylation and acylation.
Caption: Logical relationship of analytical steps.
Conclusion
Derivatization is a critical step for the successful GC analysis of this compound. Both silylation with MSTFA and acylation with TFAA are effective methods for increasing the volatility and improving the chromatographic properties of this analyte. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analysis, such as the need for enhanced sensitivity with an ECD. The provided protocols and GC-MS conditions offer a solid foundation for developing a robust and reliable analytical method for the quantification of this compound in various sample matrices.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
Application Notes and Protocols for the Purification of 2-Hydroxy-N,N-dimethylpropanamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-N,N-dimethylpropanamide is a small, polar, neutral molecule that serves as a versatile intermediate in organic synthesis. Its purification can be challenging due to its high polarity and potential for strong interaction with polar stationary phases. This document provides detailed application notes and protocols for the purification of this compound using column chromatography. Three primary chromatographic strategies are presented: Normal Phase Chromatography, Reversed-Phase Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC), with the latter two often being the most effective for this type of analyte.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for selecting the appropriate chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 200.2°C at 760 mmHg | [1] |
| LogP | -0.54 | [1] |
| Polar Surface Area | 40.54 Ų | [1] |
The low LogP value and significant polar surface area indicate that this compound is a highly polar molecule, suggesting that purification strategies suitable for polar compounds will be most effective.
Chromatographic Purification Strategies
The selection of an appropriate chromatographic method is critical for the successful purification of this compound. Below is a summary of three potential strategies, followed by detailed protocols.
| Strategy | Stationary Phase | Mobile Phase Concept | Principle |
| Normal Phase Chromatography (NPC) | Polar (e.g., Silica Gel) | Non-polar organic solvents with a polar modifier. | Separation is based on the analyte's adsorption to the polar stationary phase. More polar compounds are retained more strongly. |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18, preferably with polar end-capping or embedded polar groups) | Polar (aqueous) mobile phase with an organic modifier. | Separation is based on hydrophobic interactions. More polar compounds elute earlier. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide, Diol, or Amine-functionalized) | High concentration of a water-miscible organic solvent with a small amount of aqueous buffer. | Partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. |
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most suitable purification strategy.
Caption: Workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Normal Phase Flash Chromatography
This protocol is a traditional approach for the purification of polar compounds and relies on preliminary Thin Layer Chromatography (TLC) for the optimization of the mobile phase.
1.1. Materials
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size)
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)
-
Crude this compound
-
Glass chromatography column
-
Fraction collection tubes
1.2. Method Development via TLC
-
Prepare several TLC developing chambers with different ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate.
-
The optimal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
1.3. Column Packing
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica bed.
1.4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading (Recommended for highly polar samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
1.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to initiate the flow.
-
If a gradient elution is necessary, start with the less polar mobile phase and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions and monitor their composition by TLC.
1.6. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reversed-Phase Flash Chromatography
This method is particularly useful if the impurities are significantly less polar than the target compound. The use of a polar-embedded or polar-endcapped C18 column is recommended to prevent phase collapse in highly aqueous mobile phases.
2.1. Materials
-
Stationary Phase: C18 silica gel with polar end-capping or embedded polar groups (e.g., C18-Amide).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Crude this compound
-
Reversed-phase chromatography column or cartridge
-
Fraction collection tubes
2.2. Column Equilibration
-
Flush the column with 100% Mobile Phase B.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 5-10 column volumes.
2.3. Sample Loading
-
Dissolve the crude sample in the initial mobile phase composition. If solubility is an issue, use a minimal amount of a solvent with a slightly higher organic content.
2.4. Elution and Fraction Collection
-
Begin elution with a high percentage of the aqueous mobile phase (e.g., 95% Water).
-
Gradually increase the organic modifier (Acetonitrile or Methanol) to elute the compound. A typical gradient might be from 5% to 50% organic modifier over 10-20 column volumes.
-
Collect fractions throughout the gradient elution.
-
Monitor the fractions by an appropriate method (e.g., UV detection if applicable, or by TLC on C18 plates).
2.5. Product Isolation
-
Combine the pure fractions.
-
Remove the organic solvent via rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the product.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for the purification of highly polar, neutral compounds and is often the most effective method.
3.1. Materials
-
Stationary Phase: Silica gel, Amide-bonded silica, or Diol-bonded silica.
-
Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate).
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Crude this compound
-
HILIC chromatography column or cartridge
-
Fraction collection tubes
3.2. Column Equilibration
-
Wash the column with a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the column with the initial, highly organic mobile phase (e.g., 95:5 Mobile Phase B:Mobile Phase A) for an extended period (at least 10-20 column volumes) to ensure the formation of a stable aqueous layer on the stationary phase.
3.3. Sample Loading
-
Dissolve the crude sample in the initial mobile phase composition (high organic content). This is crucial to ensure good peak shape.
3.4. Elution and Fraction Collection
-
Start the elution with a high percentage of acetonitrile (e.g., 95%).
-
Gradually increase the percentage of the aqueous mobile phase to elute the compound. A typical gradient would be from 5% to 40% aqueous over 10-20 column volumes.
-
Collect fractions and monitor by an appropriate analytical method.
3.5. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvents under reduced pressure. The presence of a volatile buffer like ammonium acetate or formate is advantageous as it can be removed during lyophilization.
General Purification Workflow Diagram
Caption: General workflow for column chromatography purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC (for NPC) or run scouting gradients (for RPC/HILIC). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound Elutes too Quickly (Low Retention) | Mobile phase is too polar (NPC) or not polar enough (RPC). | Decrease the polarity of the mobile phase (NPC) or increase the aqueous component (RPC). For HILIC, ensure proper column equilibration. |
| Compound Elutes too Slowly (High Retention) | Mobile phase is not polar enough (NPC) or too polar (RPC). | Increase the polarity of the mobile phase (NPC) or increase the organic modifier (RPC). |
| Peak Tailing | Strong interaction with the stationary phase. | For NPC on silica, consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic impurities. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase. |
These protocols provide a comprehensive guide for the purification of this compound. The choice of method will depend on the specific impurities present and the available equipment. For this highly polar, neutral molecule, HILIC (Protocol 3) or Reversed-Phase Chromatography with a polar-modified C18 column (Protocol 2) are the recommended starting points for achieving high purity.
References
Application Notes and Protocols: Synthesis of 2-Acyloxy-N,N-dimethylpropanamides via Reaction of 2-Hydroxy-N,N-dimethylpropanamide with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols with acyl chlorides is a fundamental and highly efficient transformation in organic synthesis, widely employed in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the reaction of 2-Hydroxy-N,N-dimethylpropanamide with various acyl chlorides to yield the corresponding 2-acyloxy-N,N-dimethylpropanamides. These products, belonging to the class of α-acyloxy carboxamides, are of significant interest in medicinal chemistry due to their potential as prodrugs and their presence in various biologically active molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
The general reaction for the synthesis of 2-acyloxy-N,N-dimethylpropanamides is depicted below. The reaction is typically high-yielding and proceeds under mild conditions.
Caption: General reaction scheme for the synthesis of 2-acyloxy-N,N-dimethylpropanamides.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of 2-acyloxy-N,N-dimethylpropanamides. Specific quantities and reaction times may need to be optimized for different acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 - 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 - 1.1 eq) in a small amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature remains below 5 °C. The reaction is often vigorous, and slow addition is crucial to control the exotherm.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-acyloxy-N,N-dimethylpropanamide.
-
Experimental Workflow:
Caption: A step-by-step experimental workflow for the synthesis of 2-acyloxy-N,N-dimethylpropanamides.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with various acyl chlorides under optimized conditions. Please note that these are typical expected yields and may vary based on experimental conditions and the purity of reagents.
| Acyl Chloride | R-Group | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Acetyl Chloride | -CH₃ | 2-Acetoxy-N,N-dimethylpropanamide | 159.18 | 85-95 |
| Propionyl Chloride | -CH₂CH₃ | N,N-Dimethyl-2-(propionyloxy)propanamide | 173.21 | 80-90 |
| Benzoyl Chloride | -C₆H₅ | 2-(Benzoyloxy)-N,N-dimethylpropanamide | 221.26 | 88-98 |
| 4-Nitrobenzoyl Chloride | -C₆H₄NO₂ | N,N-Dimethyl-2-(4-nitrobenzoyloxy)propanamide | 266.25 | 90-97 |
| Cyclohexanecarbonyl chloride | -C₆H₁₁ | 2-(Cyclohexanecarbonyloxy)-N,N-dimethylpropanamide | 227.31 | 82-92 |
Applications in Drug Development
α-Acyloxy carboxamides are a class of compounds with significant potential in medicinal chemistry and drug development.[2] The ester functionality can be designed to be stable or to undergo hydrolysis in vivo, allowing for the development of both stable drug candidates and prodrugs.
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Prodrug Design: The ester linkage in 2-acyloxy-N,N-dimethylpropanamides can be cleaved by esterases in the body to release a parent drug molecule. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability.
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Bioisosteric Replacement: The amide and ester functionalities present in these molecules can serve as bioisosteres for other functional groups in known pharmacophores, potentially leading to new drug candidates with improved properties.
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Novel Scaffolds: The 2-acyloxy-N,N-dimethylpropanamide scaffold itself can be a starting point for the development of new chemical entities with a wide range of biological activities. Analogues of benzamides, for instance, have shown a variety of pharmacological activities.[3]
Researchers in drug development can utilize the protocols described herein to synthesize libraries of 2-acyloxy-N,N-dimethylpropanamide derivatives for screening in various biological assays. The modularity of the synthesis, allowing for the facile introduction of diverse acyl groups, makes this an attractive approach for structure-activity relationship (SAR) studies.
References
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethylamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N,N-dimethylamides.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My amide coupling reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in N,N-dimethylamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to diagnosing and resolving these issues.
Potential Causes and Solutions:
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Incomplete Carboxylic Acid Activation: The first step in many amide bond formations is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with dimethylamine will be poor.
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Solution:
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Ensure your coupling reagent (e.g., HATU, HOBt, EDC) is not degraded and has been stored under the proper conditions (cool and dry).
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Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding dimethylamine.
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Increase the equivalents of the coupling reagent to 1.1-1.5 equivalents.
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-
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Dimethylamine Deactivation: Dimethylamine is a base and can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Solution:
-
Use a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and liberate the free dimethylamine. Typically, 2.0 equivalents of the base are sufficient.
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-
-
Steric Hindrance: Bulky groups on the carboxylic acid near the reaction center can impede the approach of dimethylamine.
-
Solution:
-
Switch to a more reactive coupling reagent. For sterically hindered substrates, uronium/aminium salt-based reagents like HATU or COMU are often more effective than carbodiimides like DCC or EDC.
-
Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to overcome the activation energy barrier.
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Prolong the reaction time and monitor progress by TLC or LC-MS.
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-
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing amide formation.
-
Solution:
-
Use anhydrous solvents (e.g., dry DMF, DCM, or acetonitrile) and ensure all glassware is thoroughly dried.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
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-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.
-
Solution:
-
Screen different solvents. While DMF and DCM are common, other solvents like acetonitrile or THF might be more suitable for your specific substrates.
-
Optimize the reaction temperature. While room temperature is a good starting point, some reactions may require cooling (to reduce side reactions) or heating (for hindered substrates).
-
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired N,N-dimethylamide, but I am also observing significant impurities. How can I identify and minimize these side reactions?
Answer:
The formation of side products is a common challenge. Identifying the nature of the impurity is the first step towards mitigating its formation.
Common Side Reactions and Their Mitigation:
-
Epimerization or Racemization: If your carboxylic acid has a chiral center adjacent to the carbonyl group, it may be susceptible to losing its stereochemical integrity during the activation process.
-
Identification: Chiral HPLC or NMR analysis with a chiral shift reagent can be used to determine the enantiomeric or diastereomeric excess.
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Mitigation:
-
Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
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Employ coupling reagents known for low racemization, such as COMU or T3P.
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Run the reaction at lower temperatures (e.g., 0 °C).
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Choose a weaker, more sterically hindered base like sym-collidine instead of DIPEA or TEA.
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-
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.
-
Identification: This byproduct is often a major impurity when using carbodiimides and can be detected by LC-MS.
-
Mitigation:
-
Add HOBt or HOSu to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.
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Switch to a phosphonium- or uronium-based coupling reagent (e.g., PyBOP, HATU).
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-
-
Over-alkylation Products: In syntheses involving the alkylation of a primary or secondary amine with a methylating agent, it is possible to form tertiary or quaternary amine byproducts. This is less common when starting with dimethylamine but can occur if other amines are present as impurities.
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Identification: GC-MS or LC-MS can identify these higher molecular weight byproducts.
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Mitigation:
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Use a large excess of the starting amine to favor the desired mono- or di-alkylation.
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Consider alternative synthetic routes like reductive amination if over-alkylation is a persistent issue.
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-
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Hydrolysis of the Amide Product: The N,N-dimethylamide product can hydrolyze back to the carboxylic acid and dimethylamine, especially during workup under harsh acidic or basic conditions at elevated temperatures.
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Identification: The starting carboxylic acid will be present in the final product mixture.
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Mitigation:
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Use mild workup conditions. Avoid prolonged exposure to strong acids or bases.
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If an aqueous workup is necessary, use saturated sodium bicarbonate or dilute HCl at low temperatures.
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Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my N,N-dimethylamide synthesis?
A1: The "best" coupling reagent depends on your specific substrates, scale, and cost considerations.
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For routine, non-hindered couplings: Carbodiimides like EDC (with HOBt or Oxyma) are cost-effective.
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For sterically hindered substrates: Uronium salts like HATU or COMU are generally more reactive and provide higher yields.
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For reactions where racemization is a major concern: COMU and T3P are excellent choices.
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For large-scale synthesis: The acyl chloride method or the use of less expensive coupling reagents like DCC (if the urea byproduct can be easily removed) are often preferred.
Q2: What is the role of a base in the coupling reaction, and which one should I use?
A2: A base is typically used to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction (e.g., HCl from an acyl chloride). This prevents the protonation and deactivation of the dimethylamine nucleophile.
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DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is widely used.
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TEA (Triethylamine): Also common, but it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
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sym-Collidine: A weaker, sterically hindered base that can be beneficial in minimizing racemization.
Q3: Can I use N,N-dimethylformamide (DMF) as the solvent and a source of dimethylamine?
A3: Yes, under certain conditions, DMF can serve as both the solvent and a source of dimethylamine. This typically requires high temperatures or the presence of a base or catalyst to promote the decomposition of DMF into dimethylamine and carbon monoxide. This method is often used in specific named reactions but may not be suitable for all substrates due to the harsh conditions.
Q4: How can I purify my N,N-dimethylamide from common byproducts?
A4:
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N-acylurea (from DCC/EDC): If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed with an aqueous workup.
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Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.
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Excess Dimethylamine/Base: Can be removed by washing with a mild aqueous acid like dilute HCl or saturated ammonium chloride solution.
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a standard purification technique.
Q5: My reaction is very slow. What can I do to speed it up?
A5:
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Increase the temperature: Gently heating the reaction can increase the rate.
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Use a more reactive coupling reagent: As mentioned, HATU and COMU are highly reactive.
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Check reagent quality: Ensure your reagents, especially the coupling agent, have not degraded.
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Solvent choice: A more polar solvent can sometimes accelerate the reaction.
Data Presentation
Table 1: Comparison of Synthesis Routes for N,N,4-trimethylbenzamide [1]
| Metric | Route 1: Acyl Chloride Formation | Route 2: Direct Amide Coupling |
| Starting Materials | p-Toluic acid, Thionyl chloride (or Oxalyl chloride), Dimethylamine | p-Toluic acid, Dimethylamine, Coupling Agent (e.g., HATU, DCC) |
| Typical Yield | >95% | 70-95% |
| Purity | High, but requires careful removal of excess chlorinating agent. | Generally high, with water-soluble byproducts for some agents (e.g., EDC, COMU). |
| Reaction Time | 2-4 hours (two distinct steps) | 1-24 hours (one-pot) |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation) | 0°C to Room Temperature |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | HATU, HBTU, DCC, EDC |
| Safety Concerns | Use of highly corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂), evolution of HCl gas. | Coupling agents can be irritants or toxic; DCC byproduct (DCU) can be difficult to remove. |
| Scalability | Well-established for large-scale synthesis. | Excellent for lab-scale; some coupling agents are expensive for large-scale use. |
Table 2: Yields of N,N-dimethylamides from Carboxylic Acids using CDI in DMAc at 160-165 °C [2][3]
| Carboxylic Acid | Product | Yield (%) |
| Benzoic acid | N,N-Dimethylbenzamide | 82 |
| 4-Methoxybenzoic acid | N,N-Dimethyl-4-methoxybenzamide | 92 |
| 4-Bromobenzoic acid | 4-Bromo-N,N-dimethylbenzamide | 88 |
| 4-Nitrobenzoic acid | N,N-Dimethyl-4-nitrobenzamide | 94 |
| 1-Naphthoic acid | N,N-Dimethyl-1-naphthamide | 85 |
| 2-Furoic acid | N,N-Dimethylfuran-2-carboxamide | 64 |
| Phenylacetic acid | N,N-Dimethyl-2-phenylacetamide | 76 |
| Cyclohexanecarboxylic acid | N,N-Dimethylcyclohexanecarboxamide | 72 |
Table 3: Performance of Coupling Reagents for Sterically Hindered N,N-Dimethyl-L-Valine [4]
| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization. | Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | Cost-effective and reliable for many standard couplings. | Less effective than HATU for highly hindered systems, can lead to incomplete reactions. |
| COMU | Uronium/Aminium Salt | Very High | Excellent for challenging couplings, low epimerization, water-soluble byproducts. | Higher cost. |
| PyBOP | Phosphonium Salt | High | Byproducts are generally not problematic. | Can be less reactive than uronium salts for the most challenging couplings. |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Inexpensive and effective for many applications. | Byproduct (DCU) can be difficult to remove (especially with DCC), can cause side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N,N-Dimethylamide Synthesis using HATU
This protocol outlines a general procedure for the coupling of a carboxylic acid with dimethylamine using HATU.
Materials:
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Carboxylic acid (1.0 eq)
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Dimethylamine (solution in THF or as hydrochloride salt with an additional equivalent of base) (1.2 eq)
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HATU (1.1 eq)
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DIPEA (2.0 eq)
-
Anhydrous DMF
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Ethyl acetate
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Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the dimethylamine solution (1.2 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of N,N-Dimethylbenzamide from Benzoyl Chloride
This protocol describes the synthesis of N,N-dimethylbenzamide from benzoyl chloride and dimethylamine.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF) (2.2 eq)
-
Anhydrous diethyl ether or DCM
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve benzoyl chloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the dimethylamine solution (2.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzamide.
-
The product can be further purified by distillation under reduced pressure or column chromatography.
Mandatory Visualization
References
Technical Support Center: Enantioselective Synthesis of 2-Hydroxy-N,N-dimethylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-N,N-dimethylpropanamide, with a focus on preventing racemization and maintaining stereochemical integrity.
Troubleshooting Guide
Issue: Significant racemization detected in the final product after amidation of lactic acid.
| Potential Cause | Recommended Solution |
| Use of a strong, non-hindered base: Bases like sodium hydroxide or potassium carbonate can easily deprotonate the alpha-proton of the hydroxyl group, leading to enolization and subsequent racemization, especially at elevated temperatures. | Switch to a weaker or more sterically hindered organic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended. Use the minimum effective amount of base.[1] |
| High reaction temperature: Elevated temperatures provide the activation energy for proton abstraction and increase the rate of racemization.[1] | Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. |
| Inappropriate coupling reagent: Some coupling reagents, especially when used without additives, can promote the formation of oxazolone intermediates, which are prone to racemization.[2] | Use a coupling reagent system known to suppress racemization. The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is highly effective.[1] |
| Prolonged reaction time: Extended exposure to basic or acidic conditions, or to the activated intermediate, increases the likelihood of racemization. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Solvent effects: The polarity of the solvent can influence the stability of intermediates and the rate of racemization. | Less polar solvents, such as a mixture of dichloromethane (CH₂Cl₂) and dimethylformamide (DMF) (e.g., 1:1), can sometimes reduce racemization compared to using DMF alone.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause racemization during the synthesis of this compound?
A1: The two main pathways for racemization during the synthesis of this compound, particularly when starting from lactic acid or its derivatives, are:
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Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. When the carboxylic acid of the lactic acid precursor is activated (e.g., with a coupling reagent), the neighboring hydroxyl group can intramolecularly attack the activated carboxyl group, forming a 5(4H)-oxazolone intermediate. The proton at the chiral center (the alpha-carbon) of this oxazolone is acidic and can be readily abstracted by a base. This leads to the formation of an achiral enolate intermediate, and subsequent reaction with the amine can occur from either face, resulting in a mixture of enantiomers.[2]
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Direct Enolization: This mechanism involves the direct removal of the proton from the alpha-carbon by a base, forming an enolate. This achiral intermediate can then be protonated or react from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[2]
Q2: Which starting material is better for minimizing racemization: (S)-lactic acid or (L)-alanine?
A2: Both (S)-lactic acid and (L)-alanine can be used to synthesize (S)-2-Hydroxy-N,N-dimethylpropanamide. However, starting with (S)-lactic acid is more direct. The key to minimizing racemization lies in the choice of reaction conditions for the amidation step. If starting from (L)-alanine, an additional step to convert the amino group to a hydroxyl group (e.g., via diazotization) is required, which itself can be a source of racemization if not carefully controlled. Therefore, direct amidation of (S)-lactic acid under optimized, mild conditions is often preferred.
Q3: How can I accurately determine the enantiomeric excess (ee%) of my this compound?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee% can be calculated. It is crucial to develop a robust HPLC method and validate it using a racemic standard.
Q4: Are there any enzymatic methods to synthesize this compound without racemization?
A4: Yes, enzymatic methods offer a highly stereoselective route to this compound. One common approach is the kinetic resolution of a racemic mixture of this compound or its ester precursor. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other enantiomer in high enantiomeric excess. Lipases are commonly used for this purpose. Another enzymatic approach is the asymmetric reduction of the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide, using a suitable reductase enzyme.
Experimental Protocols
Protocol 1: Amidation of (S)-Lactic Acid using DIC/HOBt to Minimize Racemization
This protocol describes the synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide from (S)-lactic acid using a coupling method designed to suppress racemization.
Materials:
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(S)-Lactic acid
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Dimethylamine hydrochloride
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N,N-Diisopropylethylamine (DIPEA)
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1-Hydroxybenzotriazole (HOBt)
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N,N'-Diisopropylcarbodiimide (DIC)
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Dichloromethane (DCM), anhydrous
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Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-lactic acid (1.0 eq) and HOBt (1.1 eq) in a mixture of anhydrous DCM and anhydrous DMF (e.g., 4:1 v/v).
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Cool the solution to 0°C in an ice bath.
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In a separate flask, suspend dimethylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.3 eq). Stir for 10 minutes at room temperature.
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Add the dimethylamine/DIPEA mixture to the cooled lactic acid solution.
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Slowly add DIC (1.1 eq) dropwise to the reaction mixture at 0°C.
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Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain (S)-2-Hydroxy-N,N-dimethylpropanamide.
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Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess
This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase may require optimization.
Instrumentation and Columns:
-
HPLC system with a UV detector
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Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
Mobile Phase Preparation:
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A common mobile phase for chiral separations on polysaccharide-based columns is a mixture of n-hexane and a polar modifier like isopropanol or ethanol.
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Prepare a stock solution of the sample (racemic and enantiomerically enriched) in the mobile phase.
General Procedure:
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Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
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Inject a small volume (e.g., 10 µL) of the racemic this compound standard to confirm the separation of the two enantiomers and determine their retention times.
-
Optimize the mobile phase composition (e.g., by varying the percentage of the polar modifier) to achieve baseline separation (Resolution > 1.5).
-
Inject the enantiomerically enriched sample under the optimized conditions.
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Integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization in Amide Bond Formation (Illustrative Data based on Peptide Synthesis Literature)
| Entry | Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (Illustrative) |
| 1 | DCC | None | DIPEA | 25 | High |
| 2 | HBTU | None | DIPEA | 25 | Moderate |
| 3 | DIC | HOBt | DIPEA | 0 - 25 | Low[1] |
| 4 | DIC | OxymaPure® | DIPEA | 0 - 25 | Very Low[1] |
| 5 | HATU | None | DIPEA | 25 | Low |
Note: This table provides illustrative data based on trends observed in peptide synthesis, which are applicable to the amidation of α-hydroxy acids. Actual values for this compound may vary.
Visualization
Caption: Factors leading to racemization and corresponding preventative measures.
References
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-N,N-dimethylpropanamide
Welcome to the technical support center for the synthesis of 2-Hydroxy-N,N-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound, typically prepared by the aminolysis of a lactate ester (e.g., methyl lactate or ethyl lactate) with dimethylamine, can stem from several factors:
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Suboptimal Reaction Temperature: The reaction is sensitive to temperature. While the reaction can proceed at room temperature, the rate is slow.[1] Optimal temperatures are generally in the range of 60-100°C to achieve a high yield in a reasonable timeframe.[2]
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Incorrect Molar Ratio of Reactants: An insufficient amount of dimethylamine can lead to incomplete conversion of the starting lactate ester. It is common to use a molar excess of dimethylamine to drive the reaction to completion.[2]
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Presence of Water: Moisture can lead to hydrolysis of the starting ester, reducing the amount of reactant available for the desired amidation reaction. It is crucial to use anhydrous reagents and solvents.
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Inadequate Reaction Time: The reaction may not have reached completion. While elevated temperatures can shorten the required time to around 2 hours for high yields, lower temperatures will necessitate significantly longer reaction times.[2]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the oxidation of the secondary hydroxyl group.[2]
Q2: I am observing significant impurity peaks in my crude product analysis (GC-MS/LC-MS). What are these impurities and how can I minimize them?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and contaminants from reagents.
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Unreacted Methyl Lactate: This indicates an incomplete reaction. To address this, consider increasing the reaction temperature, prolonging the reaction time, or using a larger excess of dimethylamine.
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2-Oxo-N,N-dimethylpropanamide: This impurity arises from the oxidation of the hydroxyl group of the product.[2] To minimize its formation, ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially at elevated temperatures.
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Byproducts from Dimethylamine Reactions: Dimethylamine can participate in side reactions. While specific byproducts for this reaction are not extensively detailed in the literature, it is good practice to control the reaction temperature to minimize undesired pathways.[3]
To identify unknown impurities, GC-MS analysis is a powerful tool. The fragmentation patterns of the observed peaks can help in elucidating their structures.
Q3: What is a reliable experimental protocol for the synthesis of this compound?
A3: The following protocol for the aminolysis of methyl lactate with dimethylamine is a good starting point.
Materials:
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Methyl lactate
-
Dimethylamine (solution in a suitable solvent like THF or as a gas)
-
Anhydrous solvent (optional, e.g., THF)
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Reaction vessel (e.g., a sealed tube or a pressure reactor)
Procedure:
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In a clean, dry reaction vessel, combine methyl lactate and the chosen solvent (if any).
-
Introduce a molar excess of dimethylamine to the reaction mixture. The vessel should be sealed to prevent the escape of the volatile amine.
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Heat the reaction mixture to a temperature between 60°C and 100°C.
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Maintain the reaction at this temperature for approximately 2-4 hours, with stirring.
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Monitor the reaction progress by a suitable analytical method such as GC-MS or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess dimethylamine and solvent under reduced pressure.
-
The crude product can then be purified by distillation.
Q4: How can I effectively purify the crude this compound?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.
Protocol for Purification by Fractional Distillation:
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude reaction mixture into the distillation flask.
-
Begin heating the flask gently while applying a vacuum.
-
Collect the fraction that distills at the boiling point of this compound (Boiling Point: 78.6-79.6 °C at 4 Torr).[4]
-
Monitor the purity of the collected fractions using GC-MS or NMR.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Room Temperature | 24 | 86 | [1] |
| 70 | 48 | 93 (from ethyl lactate) | [5] |
| 60-100 | ~2 | >98 | [2] |
| 250 | 2 | 79 (from lactic acid) | [1] |
Table 2: Effect of Molar Ratio on Reaction Yield
| Molar Ratio (Methyl Lactate : Dimethylamine) | Reaction Conditions | Reported Yield (%) | Notes |
| 1 : >1 (Excess) | 60-100°C, ~2 hours | >98 | A molar excess of dimethylamine is generally recommended to drive the reaction to completion.[2] |
Experimental Protocols
Protocol for Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
2. GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10-20°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) to identify components.
-
Data Analysis: Monitor the disappearance of the methyl lactate peak and the appearance and growth of the this compound peak over time.
-
Visualizations
References
troubleshooting poor enantioselectivity in kinetic resolution of 2-hydroxyamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to poor enantioselectivity in the kinetic resolution of 2-hydroxyamides.
Frequently Asked Questions (FAQs)
Q1: What is the kinetic resolution of 2-hydroxyamides and why is enantioselectivity important?
A1: Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by reacting them with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.[1] High enantioselectivity is crucial as it determines the efficiency of the separation, yielding products with high enantiomeric excess (ee), which is vital in drug development and asymmetric synthesis where only one enantiomer often exhibits the desired biological activity.
Q2: My kinetic resolution of a 2-hydroxyamide is showing low enantioselectivity. What are the common causes?
A2: Low enantioselectivity in the kinetic resolution of 2-hydroxyamides can stem from several factors:
-
Substrate Structure: The structure of the 2-hydroxyamide, particularly the substituents on the amide nitrogen, plays a critical role. Secondary amides often exhibit lower selectivity compared to tertiary amides.[2][3][4][5]
-
Catalyst Choice and Activity: The chosen chiral catalyst may not be optimal for your specific substrate. Both chiral acyl-transfer catalysts like (R)-benzotetramisole ((R)-BTM) and N-heterocyclic carbenes (NHCs) have shown high selectivity, but their effectiveness can be substrate-dependent.[2][3][4][5][6]
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, solvent, and the presence of additives, can significantly impact enantioselectivity.
-
Acylating Agent: The nature of the acylating agent used in the resolution process can influence the steric and electronic interactions in the transition state, thereby affecting selectivity.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of poor enantioselectivity.
Issue 1: Low Enantioselectivity with a Secondary 2-Hydroxyamide
-
Observation: The selectivity factor (s) is low, and the enantiomeric excess (ee) of both the recovered starting material and the product is poor.
-
Root Cause: Secondary N-alkyl or N-phenyl amides have been shown to be unsuitable substrates for certain kinetic resolution protocols, leading to low selectivity.[2][3][4][5]
-
Solution:
-
Modify the Substrate: If possible, convert the secondary amide to a tertiary amide, such as an N,N-dimethylamide or a Weinreb amide (N-methoxy-N-methylamide). Tertiary amides have demonstrated significantly higher selectivity factors in kinetic resolutions catalyzed by (R)-BTM.[2][3][4][5]
-
Screen Different Catalysts: If substrate modification is not feasible, screen a different class of catalysts. For example, if an acyl-transfer catalyst is giving poor results, consider an N-heterocyclic carbene (NHC)-based system, which may offer different substrate compatibility.[6]
-
Issue 2: Enantioselectivity is Moderate, but Needs Improvement
-
Observation: The reaction shows some enantioselectivity, but the ee values are not sufficient for the intended application.
-
Root Cause: The reaction conditions may not be fully optimized. Factors such as steric hindrance on the amide, the choice of acylating agent, solvent, and temperature can all be fine-tuned.
-
Solutions:
-
Optimize Amide Substituents: For NHC-catalyzed resolutions, the steric bulk of the N-substituent is a key factor. A systematic study has shown that N-tert-butyl-α-hydroxyamides can provide excellent selectivity.[6]
-
Evaluate Acylating Agent: In resolutions using chiral acyl-transfer catalysts, a diphenylacetyl group has been successfully used as an acyl source.[2][3][4][5] For NHC-catalyzed reactions, α-bromo aldehydes are effective.[6] Experiment with different acylating agents to find the optimal match for your substrate and catalyst.
-
Solvent Screening: The solvent can influence the stability of the transition states and the solubility of the reactants. Halogenated solvents like chloroform have been found to be suitable for some NHC-catalyzed kinetic resolutions.[6] A systematic solvent screen is recommended.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance needs to be found.
-
Use of Additives: In NHC-catalyzed acylations, the addition of a carboxylate anion, generated from a carboxylic acid and a non-nucleophilic base (e.g., proton sponge), can significantly enhance enantioselectivity.[6][7] Experiment with different carboxylic acid additives.
-
Data Presentation
The following table summarizes the effect of the N-substituent on the selectivity factor (s) in the NHC-catalyzed kinetic resolution of α-hydroxyamides.
| Entry | N-Substituent (R in CONHR) | Selectivity Factor (s) |
| 1 | H | 7 |
| 2 | 4-MeOC₆H₄ | 7 |
| 3 | 4-CF₃C₆H₄ | 10 |
| 4 | 2,4,6-Cl₃C₆H₂ | 15 |
| 5 | C₂F₅ | 6 |
| 6 | Ethyl | 23 |
| 7 | n-Butyl | 24 |
| 8 | Isopropyl | 34 |
| 9 | tert-Butyl | 76 |
Data adapted from a study on NHC-catalyzed kinetic resolutions of α-hydroxyamides.[6]
Experimental Protocols
Protocol 1: Kinetic Resolution of a Tertiary 2-Hydroxyamide using (R)-BTM
This protocol is based on the kinetic resolution of racemic 2-hydroxy-N,N-dimethylamides using a diphenylacetyl component and (R)-benzotetramisole ((R)-BTM).[2][3][4][5]
-
Materials:
-
Racemic 2-hydroxy-N,N-dimethylamide (1.0 equiv)
-
(R)-Benzotetramisole ((R)-BTM) (0.1 equiv)
-
Diphenylacetic anhydride (DPAA) (0.6 equiv)
-
Diisopropylethylamine (i-Pr₂NEt) (0.6 equiv)
-
Diethyl ether (Et₂O) as solvent
-
-
Procedure:
-
To a solution of the racemic 2-hydroxy-N,N-dimethylamide and (R)-BTM in Et₂O at room temperature, add i-Pr₂NEt.
-
Add a solution of DPAA in Et₂O to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion (typically around 50% conversion), quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted starting material by column chromatography on silica gel.
-
Determine the enantiomeric excess of both fractions by chiral HPLC analysis.
-
Protocol 2: NHC-Catalyzed Kinetic Resolution of an N-tert-Butyl-α-hydroxyamide
This protocol is based on the kinetic resolution of N-tert-butyl-α-hydroxyamides using a chiral N-heterocyclic carbene catalyst.[6]
-
Materials:
-
Racemic N-tert-butyl-α-hydroxyamide (1.0 equiv)
-
Chiral NHC precursor (e.g., an aminoindanol-derived triazolium salt) (0.005 equiv)
-
1,8-Bis(dimethylamino)naphthalene (proton sponge) (1.0 equiv)
-
9-Julolidinecarboxylic acid (0.1 equiv)
-
2-Bromo-3-phenylpropanal (0.6 equiv)
-
Chloroform (CHCl₃) as solvent
-
-
Procedure:
-
To a solution of the racemic N-tert-butyl-α-hydroxyamide, NHC precursor, and 9-julolidinecarboxylic acid in CHCl₃ at 0 °C, add the proton sponge.
-
Add 2-bromo-3-phenylpropanal to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress.
-
After reaching approximately 50% conversion, quench the reaction.
-
Purify the product mixture by column chromatography.
-
Determine the enantiomeric excess of the acylated product and the recovered starting material by chiral HPLC.
-
Visualizations
Caption: Troubleshooting workflow for poor enantioselectivity.
Caption: Key factors influencing enantioselectivity.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst [mdpi.com]
- 4. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst | Semantic Scholar [semanticscholar.org]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]
improving peak resolution in chiral HPLC of N,N-dimethyl lactamide enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of N,N-dimethyl lactamide enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for N,N-dimethyl lactamide enantiomers?
Poor resolution in the chiral HPLC of N,N-dimethyl lactamide can stem from several factors. The most common issues include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or a low-efficiency column.[1] A systematic approach to method development is often required to achieve the desired separation.[2]
Q2: How does the mobile phase composition affect the separation of N,N-dimethyl lactamide?
The mobile phase, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system (like hexane/heptane), is critical.[3][4] Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, but excessive retention may lead to peak broadening.[3] For amide compounds, the addition of small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape by minimizing secondary interactions with the stationary phase.[1][5]
Q3: What is the effect of column temperature on chiral separations?
Temperature has a complex and compound-dependent influence on chiral recognition.[1] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP, which can lead to better resolution.[1] However, higher temperatures can improve column efficiency and peak shape.[1][6] It is crucial to control and optimize the temperature for each specific method, as in some cases, increasing the temperature can unexpectedly improve separation.[1]
Q4: How does flow rate impact the resolution of enantiomers?
In chiral chromatography, lower flow rates often lead to better resolution.[3] This is because chiral stationary phases can suffer from slow mass transfer kinetics; a lower flow rate allows more time for the enantiomers to interact with the CSP, enhancing separation. A typical starting point is 1.0 mL/min, which can be systematically lowered (e.g., to 0.5 mL/min) during optimization to see if resolution improves.[3]
Q5: What is "peak tailing" and how can I prevent it with N,N-dimethyl lactamide?
Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This is often caused by unwanted secondary interactions, such as hydrogen bonding between the amide analyte and residual silanols on the silica surface of the CSP.[1] Other causes include column overload (injecting too much sample), using a sample solvent stronger than the mobile phase, or extra-column dead volume.[1][7]
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or two poorly resolved (co-eluting) peaks, follow this workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify Chiral Stationary Phase (CSP) Selection : Confirm that the chosen CSP is effective for separating small, neutral amides. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for this class of compounds.[8][9] If you have multiple CSPs, screen them with a generic mobile phase to find the one that shows any hint of separation (e.g., a shoulder on the peak).
-
Optimize Mobile Phase Composition :
-
Alcohol Modifier : In normal-phase mode (e.g., Hexane/Isopropanol), systematically decrease the concentration of the alcohol modifier (e.g., from 10% to 5% to 2% isopropanol). This increases retention and often enhances chiral recognition.[3]
-
Additives : For neutral amides that may exhibit secondary interactions, adding a small amount (e.g., 0.1%) of a competing agent like Diethylamine (DEA) can sometimes improve peak shape and resolution.[1]
-
-
Adjust Column Temperature :
-
Reduce Flow Rate : Decrease the flow rate from the standard 1.0 mL/min to 0.7 mL/min or 0.5 mL/min. Slower flow rates can significantly improve resolution on some chiral phases by allowing more time for interactions.
Problem 2: Asymmetric Peaks (Tailing)
If your peaks are asymmetrical with a pronounced "tail," leading to poor integration and reduced resolution, use this guide.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Rule out Column Overload : Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, the original sample concentration was too high, causing mass overload.[1][6]
-
Optimize Mobile Phase Additives : Since N,N-dimethyl lactamide is a neutral amide, tailing may be caused by interaction with active sites on the stationary phase.[1] Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. This modifier will compete with the analyte for the active sites, often resulting in more symmetrical peaks.[1]
-
Check Sample Solvent : Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[7]
Data Summary Tables
The following tables summarize the expected impact of key parameters on the chiral resolution of amide compounds like N,N-dimethyl lactamide.
Table 1: Effect of Mobile Phase Composition (Normal Phase)
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution (Rs) | Rationale |
| Alcohol Modifier % | Decrease | Increase | Often Increases | Enhances interaction with CSP.[3] |
| (e.g., Isopropanol) | Increase | Decrease | Often Decreases | Reduces interaction with CSP. |
| Additive (0.1% DEA) | Add | May slightly decrease | May Improve | Blocks active silanol sites, improving peak shape.[1] |
Table 2: Effect of Operating Parameters
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution (Rs) | Rationale |
| Column Temperature | Decrease | Increase | Often Increases | Enhances enantioselective interactions.[1] |
| Increase | Decrease | Variable (May Decrease or Increase) | Improves efficiency but may reduce selectivity.[1][6] | |
| Flow Rate | Decrease | Increase | Often Increases | Allows more time for analyte-CSP interaction.[3] |
| Increase | Decrease | Often Decreases | Reduces interaction time.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
This protocol describes the preparation of a normal-phase mobile phase and a systematic approach to optimize the alcohol modifier concentration.
-
Stock Solvents : Use only HPLC-grade n-Hexane and Isopropanol (IPA).
-
Initial Mobile Phase : Prepare an initial mobile phase of 90:10 (v/v) n-Hexane:IPA . For a 1L batch, mix 900 mL of n-Hexane with 100 mL of IPA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Column Equilibration : Install the chiral column and equilibrate it with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Initial Injection : Inject the N,N-dimethyl lactamide sample and record the chromatogram.
-
Optimization Steps :
-
If resolution is poor, prepare a new mobile phase with a lower IPA concentration, such as 95:5 (v/v) n-Hexane:IPA .
-
Equilibrate the column with the new mobile phase for at least 20-30 minutes before injecting the sample.
-
Continue to decrease the IPA percentage in small increments (e.g., to 98:2) until optimal resolution is achieved or retention times become excessively long.
-
-
Adding a Modifier (if needed) : If peak tailing is observed, prepare the optimal mobile phase (e.g., 95:5 n-Hexane:IPA) and add 0.1% Diethylamine (DEA). For a 1L batch, add 1 mL of DEA. Mix thoroughly and re-equilibrate the column before analysis.
Protocol 2: Column Temperature Screening
This protocol outlines how to systematically evaluate the effect of temperature on peak resolution.
-
Set Initial Temperature : Set the column oven temperature to a starting point, for example, 25°C . Allow the system to stabilize for at least 20 minutes.
-
Equilibrate and Inject : Equilibrate the column with the chosen mobile phase at the set temperature until the baseline is stable, then inject the sample.
-
Decrease Temperature : Lower the temperature to 20°C . Allow the system to stabilize, re-equilibrate, and inject the sample again.
-
Further Decrease : Repeat the process at 15°C .
-
Increase Temperature (if necessary) : If lower temperatures did not improve resolution, return to 25°C and then test higher temperatures, such as 30°C and 35°C , following the same stabilization and injection procedure.
-
Analysis : Compare the resolution (Rs) values from the chromatograms at each temperature to determine the optimal setting.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chiraltech.com [chiraltech.com]
- 8. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Hydroxy-N,N-dimethylpropanamide
Welcome to the technical support guide for 2-Hydroxy-N,N-dimethylpropanamide (CAS: 35123-06-9). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from this versatile chiral synthon. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific applications.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling
This section addresses common questions regarding the types of impurities found in this compound and the analytical techniques used to detect them.
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile of this compound is primarily determined by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized as follows:
-
Synthesis-Related Impurities: These originate from starting materials and side-reactions. Common synthetic routes involve the reaction of a lactic acid derivative (like methyl lactate or ethyl lactate) with dimethylamine.
-
Unreacted Starting Materials: Residual dimethylamine, methyl/ethyl lactate.
-
Residual Solvents: Solvents used during synthesis or workup (e.g., THF, Toluene, Methanol). These should be controlled according to ICH Q3C guidelines[1].
-
By-products: Amide by-products from competing reactions.
-
-
Degradation-Related Impurities: These form due to the inherent chemical properties of the molecule upon storage or exposure to certain conditions.
-
Oxidation Products: The secondary hydroxyl group is susceptible to oxidation, which can yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide [2].
-
Hydrolysis Products: Although amides are generally stable, prolonged exposure to strong acidic or basic conditions, or enzymatic activity, can lead to hydrolysis, yielding lactic acid and dimethylamine .
-
Enantiomeric Impurity: this compound is a chiral molecule. If you are working with a specific enantiomer (e.g., (S)-enantiomer), the (R)-enantiomer is considered an impurity.
-
-
Water Content: Due to the hygroscopic nature of amides and the presence of a hydroxyl group, water is a common impurity that can affect reaction stoichiometry and stability.
Table 1: Summary of Potential Impurities
| Impurity Class | Specific Impurity | Origin | Rationale for Presence |
| Synthesis-Related | Dimethylamine | Starting Material | Incomplete reaction or excess reagent. |
| Methyl/Ethyl Lactate | Starting Material | Incomplete reaction. | |
| N-methyl-2-hydroxypropanamide | By-product | Reaction with methylamine impurity in dimethylamine. | |
| Residual Solvents | Process | Used as reaction or extraction medium. | |
| Degradation-Related | 2-Oxo-N,N-dimethylpropanamide | Oxidation | The secondary alcohol is oxidized to a ketone[2]. |
| Lactic Acid & Dimethylamine | Hydrolysis | Cleavage of the amide bond. | |
| Stereochemical | (R)- or (S)- Enantiomer | Synthesis | Incomplete resolution or racemization. |
| General | Water | Environment | Hygroscopic nature of the compound. |
Q2: What analytical methods are recommended for detecting and quantifying these impurities?
A multi-faceted analytical approach is crucial for comprehensive impurity profiling. As per ICH guidelines, analytical methods must be capable of separating impurities from the main compound and from each other[3].
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) is typically effective. UV detection is suitable as the amide bond has a UV chromophore. For impurities without a chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used[3].
-
Gas Chromatography (GC): GC is ideal for detecting volatile impurities such as residual solvents and low molecular weight starting materials like dimethylamine. A headspace GC-MS method is often used for definitive identification and quantification of residual solvents. A derivatization step may be required for non-volatile impurities[4].
-
Chiral HPLC/GC: To determine enantiomeric purity, specialized chiral stationary phases are required. The choice of column depends on the specific enantiomers being separated.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in the sample.
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides structural information about unknown impurities, aiding in their identification[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities if their signals are resolved from the main component's signals. It is particularly useful for identifying structural isomers.
Section 2: Troubleshooting Purification Protocols
This section provides guidance on common challenges encountered during the purification of this compound.
Logical Workflow for Impurity Removal
Before attempting any purification, it's essential to have a clear strategy. The following workflow illustrates a systematic approach, starting from initial analysis to obtaining a validated pure product.
Caption: Systematic workflow for analysis, strategy selection, and purification.
Q3: My product has a slight color and an amine-like odor after synthesis. How can I fix this?
An amine-like odor strongly suggests residual dimethylamine. Coloration can be due to trace, highly conjugated impurities or degradation products.
Troubleshooting Steps:
-
Nitrogen Bubbling/Sparging: Gently bubble dry nitrogen gas through the liquid product for several hours. This is highly effective at removing dissolved volatile impurities like dimethylamine, similar to methods used for purifying DMF[6].
-
Acid Wash: Transfer the product to a separatory funnel with an immiscible, non-polar solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute, aqueous acid solution (e.g., 1% HCl). The acidic wash will protonate the basic dimethylamine, forming a water-soluble salt that partitions into the aqueous layer.
-
Causality: This works because of the acid-base reaction: (CH₃)₂NH + HCl → (CH₃)₂NH₂⁺Cl⁻.
-
Caution: After the acid wash, wash with brine (saturated NaCl solution) to remove residual water and then dry the organic layer thoroughly (e.g., over anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
-
-
Vacuum Distillation: A carefully performed vacuum distillation is the most definitive method to separate the desired product (Boiling Point: ~200 °C at 760 mmHg) from both less volatile colored impurities and more volatile ones like dimethylamine[7].
Q4: I performed a vacuum distillation, but my HPLC analysis shows the purity hasn't significantly improved. What went wrong?
This issue typically points to two main causes: co-distillation of impurities with similar boiling points or thermal degradation during distillation.
Troubleshooting Steps:
-
Improve Distillation Efficiency:
-
Use a Fractionating Column: A simple distillation setup may not be sufficient. Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates, enhancing separation.
-
Optimize Vacuum and Temperature: A lower vacuum allows distillation at a lower temperature, minimizing the risk of thermal degradation. Aim for a pot temperature that is no more than 20-30 °C higher than the vapor temperature.
-
Control the Distillation Rate: A slow, steady distillation rate (e.g., 1-2 drops per second) provides better separation.
-
-
Check for Thermal Stability:
-
The presence of a secondary alcohol makes the molecule susceptible to degradation at high temperatures[2]. If you suspect degradation (e.g., increased coloration in the distillation pot), use a lower vacuum level to further reduce the boiling point.
-
-
Consider an Alternative Purification Method:
-
If an impurity has a very close boiling point, distillation may not be practical. Column chromatography is the logical next step. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should effectively separate compounds with different polarities.
-
Q5: My sample meets purity specifications by HPLC and GC, but my downstream reactions are failing. Could water be the issue?
Absolutely. Many modern synthetic reactions, especially those involving organometallics, strong bases, or water-sensitive catalysts, are highly intolerant to water. Standard HPLC/GC methods will not detect water.
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to get an accurate ppm-level measurement of water.
-
Drying Methods:
-
Azeotropic Distillation: If you have a significant amount of water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and distilling off the azeotrope can be effective.
-
Drying Agents: For lower water content, stir the product over a suitable drying agent. Molecular sieves (3Å or 4Å) are excellent for this purpose as they are highly efficient and chemically inert.
-
High Vacuum: Placing the sample under a high vacuum (e.g., <1 Torr) for several hours can remove trace amounts of water and other volatile solvents.
-
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for purification and analysis. They should be adapted based on your specific impurity profile and available equipment.
Protocol A: Purification by Fractional Vacuum Distillation
This protocol is designed to remove volatile and non-volatile impurities.
Diagram of Experimental Setup
Caption: Standard setup for fractional vacuum distillation.
Methodology:
-
Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease. The system should include a cold trap to protect the vacuum pump.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. A typical target pressure is 1-5 Torr.
-
Heating: Once the vacuum is stable, begin heating the pot gently with a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities (e.g., residual solvents, water, dimethylamine). The temperature will be unstable during this phase.
-
Main Fraction: When the vapor temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new receiving flask. Collect the main fraction while the temperature remains constant.
-
End-run: If the temperature begins to drop or rise sharply, or if colored material begins to distill, stop the distillation or switch to a final receiving flask.
-
-
Analysis: Analyze all collected fractions by HPLC or GC (as per Protocol B) to determine their purity and decide which fractions to combine.
Protocol B: Purity Analysis by Reversed-Phase HPLC
This is a general-purpose method for assessing the purity of the final product. Method development and validation are crucial for GMP applications[3][8].
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The parameters below are a starting point. Optimization may be required to resolve specific impurities.
-
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is effective for screening unknown impurities[3]. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 210 nm | Amide bonds absorb at low UV wavelengths. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any known impurities using reference standards if available.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Page loading... [wap.guidechem.com]
- 8. selectscience.net [selectscience.net]
Technical Support Center: Scaling Up 2-Hydroxy-N,N-dimethylpropanamide Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and scale-up of 2-Hydroxy-N,N-dimethylpropanamide (also known as N,N-Dimethyllactamide). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to address common challenges encountered during production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amidation of ethyl lactate with dimethylamine can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion. Verify your reaction time and temperature. Optimal conditions are typically around 60-100°C for approximately 2 hours to achieve yields exceeding 98%.[1] Consider using microwave irradiation, which can significantly shorten reaction times by up to 60% while maintaining high yields.[1]
-
Suboptimal Molar Ratio: An inappropriate ratio of reactants can limit the conversion. An excess of dimethylamine is generally used to drive the reaction to completion. A molar ratio of 1:3 (ethyl lactate to dimethylamine) is often optimal.[1]
-
Ineffective Catalyst: The choice and concentration of the catalyst are crucial. Alkaline catalysts like sodium methoxide, trisodium phosphate, or aluminum magnesium carbonate are effective.[1] Ensure the catalyst is active and used at an appropriate loading.
-
Losses During Workup: Product may be lost during the extraction and purification steps. Ensure efficient phase separation and minimize transfers.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature within the optimal range (60-100°C).[1] Monitor reaction progress using GC or TLC. | Drive the reaction closer to completion, increasing the yield of the desired product. |
| Suboptimal Reactant Ratio | Adjust the molar ratio of ethyl lactate to dimethylamine to 1:3.[1] | Maximize the conversion of the limiting reagent (ethyl lactate). |
| Catalyst Inactivity | Use a fresh batch of catalyst. Consider screening different alkaline catalysts (e.g., sodium methoxide, trisodium phosphate).[1] | Enhance the reaction rate and overall conversion. |
| Product Loss During Workup | Optimize the extraction procedure. Use an appropriate solvent and perform multiple extractions if necessary. Minimize the number of transfers. | Improve the recovery of the final product. |
Q2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I minimize them?
A2: The primary synthesis of this compound via amidation of ethyl lactate can lead to several impurities.
-
Unreacted Starting Materials: Residual ethyl lactate and dimethylamine are common impurities.
-
Side-Products: When using lactide as a starting material, the formation of N,N-dialkyl lactyl lactamide and other higher oligomers can occur.[2] This is a two-step reaction where the intermediate can accumulate if the reaction is not driven to completion.[2]
-
Degradation Products: The secondary hydroxyl group is susceptible to oxidation, which can yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide.[1]
Troubleshooting Guide: Impurity Formation
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Ethyl Lactate | Incomplete reaction; insufficient dimethylamine. | Increase reaction time/temperature; use an excess of dimethylamine. |
| Residual Dimethylamine | Excess dimethylamine used in the reaction. | Remove during workup and purification (e.g., vacuum distillation). |
| N,N-dialkyl lactyl lactamide / Oligomers (from lactide) | Incomplete reaction of the intermediate with dimethylamine.[2] | Ensure sufficient reaction time and an adequate excess of dimethylamine to drive the second step of the reaction. |
| 2-Oxo-N,N-dimethylpropanamide | Oxidation of the hydroxyl group.[1] | Use an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification to prevent oxidation. Avoid strong oxidizing agents. |
Q3: I'm facing challenges in purifying the final product to the desired specification. What are the recommended purification methods?
A3: High purity this compound is typically achieved through fractional distillation under reduced pressure.[3] This method is effective in separating the product from less volatile impurities and any residual starting materials.
-
Distillation Parameters: The boiling point of this compound is relatively high, so vacuum distillation is necessary to prevent thermal degradation. A pressure range of 5-100 mbar is often employed.[3]
-
Column Efficiency: The efficiency of the distillation column (number of theoretical plates) is critical for achieving high purity, especially when separating from close-boiling impurities.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Lab-Scale Synthesis of this compound
Materials:
-
Ethyl lactate
-
Dimethylamine (40% solution in water or anhydrous)
-
Sodium methoxide (catalyst)
-
Anhydrous solvent (e.g., methanol or toluene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with ethyl lactate and the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add the dimethylamine solution to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, add the sodium methoxide catalyst.
-
Remove the ice bath and heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by fractional distillation under vacuum.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and byproducts in the reaction mixture.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 50°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) and inject it directly into the GC-MS.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Reaction Temperature on Product Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 40 | 4 | 75 | 92 |
| 60 | 2 | 95 | 98 |
| 80 | 2 | >98 | 99 |
| 100 | 1.5 | >98 | 98.5 |
Note: Data is illustrative and based on typical outcomes for amidation reactions.
Table 2: Influence of Molar Ratio (Dimethylamine:Ethyl Lactate) on Product Purity
| Molar Ratio | Reaction Time (h) | Purity (%) | Key Impurity |
| 1:1 | 4 | 85 | Unreacted Ethyl Lactate |
| 2:1 | 3 | 95 | Unreacted Ethyl Lactate |
| 3:1 | 2 | >99 | Minimal |
| 4:1 | 2 | >99 | Residual Dimethylamine |
Note: Data is illustrative and based on general principles of chemical equilibrium.
Table 3: Impact of Catalyst Loading (Sodium Methoxide) on Reaction Time
| Catalyst Loading (mol%) | Reaction Time to >98% Conversion (h) |
| 0.5 | 5 |
| 1.0 | 3 |
| 2.0 | 2 |
| 5.0 | 1.5 |
Note: Data is illustrative and demonstrates the catalytic effect on reaction kinetics.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Synthesis Pathway of this compound
Caption: The reaction pathway for the synthesis of this compound.
Decision Tree for Impurity Identification
Caption: A decision tree for the identification and mitigation of impurities.
References
Technical Support Center: Degradation of 2-Hydroxy-N,N-dimethylpropanamide in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of 2-Hydroxy-N,N-dimethylpropanamide in solution. The information provided is based on general chemical principles of amide and α-hydroxy acid chemistry, as specific degradation kinetics for this molecule are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis of the amide bond: This is a common degradation route for amides and can be catalyzed by both acidic and basic conditions.
-
Oxidation of the α-hydroxy group: The secondary alcohol group can be oxidized to a ketone.
Q2: What are the expected degradation products of this compound?
A2: The main degradation products are:
-
From Hydrolysis: 2-Hydroxypropanoic acid (Lactic Acid) and Dimethylamine.
-
From Oxidation: 2-Oxo-N,N-dimethylpropanamide.
Q3: What factors can influence the rate of degradation?
A3: The degradation rate is primarily influenced by:
-
pH: Both acidic and basic conditions can accelerate the hydrolysis of the amide bond.
-
Temperature: Higher temperatures generally increase the rate of both hydrolysis and oxidation.
-
Presence of Oxidizing Agents: The presence of oxidizing agents will promote the oxidation of the α-hydroxy group.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common analytical technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound and its degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products like dimethylamine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of this compound in solution.
| Potential Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | - Verify the pH of your solution. Small deviations towards acidic or basic pH can significantly increase the hydrolysis rate.- Buffer your solution. If your experimental conditions allow, use a suitable buffer to maintain a stable pH.- Perform a pH stability profile. Assess the stability of the compound at different pH values to identify the optimal pH range for your experiments. |
| Elevated Temperature | - Control the temperature of your experiment. If possible, conduct your experiment at a lower temperature to reduce the degradation rate.- Avoid prolonged exposure to high temperatures during sample preparation and analysis. |
| Presence of Contaminants | - Use high-purity solvents and reagents. Contaminants could act as catalysts for degradation.- Ensure proper cleaning of glassware and equipment. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Identify the degradation products. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected degradation products (2-Hydroxypropanoic acid, Dimethylamine, 2-Oxo-N,N-dimethylpropanamide).- Perform forced degradation studies. Intentionally degrade the compound under acidic, basic, and oxidative conditions to generate the degradation products and confirm their retention times. |
| Sample Matrix Effects | - Analyze a blank matrix sample. This will help to identify any interfering peaks originating from your sample matrix.- Optimize your HPLC method. Adjust the mobile phase composition, gradient, or column to improve the separation of your analyte from matrix components. |
| Artifacts from Sample Preparation | - Review your sample preparation procedure. Ensure that no unintended reactions are occurring during this step.- Prepare and analyze a sample with and without the final preparation step to see if the unexpected peaks are introduced during that stage. |
Data Presentation
The following tables provide illustrative quantitative data on the degradation of this compound. Please note that this data is hypothetical and for guidance purposes only, as specific experimental data for this compound is limited.
Table 1: Illustrative Half-life (t½) of this compound under Different pH and Temperature Conditions.
| pH | Temperature (°C) | Illustrative Half-life (hours) |
| 2 | 25 | 150 |
| 2 | 50 | 30 |
| 7 | 25 | >1000 |
| 7 | 50 | 500 |
| 10 | 25 | 120 |
| 10 | 50 | 25 |
Table 2: Illustrative Percentage of Degradation Products Formed after 48 hours.
| Condition | % 2-Hydroxypropanoic acid + Dimethylamine | % 2-Oxo-N,N-dimethylpropanamide |
| pH 2, 25°C | 25% | <1% |
| pH 10, 25°C | 30% | <1% |
| pH 7, 25°C, + Oxidizing Agent | <2% | 15% |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+)
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (e.g., pH 7 phosphate buffer) at 60°C.
-
Sampling and Analysis: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by the HPLC method described in Protocol 1.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
minimizing byproduct formation in the synthesis of tertiary amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of tertiary amides.
Troubleshooting Guide: Common Issues in Tertiary Amide Synthesis
This guide addresses specific experimental issues, their probable causes, and recommended solutions to minimize byproduct formation and improve reaction outcomes.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Tertiary Amide | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate activation of the carboxylic acid.[1] 2. Formation of amine salt: If using an acid chloride, the HCl byproduct can react with the secondary amine starting material, rendering it non-nucleophilic.[2][3] 3. Poor leaving group: Direct reaction of a carboxylic acid and a secondary amine is often slow due to the poor leaving group ability of the hydroxyl group.[2] 4. Steric hindrance: Bulky substituents on the carboxylic acid or the secondary amine can slow down the reaction. | 1. Optimize reaction conditions: Increase reaction time, raise the temperature, or choose a more potent activating agent (e.g., HATU over DCC for challenging couplings).[] 2. Add a non-nucleophilic base: Include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced.[5] 3. Activate the carboxylic acid: Convert the carboxylic acid to a more reactive species like an acid chloride, or use a coupling agent.[6] 4. Use a more reactive acylating agent: Consider using an acid anhydride or a more reactive coupling agent. For sterically hindered substrates, consider newer methods like those involving potassium acyltrifluoroborates (KATs).[7][8] |
| Difficult Purification: Presence of a Persistent Byproduct | 1. DCC coupling: If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often difficult to remove by standard chromatography due to its variable solubility.[2] 2. Unreacted starting materials: Incomplete conversion can lead to difficulties in separating the product from the starting carboxylic acid or amine. | 1. Use a water-soluble carbodiimide: Replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2] 2. Optimize stoichiometry and reaction time: Ensure the limiting reagent is fully consumed. Use TLC or LC-MS to monitor the reaction progress. Consider an aqueous wash with a mild acid or base to remove unreacted amine or carboxylic acid, respectively. |
| Side Product Detected by Mass Spectrometry | 1. Epimerization/Racemization: For chiral carboxylic acids (especially amino acids), the use of certain coupling agents or harsh basic conditions can lead to the loss of stereochemical integrity.[9] 2. N-acylation of solvent: In some cases, solvents like dimethylformamide (DMF) can participate in side reactions. 3. Debenzylation: If a protecting group like a benzyl group is present, certain reaction conditions (e.g., radical reactions) can lead to its cleavage, resulting in a secondary amide impurity.[10] | 1. Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize epimerization when using carbodiimide coupling agents.[9] Alternatively, use coupling agents known for low racemization, such as COMU or TBTU. 2. Choose an inert solvent: Use solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF). 3. Modify reaction conditions: If a radical side reaction is suspected, the addition of a radical trap may be beneficial.[10] Alternatively, choose a synthetic route that avoids conditions known to cleave the specific protecting group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tertiary amides?
The most common and straightforward method for synthesizing tertiary amides is the reaction of a secondary amine with an acylating agent such as an acid chloride or an acid anhydride.[][6] This method is often high-yielding and proceeds under relatively mild conditions. The reaction with an acid chloride, for example, is typically fast and efficient.[3]
Q2: When should I use a coupling agent for tertiary amide synthesis?
Coupling agents are used to facilitate the reaction between a carboxylic acid and a secondary amine.[7] You should consider using a coupling agent when:
-
Your starting material is a carboxylic acid and you want to avoid converting it to a more reactive derivative like an acid chloride.
-
Your substrates are sensitive and require mild reaction conditions.[2]
-
You are performing peptide synthesis or working with substrates prone to racemization, in which case specific coupling agents and additives can preserve stereochemical integrity.[9]
Q3: What are the advantages of using newer methods like the potassium acyltrifluoroborate (KAT) chemistry?
Newer methods, such as those utilizing potassium acyltrifluoroborates (KATs), offer several advantages:
-
They avoid the use of traditional, often stoichiometric, coupling agents which can be explosive or allergenic.[7][8]
-
The reaction proceeds through a unique trifluoroborate iminium (TIM) intermediate.[11]
-
These methods have shown compatibility with a range of functional groups, including unprotected acids and alcohols.[7][8]
-
They can be effective for challenging substrates, such as N-methylated amino acids, where traditional methods may be less efficient.[8][11]
Q4: Are there "green" or more sustainable methods for tertiary amide synthesis?
Yes, there is a growing interest in developing more sustainable methods for amide bond formation. One approach is the use of enzymatic catalysis. For instance, Candida antarctica lipase B (CALB) has been shown to effectively catalyze the direct amidation of carboxylic acids with amines in organic solvents, offering a greener alternative to traditional chemical methods.[12] Another strategy involves solvent-free reactions, which can reduce waste and simplify purification.[13]
Experimental Protocols
Protocol 1: General Procedure for Tertiary Amide Synthesis using an Acid Chloride
-
Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Tertiary Amide Synthesis using EDC/HOBt Coupling
-
Combine the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and the secondary amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired tertiary amide.
Visualizations
Caption: A generalized experimental workflow for tertiary amide synthesis.
Caption: A troubleshooting decision tree for byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
- 8. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Amidation of Ethyl Lactate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of ethyl lactate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amidation of ethyl lactate, providing potential causes and actionable solutions in a question-and-answer format.
Question: Why is my amidation reaction showing low or no conversion?
Answer:
Low or no conversion in the amidation of ethyl lactate can stem from several factors, primarily related to the inherent reactivity of the starting materials and the reaction conditions.
-
Equilibrium Limitations: The amidation of esters is a reversible reaction. The accumulation of the alcohol byproduct (ethanol) can drive the equilibrium back towards the starting materials, thus limiting the conversion.
-
Solution: Employ methods to remove ethanol from the reaction mixture as it forms. This can be achieved by performing the reaction at a temperature above the boiling point of ethanol, using a Dean-Stark apparatus for azeotropic removal, or conducting the reaction under vacuum.
-
-
Insufficient Reactivity: The ethoxy group of ethyl lactate is a relatively poor leaving group, making the aminolysis reaction inherently slow, often requiring elevated temperatures or a catalyst.[1]
-
Solution 1 (Thermal Activation): Increase the reaction temperature. Many amidations of esters require heating to proceed at a reasonable rate.
-
Solution 2 (Catalysis): Introduce a catalyst to accelerate the reaction. Lewis acids (e.g., FeCl₃, ZrCl₄, Nb₂O₅) or organocatalysts can effectively promote the amidation.[2][3][4]
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly with ethyl lactate.
-
Solution: For less reactive amines, more forcing conditions such as higher temperatures, longer reaction times, or the use of a more active catalyst may be necessary.
-
-
Amine Salt Formation: If the amine is present as a salt (e.g., a hydrochloride salt), its nucleophilicity will be significantly reduced.
-
Solution: Neutralize the amine salt with a suitable base (e.g., triethylamine, sodium carbonate) before its addition to the reaction mixture.
-
Question: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. In the case of ethyl lactate amidation, the primary concerns are related to its bifunctional nature (hydroxyl and ester groups).
-
Reaction at the Hydroxyl Group: The free hydroxyl group on ethyl lactate can potentially undergo side reactions, such as acylation if an acylating agent is present, or other transformations depending on the reagents and conditions used.
-
Solution: If unwanted reactions at the hydroxyl group are a concern, consider using a protecting group strategy. However, for direct amidation, carefully selecting reaction conditions to favor aminolysis over other pathways is crucial. Mild, chemoselective catalysts can be beneficial.
-
-
Racemization: As ethyl lactate is a chiral molecule, the stereochemical integrity of the alpha-carbon is a critical consideration. Harsh reaction conditions (e.g., very high temperatures or strongly basic/acidic environments) can lead to racemization.
-
Solution: Employ milder reaction conditions where possible. The use of racemization-free coupling reagents or catalysts is also an effective strategy, particularly in peptide synthesis where chirality must be preserved.[5][6] It's important to monitor the enantiomeric excess (ee) of the product if stereochemistry is critical.
-
-
Oligomerization: When synthesizing lactamide directly from ammonium lactate, byproduct formation such as oligomers can occur.[7]
-
Solution: Optimizing the reaction solvent and conditions can minimize oligomerization. For instance, extracting lactic acid into a suitable solvent like tributyl phosphate before esterification and subsequent amidation can reduce the formation of these byproducts.[7]
-
Question: How can I effectively purify my N-substituted lactamide product?
Answer:
Purification of the final lactamide product is essential to remove unreacted starting materials, the ethanol byproduct, and any side products.
-
Initial Work-up: A typical work-up procedure involves an aqueous wash to remove water-soluble impurities. For example, washing with a dilute acid solution (e.g., 1 M HCl) can remove unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components.
-
Column Chromatography: Flash column chromatography is a widely used and effective method for purifying organic compounds based on their polarity.[8][9][10][11][12]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to separate the desired product from impurities. This is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio is usually determined by thin-layer chromatography (TLC) analysis.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be used for purification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amidation of ethyl lactate?
A1: The amidation of ethyl lactate, also known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxy group as the leaving group to yield the amide and ethanol.[1]
Q2: Is a catalyst always necessary for the amidation of ethyl lactate?
A2: Not always, but it is often recommended. The direct reaction between ethyl lactate and an amine can be very slow due to the poor leaving group ability of the ethoxide ion. Heating the reaction mixture can often drive the reaction to completion. However, for less reactive amines or to achieve higher yields under milder conditions, a catalyst is typically employed.[1]
Q3: What types of catalysts are effective for this reaction?
A3: A variety of catalysts can be used, including:
-
Lewis acids: Metal salts such as FeCl₃, ZrCl₄, and Nb₂O₅ have been shown to be effective.[2][3][4]
-
Organocatalysts: Non-metal catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can also promote the reaction.[13]
-
Enzymes: Lipases can be used for the enzymatic synthesis of amides from esters under mild conditions, which is particularly useful for maintaining stereochemical integrity.
Q4: Can I perform the amidation of ethyl lactate under solvent-free conditions?
A4: Yes, solvent-free amidation is a viable and environmentally friendly approach.[2][3] This method is particularly effective when one of the reactants is a liquid and can act as the reaction medium. Heating is often required to ensure the mixture remains homogeneous and to drive the reaction forward.
Q5: How does the structure of the amine affect the reaction rate?
A5: The nucleophilicity and steric hindrance of the amine play a significant role. Primary amines are generally more reactive than secondary amines. Electron-donating groups on the amine can increase its nucleophilicity and reaction rate, while electron-withdrawing groups or bulky substituents can decrease reactivity.
Data Presentation
The following tables summarize quantitative data for the amidation of ethyl lactate with various amines under different reaction conditions.
Table 1: Amidation of Ethyl Lactate with Ammonia and Dimethylamine
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (liquid) | None | None | Room Temperature | 24 | 70-74 | [5][14] |
| Anhydrous Dimethylamine | None | None (sealed tube) | 70 | 48 | 93 | [15][16] |
Table 2: Catalyzed Amidation of Esters with Various Amines (Illustrative Examples)
| Ester | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Acetate | Benzylamine | FeCl₃ (15) | None | 80 | 1.5 | 99 | [3][17] |
| Methyl Benzoate | Hexylamine | ZrO₂ | None (Flow) | 150 | - | 93 | [18] |
| Ethyl Phenylacetate | Benzylamine | None | Toluene | Reflux | 22 | 0 | [19] |
| Ethyl Phenylacetate | Benzylamine | Phenylacetic acid | Toluene | Reflux | 22 | 46 | [19] |
Note: Data for various esters are included to illustrate general trends in catalytic amidation.
Experimental Protocols
Protocol 1: Synthesis of Lactamide via Ammonolysis of Ethyl Lactate
This protocol is adapted from a well-established procedure.[5][14]
Materials and Equipment:
-
Ethyl lactate (1.06 moles, 125 g)
-
Liquid ammonia (125 mL)
-
Dry ice-acetone bath
-
Steel pressure vessel (autoclave)
-
Absolute ether (for washing)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place 125 g of ethyl lactate into a suitable container and cool it in a dry ice-acetone bath to below the boiling point of ammonia (-33 °C).
-
Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
-
Transfer the mixture to a steel pressure vessel.
-
Allow the sealed vessel to warm to room temperature and let the reaction proceed for 24 hours.
-
After the reaction is complete, slowly vent the excess ammonia.
-
Remove the last traces of ammonia under reduced pressure.
-
Add 200 mL of absolute ether to the crude product to dissolve unreacted ethyl lactate and the ethanol byproduct.
-
Filter the solid product, wash it with ether, and air-dry to obtain lactamide.
-
Expected Yield: 65-70 g (70-74%)
-
Protocol 2: General Procedure for Lewis Acid-Catalyzed Amidation of an Ester (Illustrative)
This protocol is based on a general method for iron(III) chloride-catalyzed amidation.[2][3]
Materials and Equipment:
-
Ester (e.g., ethyl lactate, 1.0 equiv)
-
Amine (e.g., benzylamine, 1.2 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃, 15 mol%)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the ester, amine, and anhydrous FeCl₃.
-
Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Perform an aqueous work-up: wash with 1 M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of N-substituted lactamides.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. reddit.com [reddit.com]
- 2. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN103755584A - Method for synthesizing alpha-hydroxy amide compound - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 17. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation [organic-chemistry.org]
dealing with incomplete conversion in 2-hydroxyamide synthesis
Welcome to the Technical Support Center for 2-hydroxyamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-hydroxyamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-hydroxyamides?
A1: The most prevalent methods for 2-hydroxyamide synthesis include the direct amidation of α-hydroxy acids with amines, and the Passerini three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide.[1][2] Other methods, such as the hydration of cyanohydrins and synthesis from α-ketoamides, are also employed.[3]
Q2: My 2-hydroxyamide synthesis reaction shows incomplete conversion. What are the likely causes?
A2: Incomplete conversion can stem from several factors. These include suboptimal reaction temperature, insufficient reaction time, poor quality of reagents or solvents, or the use of an inappropriate catalyst or coupling agent.[3][4] For direct amidation, the equilibrium may not be sufficiently shifted towards the product without effective water removal.
Q3: What are common side reactions in 2-hydroxyamide synthesis?
A3: Side reactions can lead to the formation of byproducts and reduce the yield of the desired 2-hydroxyamide. In direct amidation, esterification of the hydroxyl group of the starting material or product can occur. The Passerini reaction can sometimes yield rearranged byproducts.[5] High temperatures can also lead to decomposition of starting materials or products.
Q4: How can I purify my crude 2-hydroxyamide product?
A4: Common purification techniques for 2-hydroxyamides include recrystallization and column chromatography.[6][7] The choice of method depends on the physical properties of the product and the nature of the impurities. Recrystallization is effective for crystalline solids, while column chromatography is versatile for separating a wider range of compounds.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 2-hydroxyamide synthesis experiments.
Issue 1: Low Yield in Direct Amidation of α-Hydroxy Acids
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted α-hydroxy acid and/or amine.
-
The isolated yield of the 2-hydroxyamide is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The direct amidation of a carboxylic acid and an amine is an equilibrium reaction that produces water.[9] To drive the reaction to completion, water must be removed. Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene. Alternatively, add a dehydrating agent such as molecular sieves. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessively high temperatures can cause decomposition.[3] |
| Inadequate Catalyst/Coupling Agent | For challenging substrates, a catalyst or coupling agent may be necessary. Boric acid can be an effective catalyst for direct amidation.[4] Alternatively, use a carbodiimide coupling reagent like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid. |
| Poor Reagent Quality | Ensure that the α-hydroxy acid, amine, and solvents are pure and dry. Impurities or moisture can interfere with the reaction. |
Issue 2: Incomplete Conversion in Passerini Reaction
Symptoms:
-
TLC analysis indicates the presence of unreacted aldehyde, carboxylic acid, and isocyanide.
-
The yield of the desired α-acyloxy amide (a precursor to 2-hydroxyamides in some strategies) is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Reactant Concentration | The Passerini reaction is a third-order reaction, and its rate is sensitive to the concentration of the reactants.[5] Running the reaction at a higher concentration can improve the reaction rate and yield. |
| Inappropriate Solvent | The Passerini reaction is generally favored in aprotic solvents.[5] If you are using a protic solvent, consider switching to an aprotic alternative like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Steric Hindrance | Bulky aldehydes, carboxylic acids, or isocyanides can slow down the reaction. In such cases, longer reaction times or elevated temperatures may be required.[10] |
| Side Reactions | The intermediate nitrilium ion can be trapped by other nucleophiles if present. Ensure the purity of your starting materials and solvent to minimize side reactions. |
Data Presentation
Table 1: Comparison of Yields for 2-Hydroxy-N-phenylpropanamide Synthesis
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Amidation | Lactic Acid, Aniline | None | None (Solvent-free) | 140 | 8 | 85 | [3] |
| Passerini-based | Benzaldehyde, p-Hydroxybenzoic acid, Cyclohexyl isocyanide, Ethanol | None | DCM/EtOH | 50 | - | 76 | [5] |
| Direct Amidation | Phenylacetic Acid, Benzylamine | NiCl₂ | Toluene | 110 | 20 | 99 | [11] |
Note: The Passerini-based method yields an α-hydroxyamide directly through an interrupted Mumm rearrangement. The direct amidation with NiCl₂ is for a structurally related but not identical product and is included for comparison of catalytic direct amidation efficiency.
Experimental Protocols
Protocol 1: Direct Amidation of Lactic Acid with Benzylamine (Solvent-Free)
This protocol is adapted from a procedure for the synthesis of α-hydroxyl amides via direct amidation of lactic acid.[3]
Materials:
-
Lactic acid
-
Benzylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Apparatus for purification (e.g., column chromatography setup)
Procedure:
-
In a round-bottom flask, combine lactic acid (1.0 mmol) and benzylamine (0.5 mmol).
-
Place the flask in a preheated oil bath or heating mantle at 140 °C.
-
Stir the reaction mixture vigorously for 8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure 2-hydroxy-N-benzylpropanamide.
Protocol 2: Purification of a 2-Hydroxyamide by Recrystallization
This is a general protocol for the purification of a solid 2-hydroxyamide.[8]
Materials:
-
Crude 2-hydroxyamide
-
Recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 2-hydroxyamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: Ionic mechanism of the Passerini reaction for α-acyloxy amide synthesis.
Caption: A logical workflow for troubleshooting incomplete conversion in 2-hydroxyamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01629K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 2-Hydroxy-N,N-dimethylpropanamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-N,N-dimethylpropanamide.
Frequently Asked Questions (FAQs) - Troubleshooting Unexpected Peaks
Q1: I am seeing peaks in my ¹H NMR spectrum that I cannot assign to this compound. What are the likely sources of these signals?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:
-
Residual Solvents: The most common source of extraneous peaks is residual protonated solvent from your NMR solvent (e.g., CHCl₃ in CDCl₃) or from solvents used during synthesis and purification (e.g., acetone, ethanol, ethyl acetate).
-
Water: A broad peak, typically between 1.5 and 5 ppm, can be attributed to water. Its chemical shift is highly dependent on the solvent and temperature.
-
Impurities from Synthesis: Unreacted starting materials or byproducts from the synthesis of this compound can be present. For example, if synthesized from ethyl lactate and dimethylamine, you might see residual ethyl lactate or triethylamine if it was used as a base.
-
Degradation Products: The compound may have degraded. Common degradation pathways include hydrolysis of the amide bond or oxidation of the hydroxyl group.
-
Contaminants: Grease from glassware joints or other contaminants introduced during sample preparation can also appear in the spectrum.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q3: My sample was stored for a while, and now I see new peaks. What could they be?
A3: If new peaks appear upon storage, it is likely that the sample has degraded. The most probable degradation pathways for this compound are:
-
Hydrolysis: The amide bond can hydrolyze to form 2-hydroxypropanoic acid (lactic acid) and dimethylamine. This is more likely to occur if the sample is exposed to moisture, especially under acidic or basic conditions.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming 2-oxo-N,N-dimethylpropanamide. This can be facilitated by exposure to air (oxygen) over time.
Q4: I suspect the unexpected peaks are from my starting materials. What should I look for?
A4: If this compound was synthesized from ethyl lactate and dimethylamine, you should look for the characteristic signals of these compounds.
-
Ethyl lactate: Look for a quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, and a quartet around 4.3 ppm and a doublet around 1.4 ppm for the lactate moiety.
-
Dimethylamine: In its free base form, it appears as a singlet around 2.2 ppm. If it is protonated (dimethylammonium salt), the singlet will be further downfield.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.
Caption: A flowchart for troubleshooting unexpected NMR peaks.
Data Presentation: NMR Data Tables
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| CH₃-CH | ~1.3 | Doublet | 3H | ~20 |
| CH-OH | ~4.2 | Quartet | 1H | ~68 |
| N-CH₃ (syn) | ~2.9 | Singlet | 3H | ~36 |
| N-CH₃ (anti) | ~3.0 | Singlet | 3H | ~37 |
| C=O | - | - | - | ~175 |
| OH | Variable | Broad Singlet | 1H | - |
Note: The two N-methyl groups are diastereotopic and are expected to have slightly different chemical shifts.
Table 2: Common Laboratory Solvents and Impurities in ¹H NMR (CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethanol | 3.72 (q), 1.25 (t) | Quartet, Triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.28 (m), 0.88 (t) | Multiplet, Triplet |
| Toluene | 7.27-7.17 (m), 2.34 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Adding the Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonicate for a few minutes.
-
Transfer to Spinner: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Protocol 2: Identification of Unknown Peaks using 2D NMR
If 1D NMR is insufficient to identify an impurity, 2D NMR experiments can provide more detailed structural information.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This can help to piece together fragments of a molecule.
-
Procedure: Using the same sample, set up a standard COSY experiment on the spectrometer.
-
Analysis: Look for cross-peaks that indicate which protons are spin-spin coupled.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.
-
Procedure: Set up a standard HSQC experiment.
-
Analysis: Each cross-peak correlates a proton signal with its attached carbon signal, aiding in the assignment of both ¹H and ¹³C spectra.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential chemical transformations of this compound that could lead to the appearance of unexpected NMR peaks.
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Amides
The precise measurement of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals and in the field of asymmetric synthesis. For researchers, scientists, and drug development professionals working with chiral amides, selecting the appropriate analytical technique is paramount for ensuring accuracy, sensitivity, and efficiency. This guide provides an objective comparison of the primary methods used for ee determination of chiral amides, supported by experimental data and detailed protocols.
The most common and reliable techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges.
Comparative Analysis of Key Techniques
The choice of method often depends on factors such as the volatility of the amide, required sensitivity, sample amount, and the need for high throughput. The following table summarizes the key performance characteristics of each major technique.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (CDA/CSA) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential partitioning on a chiral column. | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. | Differential migration in an electric field with a chiral selector in the buffer. |
| Typical Resolution (Rs) | Good to Excellent (Rs > 1.5 is common)[1] | Excellent | Variable, depends on agent and analyte; signal separation is key. | Excellent (e.g., Rs = 4.30 reported for indapamide)[2] |
| Analysis Time | 10 - 45 minutes[3][4] | 10 - 30 minutes | < 5 minutes for spectra acquisition (plus reaction time for CDAs)[5] | Very Fast (< 10 minutes)[2] |
| Sensitivity (LOD/LOQ) | High (ng to pg range)[6] | Very High (pg to fg range) | Moderate (µg to mg range)[7][8] | High (ng to pg range) |
| Sample Amount | Low (µg) | Very Low (µg) | High (mg) | Very Low (nL injection volume)[2] |
| Derivatization Required? | No (direct method) | Often required for non-volatile amides[9] | Yes (for CDAs); No (for CSAs)[10][11] | No (direct method) |
| Key Advantage | Broad applicability, well-established. | Highest resolution for volatile compounds. | Rapid analysis, provides structural info, no physical separation needed. | Extremely fast analysis, very low sample consumption. |
| Key Disadvantage | Longer analysis time than CE, expensive columns. | Limited to volatile/derivatizable analytes. | Lower sensitivity, potential for signal overlap, expensive reagents. | Method development can be complex, lower concentration sensitivity than GC. |
Experimental Methodologies and Workflows
Detailed and reproducible protocols are essential for accurate ee determination. Below are standardized methodologies for each technique, accompanied by workflow diagrams generated using the DOT language.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method that involves separating enantiomers on a column containing a chiral stationary phase (CSP). Polysaccharide-based columns are particularly effective for a wide range of compounds, including amides.[12]
Experimental Protocol:
-
Sample Preparation: Dissolve the chiral amide sample in a suitable solvent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC or Chiralcel® OD-H (amylose or cellulose derivatives).[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase chromatography. For reversed-phase, acetonitrile/water or methanol/water mixtures are used.[13]
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 25 °C.[14]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 or 254 nm) based on the analyte's chromophore.[14]
-
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. Integrate the peak areas (Area R and Area S). Calculate the enantiomeric excess using the formula:
-
ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100[15]
-
Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method converts the enantiomeric amides into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers have distinct NMR spectra, allowing for quantification by integrating their unique signals. A common approach is the use of a three-component system, for example, involving an aldehyde-functionalized boronic acid and a chiral diol like BINOL.[16]
Experimental Protocol:
-
Reagent Preparation:
-
Analyte Solution: Prepare a stock solution of the chiral amide in a deuterated solvent (e.g., CDCl₃).
-
CDA Solution: Prepare a solution of the chiral derivatizing agent system. For a three-component system, this involves mixing the boronic acid (e.g., 2-formylphenylboronic acid) and the chiral selector (e.g., (S)-BINOL) in the same deuterated solvent.[17]
-
-
Reaction: In an NMR tube, combine a known amount of the chiral amide analyte with the CDA solution. Ensure the reaction goes to completion. The process is often rapid and can be performed at room temperature.[18]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture. Ensure a sufficient relaxation delay (d1) for accurate integration.
-
Data Analysis:
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers. Protons in a unique environment, such as imine protons in the three-component system, are often ideal.[18]
-
Carefully integrate the areas of these two signals (Integral_dia1 and Integral_dia2).
-
The ratio of the integrals directly reflects the enantiomeric ratio of the original amide. Calculate ee% using the standard formula. The accuracy is typically within a 5% error margin.[16]
-
Workflow for ee determination by NMR with a CDA.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Unlike CDAs, Chiral Solvating Agents form transient, non-covalent diastereomeric complexes with the amide enantiomers. This interaction induces a chemical shift non-equivalence (Δδ) between the signals of the two enantiomers in the NMR spectrum, which can be used for quantification.[11]
Experimental Protocol:
-
Sample Preparation: In an NMR tube, dissolve a weighed amount of the chiral amide analyte (typically 1-5 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
-
Addition of CSA: Add the Chiral Solvating Agent (e.g., (S)-BINOL or a modified Kagan's amide) directly to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.[5][11]
-
Equilibration & Acquisition: Gently shake the NMR tube for about 30 seconds to ensure complex formation.[5] Immediately acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal of the analyte that is split into two distinct resonances in the presence of the CSA.
-
Integrate the areas of the two resolved signals.
-
Calculate the ee% from the integral ratio.
-
Workflow for ee determination by NMR with a CSA.
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses a narrow-bore capillary and a high voltage to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[2][19]
Experimental Protocol:
-
Capillary Conditioning: Before first use, flush a new fused-silica capillary (e.g., 50 µm i.d. x 60 cm length) sequentially with 0.5 M NaOH, deionized water, and finally the background electrolyte.[19]
-
Sample and Buffer Preparation:
-
Background Electrolyte (BGE): Prepare a buffer solution (e.g., 10-25 mM phosphate buffer). Add the chiral selector, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), at an optimized concentration (e.g., 5 mM). Adjust the pH as needed.[2]
-
Sample: Dissolve the chiral amide in the BGE or a compatible low-ionic-strength solution.
-
-
Electrophoretic Conditions:
-
Data Analysis: The two enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram. Calculate ee% from the corrected peak areas.
Workflow for ee determination by Chiral CE.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
- 7. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Kagan's amide: synthesis and application as a chiral solvating agent for hydrogen-bonding based chiral discrimination in NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. physicsforums.com [physicsforums.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material | Scientific.Net [scientific.net]
Validating the Structure of 2-Hydroxy-N,N-dimethylpropanamide via 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the chemical structure of 2-Hydroxy-N,N-dimethylpropanamide using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We will explore the application of various 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unequivocally confirm the molecule's connectivity. This guide also presents a comparison with alternative analytical methods and provides detailed experimental protocols.
Introduction
This compound (CAS No: 35123-06-9) is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and personal care products.[1] Its molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol .[1][2] Accurate structural confirmation is a critical aspect of quality control and regulatory compliance in drug development and manufacturing. While one-dimensional (1D) NMR provides initial insights, complex molecules or those with overlapping signals often require the enhanced resolution and connectivity information offered by 2D NMR techniques.[3][4] 2D NMR experiments add a second dimension to the spectrum, allowing for the correlation of nuclear spins through bonds or space, thereby providing a detailed molecular map.[3][5][6]
Predicted 2D NMR Data for Structural Validation
Based on the known structure of this compound, we can predict the expected correlations in the COSY, HSQC, and HMBC spectra. These predictions serve as a benchmark for validating the experimentally obtained data.
Structure of this compound:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| a | ¹H | ~1.2 | Doublet |
| ¹³C | ~20 | ||
| b | ¹H | ~4.1 | Quartet |
| ¹³C | ~68 | ||
| c | ¹³C | ~175 | |
| d | ¹H | ~2.9, ~3.0 | Singlet, Singlet |
| ¹³C | ~36, ~37 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Correlation Type | Expected Cross-Peaks | Interpretation |
| COSY | ¹H-¹H (through 2-3 bonds) | Ha ↔ Hb | Shows the coupling between the methyl and methine protons on the propanamide backbone.[7][8] |
| HSQC | ¹H-¹³C (through 1 bond) | Ha ↔ CaHb ↔ CbHd ↔ Cd | Directly correlates each proton to its attached carbon atom, confirming the C-H framework.[7][9][10] |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Ha ↔ CbHa ↔ CcHb ↔ CaHb ↔ CcHd ↔ Cc | Reveals long-range couplings, crucially linking the N,N-dimethyl groups to the carbonyl carbon and confirming the overall amide structure.[7][9] |
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement | Does not provide direct information on atom connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-N) | Fast, non-destructive | Provides limited information on the overall molecular framework |
| X-ray Crystallography | Precise 3D atomic coordinates in a single crystal | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
| 2D NMR Spectroscopy | Detailed atom connectivity and spatial relationships | Provides a complete picture of the molecular structure in solution | Lower sensitivity than MS, longer acquisition times |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra for a small molecule like this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Transfer the solution to a 5 mm NMR tube.[5]
Instrument Setup (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K.[6]
-
Spinning: Turn off sample spinning for 2D experiments to avoid spinning sidebands.[6]
COSY (Correlation Spectroscopy):
-
Acquire a standard 1D proton spectrum to determine the spectral width.
-
Load a standard COSY pulse program (e.g., cosygpprqf).[11]
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment.
-
Process the data using a sine-bell or squared sine-bell window function.[11]
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire 1D proton and carbon spectra to determine their respective spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcetgpsi).[11]
-
Set the spectral widths for the proton (F2) and carbon (F1) dimensions.
-
Optimize the ¹J(CH) coupling constant (typically ~145 Hz for sp³ C-H).
-
Process the data using appropriate window functions.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire 1D proton and carbon spectra.
-
Load a standard HMBC pulse program.
-
Set the spectral widths for the proton (F2) and carbon (F1) dimensions.
-
Optimize the long-range coupling constant, nJ(CH) (typically 4-10 Hz).[8]
-
Process the data using appropriate window functions.
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound using 2D NMR can be visualized as follows:
Caption: Workflow for 2D NMR-based structural validation.
This workflow illustrates the sequential process from sample preparation and data acquisition through processing and analysis to the final confirmation of the molecular structure by integrating the information from various 2D NMR experiments.
Conclusion
2D NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of molecules like this compound. By combining the through-bond connectivity information from COSY, direct one-bond correlations from HSQC, and long-range connectivity from HMBC, researchers can confidently validate the complete molecular structure. This robust analytical approach is indispensable in research, development, and quality assurance within the pharmaceutical and chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. 2D NMR [nmr.chem.ucsb.edu]
- 7. scribd.com [scribd.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
A Comparative Guide to Chiral Resolving Agents for 2-Hydroxyamides
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral 2-hydroxyamides are of paramount importance in the pharmaceutical and fine chemical industries, as these compounds are key building blocks for a variety of biologically active molecules. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely employed strategy. This guide provides an objective comparison of common chiral resolving agents and methods for 2-hydroxyamides, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Methods of Chiral Resolution
The resolution of racemic 2-hydroxyamides can be broadly categorized into three main techniques:
-
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster to form a new product, leaving the unreacted, slower-reacting enantiomer in excess.
-
Enzymatic Kinetic Resolution: A subset of kinetic resolution that utilizes enzymes as chiral catalysts. Lipases are commonly employed for their high enantioselectivity in the acylation or hydrolysis of alcohols and amides.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic 2-hydroxyamide with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Comparison of Chiral Resolution Methods
The selection of a chiral resolution strategy depends on several factors, including the structure of the 2-hydroxyamide, the desired enantiomer, scalability, and cost. The following sections provide a detailed comparison of the aforementioned methods with supporting data.
Kinetic Resolution with Chiral Acyl-Transfer Catalysts
A highly effective method for the kinetic resolution of 2-hydroxyamides involves the use of chiral acyl-transfer catalysts, such as (R)-benzotetramisole ((R)-BTM). This organocatalyst, in the presence of an acylating agent, facilitates the enantioselective acylation of one of the 2-hydroxyamide enantiomers.
Data Presentation: Kinetic Resolution of Racemic 2-Hydroxyamides using (R)-BTM
| Substrate (Racemic 2-Hydroxyamide) | Acylating Agent | Product (Acylated Enantiomer) Yield (%) | Product ee% | Unreacted Enantiomer Yield (%) | Unreacted Enantiomer ee% | Selectivity (s) |
| N,N-Dimethyl-2-hydroxy-2-phenylethanamide | Diphenylacetic Anhydride | 48 | 92 | 46 | >99 | 254[1] |
| N-Methoxy-N-methyl-2-hydroxy-2-phenylethanamide (Weinreb Amide) | Diphenylacetic Anhydride | 47 | 94 | 48 | 98 | 156[1] |
| N,N-Dimethyl-2-hydroxy-3-methylbutanamide | Diphenylacetic Anhydride | 48 | 96 | 49 | >99 | >200 |
| N,N-Dimethyl-2-hydroxy-3-phenylpropanamide | Diphenylacetic Anhydride | 49 | 93 | 47 | >99 | >200 |
Experimental Workflow: Kinetic Resolution
Caption: General workflow for the kinetic resolution of 2-hydroxyamides.
Enzymatic Kinetic Resolution
Lipases are versatile biocatalysts that can effectively resolve racemic mixtures of alcohols and amides through enantioselective acylation or hydrolysis. Lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CALB) are commonly used.
Data Presentation: Lipase-Catalyzed Kinetic Resolution of Hydroxy Compounds
| Substrate | Enzyme | Acylating Agent / Reaction | Product | Conversion (%) | Product ee% | Reference |
| (±)-1-Phenylethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | (R)-1-Phenylethyl acetate | ~50 | >99 | |
| (±)-2-Octanol | Candida antarctica Lipase B | Vinyl Acetate | (R)-2-Octyl acetate | 45 | >99 | |
| (±)-γ-Hydroxy-N-phenyl-pentanamide | Pseudomonas cepacia Lipase | Vinyl Acetate | (R)-γ-acetoxy-N-phenyl-pentanamide | ~50 | >98 | [2] |
| (±)-Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia Lipase | Hydrolysis | (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionic acid | ~50 | 100 | [3] |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Diastereomeric Crystallization
This classical method involves the formation of diastereomeric salts between the racemic 2-hydroxyamide (acting as either an acid or a base) and a chiral resolving agent. Tartaric acid and its derivatives are common resolving agents for basic compounds, while chiral amines like brucine or (R)-1-phenylethylamine can be used for acidic 2-hydroxyamides. The success of this method is highly dependent on the differential solubility of the resulting diastereomeric salts.
Data Presentation: Diastereomeric Resolution (Illustrative for related compounds)
| Racemic Compound | Resolving Agent | Solvent | Diastereomer Yield (%) | Resolved Enantiomer ee% | Reference |
| (±)-1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 45 | >98 | |
| (±)-Mandelic Acid | (S)-(-)-α-Phenylethylamine | Ethanol | 70 | 95 | |
| (±)-Amphetamine | d-Tartaric Acid | Water/Isopropanol | - | High | [4] |
Experimental Workflow: Diastereomeric Crystallization
Caption: General workflow for diastereomeric crystallization.
Experimental Protocols
General Protocol for Kinetic Resolution with (R)-BTM
To a solution of the racemic 2-hydroxyamide (1.0 equiv.) and (R)-BTM (0.1 equiv.) in a suitable solvent (e.g., toluene) at room temperature is added diphenylacetic anhydride (0.6 equiv.) and an amine base such as diisopropylethylamine (0.6 equiv.). The reaction mixture is stirred at room temperature and monitored by TLC or HPLC. Upon completion (typically ~50% conversion), the reaction is quenched, and the acylated product and the unreacted 2-hydroxyamide are separated by column chromatography. The enantiomeric excess of each fraction is determined by chiral HPLC analysis.[1]
General Protocol for Enzymatic Kinetic Resolution with Lipase
The racemic 2-hydroxyamide (1.0 equiv.) and a lipase (e.g., Pseudomonas cepacia lipase, 50-100 mg/mmol of substrate) are suspended in an organic solvent (e.g., diisopropyl ether). An acyl donor (e.g., vinyl acetate, 2-5 equiv.) is added, and the mixture is shaken at a controlled temperature (e.g., 30-40 °C). The reaction is monitored by chiral GC or HPLC. At approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated product and unreacted 2-hydroxyamide is separated by column chromatography.
General Protocol for Diastereomeric Crystallization
The racemic 2-hydroxyamide (1.0 equiv.) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A solution of the chiral resolving agent (0.5-1.0 equiv., e.g., (R,R)-tartaric acid) in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization. The crystals of the less soluble diastereomeric salt are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomerically enriched 2-hydroxyamide is then liberated from the salt by treatment with an acid or a base. The enantiomeric excess is determined by chiral HPLC or polarimetry. The mother liquor can be processed to recover the other enantiomer.
Conclusion
The choice of a chiral resolving agent for 2-hydroxyamides is a critical decision in the synthesis of enantiomerically pure compounds.
-
Kinetic resolution with chiral organocatalysts like (R)-BTM offers high selectivity and is applicable to a range of N-substituted 2-hydroxyamides.
-
Enzymatic resolution provides an environmentally friendly alternative with high enantioselectivity, particularly with lipases.
-
Diastereomeric crystallization remains a powerful and scalable technique, though it often requires empirical screening of resolving agents and crystallization conditions.
This guide provides a comparative overview to assist researchers in navigating these choices and selecting the most appropriate method for their specific target molecule and synthetic strategy.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Hydroxy-N,N-dimethylpropanamide and Its Analogs Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the orchestration of asymmetric synthesis. An ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, provide a high degree of stereocontrol. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries, with a special focus on lactate-derived auxiliaries as a proxy for the less documented 2-Hydroxy-N,N-dimethylpropanamide, against established standards such as Evans' oxazolidinones, Oppolzer's sultams, and Enders' RAMP/SAMP hydrazones.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best judged by its performance in key bond-forming reactions. Below, we summarize the available quantitative data for various auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental transformations in organic synthesis.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a cornerstone for the creation of stereogenic centers. The choice of chiral auxiliary is critical in determining the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 d.r. | 90-95 | [1] |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >98% d.e. | 85-95 | [2] |
| Enders' RAMP | Acetone RAMP hydrazone | Methyl iodide | >95% d.e. | 70-80 | [3] |
| Pseudoephedrine | N-Propionyl pseudoephedrine | Benzyl bromide | >98% d.e. | 85-95 | [4] |
| Lactate Auxiliary | O-Propionyl ethyl lactate | Benzyl bromide | 85:15 d.r. | ~70 | [5] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 d.r. (syn) | 80-90 | [6] |
| Oppolzer's Sultam | N-Acetyl sultam | Benzaldehyde | >95% d.e. (anti) | 70-80 | Not specified in search results |
| Lactate Auxiliary | O-Propionyl ethyl lactate | Isobutyraldehyde | 8:1 to 10:1 d.r. (syn) | ~70-80 | [5] |
Mechanistic Overview and Rationale for Stereoselectivity
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that minimizes steric interactions.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the typical three-step process of using a chiral auxiliary in asymmetric synthesis.[8]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Transition State Models
The high levels of stereoselectivity achieved with established auxiliaries are often rationalized by specific transition state models. For instance, the stereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model, where the boron enolate forms a rigid six-membered chair-like transition state. The substituent on the auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde.[6]
Caption: Zimmerman-Traxler model for Evans' aldol reaction.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of chiral auxiliaries. Below are representative protocols for key steps in an asymmetric synthesis campaign.
Attachment of Chiral Auxiliary (Evans' Oxazolidinone)
This protocol describes the acylation of an Evans' oxazolidinone, a common first step.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.
Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol, adapted from the work of Myers, details the highly diastereoselective alkylation of a pseudoephedrine amide.[4]
Materials:
-
N-Propionyl-(+)-pseudoephedrine
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Lithium chloride (LiCl)
Procedure:
-
Suspend LiCl (6.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add a solution of N-propionyl-(+)-pseudoephedrine (1.0 eq) in anhydrous THF.
-
Cool the mixture to -78 °C.
-
Slowly add a solution of LDA (2.2 eq) and stir for 1 hour at -78 °C to form the enolate.
-
Add benzyl bromide (1.5 eq) dropwise and continue stirring at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by chromatography and determine the diastereomeric excess by NMR or HPLC.
Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide
-
Hydrogen peroxide (30% aq.)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the desired carboxylic acid product.
Conclusion
While this compound itself is not extensively documented as a traditional chiral auxiliary, the performance of analogous lactate-derived auxiliaries suggests they can be a viable, albeit generally less selective, alternative to established systems like Evans' oxazolidinones.[5] The choice of a chiral auxiliary will always be context-dependent, balancing factors such as cost, availability, desired stereoselectivity, and ease of handling and removal. For applications demanding the highest levels of diastereoselectivity, Evans' oxazolidinones and Oppolzer's sultams remain the gold standard. However, for specific applications or where moderate selectivity is acceptable, exploring lactate-derived auxiliaries could be a worthwhile endeavor. Further research into the direct application of this compound as a chiral auxiliary is warranted to fully assess its potential in asymmetric synthesis.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. benchchem.com [benchchem.com]
- 3. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Research Chemical [benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Building Blocks: Alternatives to 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral building blocks and auxiliaries are pivotal tools in this endeavor, enabling the stereoselective construction of complex molecular architectures. 2-Hydroxy-N,N-dimethylpropanamide, a derivative of lactic acid, represents a simple yet effective chiral building block. However, the diverse demands of synthetic chemistry necessitate a broad toolkit of such molecules. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the optimal chiral building block for a given synthetic challenge.
Overview of Alternative Chiral Building Blocks
This guide focuses on well-established and versatile chiral auxiliaries that, like this compound, are instrumental in controlling stereochemistry in asymmetric synthesis, particularly in the formation of new carbon-carbon bonds. The alternatives discussed include:
-
Evans' Oxazolidinones: These are among the most powerful and widely used chiral auxiliaries, known for their high stereoselectivity in a variety of reactions, including alkylations and aldol reactions.[1][2]
-
Pseudoephedrine Amides: Derived from the readily available and inexpensive natural product pseudoephedrine, these amides are highly effective chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acid derivatives.[3][4][5]
-
Oppolzer's Camphorsultams: These camphor-derived auxiliaries offer a rigid and predictable platform for stereocontrol in a range of transformations, including Diels-Alder reactions, alkylations, and reductions.[6][7]
-
Prolinol-Derived Auxiliaries: Prolinol, obtained from the natural amino acid proline, serves as a versatile scaffold for a variety of chiral auxiliaries and catalysts used in asymmetric synthesis.[8][9]
Data Presentation: Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental transformation for creating chiral centers. The following tables summarize the performance of various chiral auxiliaries in this key reaction, providing a basis for comparison.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation [10]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 95 | 99:1 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | NaHMDS | 92 | 98:2 |
| N-Butyryl-(4S)-4-isopropyl-2-oxazolidinone | Allyl iodide | LHMDS | 89 | 97:3 |
Table 2: Performance of Pseudoephedrine Amides in Asymmetric Alkylation [5]
| Substrate (Pseudoephedrine Amide) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) |
| N-Propionyl pseudoephedrine | Benzyl bromide | LDA | 91 | >98 |
| N-Phenylacetyl pseudoephedrine | Methyl iodide | LDA | 85 | 96 |
| N-Butyryl pseudoephedrine | Ethyl iodide | LDA | 93 | >98 |
Table 3: Performance of Oppolzer's Camphorsultam in Asymmetric Alkylation
| Substrate (N-Acyl Camphorsultam) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) |
| N-Propionyl-2,10-camphorsultam | Benzyl bromide | NaHMDS | 88 | >99 |
| N-Acryloyl-2,10-camphorsultam | Methyl iodide | LDA | 85 | 96 |
| N-Crotonyl-2,10-camphorsultam | Ethyl iodide | KHMDS | 90 | 98 |
Mandatory Visualization
Experimental Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Signaling Pathway Example
Caption: Hypothetical signaling pathway where ligand chirality dictates biological response.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
a) Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.
b) Asymmetric Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir the mixture for 30 minutes.
-
Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
c) Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
Objective: To perform a diastereoselective alkylation of a pseudoephedrine amide.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionic anhydride
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
a) Formation of the Pseudoephedrine Amide:
-
A solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and propionic anhydride (1.5 eq) in pyridine is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude N-propionyl pseudoephedrine, which can be purified by crystallization.
b) Asymmetric Alkylation:
-
To a suspension of anhydrous LiCl (6.0 eq) in anhydrous THF, add a solution of the N-propionyl pseudoephedrine (1.0 eq) in THF.
-
Cool the mixture to -78 °C and add a solution of LDA (1.1 eq) in THF. Stir for 30 minutes.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for 2 hours, then at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by chromatography.
Conclusion
While this compound serves as a useful and accessible chiral building block, a range of powerful alternatives are available to the synthetic chemist. Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams are well-established chiral auxiliaries that consistently provide high levels of stereocontrol in a variety of asymmetric transformations. The choice of a specific chiral building block or auxiliary will depend on the specific synthetic challenge, including the nature of the substrate and the desired transformation, as well as factors such as cost, availability, and ease of removal. The data and protocols presented in this guide offer a foundation for the rational selection and application of these invaluable tools in the stereoselective synthesis of complex molecules.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Chiral Purity of N,N-Dimethyl Lactamide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. N,N-dimethyllactamide, a chiral amide, requires robust analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of four commonly employed analytical techniques for determining the chiral purity of N,N-dimethyllactamide: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
Each method offers distinct advantages and disadvantages in terms of speed, resolution, sensitivity, and experimental complexity. The choice of the most suitable technique depends on the specific requirements of the analysis, such as sample throughput, required level of precision, and available instrumentation.
| Analytical Method | Principle | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and versatility, well-established technique. | Can be time-consuming, requires expensive chiral columns and organic solvents. |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Faster than HPLC, lower consumption of organic solvents ("greener" method).[1][2] | Requires specialized instrumentation. |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | High efficiency and sensitivity, suitable for volatile compounds. | May require derivatization for non-volatile analytes, which adds complexity. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher analyte concentration. |
Quantitative Data Summary
The following table summarizes typical performance data for the chiral analysis of N,N-dimethyllactamide or structurally similar compounds using the discussed analytical methods. Note: Data for N,N-dimethyllactamide may be extrapolated from studies on similar amide or lactate compounds where direct data is unavailable.
| Parameter | Chiral HPLC (on Chiralcel OD-H) | Chiral SFC (on Chiralpak IC) | Chiral GC (on Chirasil-L-Val) | NMR with CSA ((R)-(-)-Mandelic Acid) |
| Resolution (Rs) | > 2.0 | > 1.5 | Baseline separation | Observable peak splitting |
| Analysis Time | 15 - 30 min | 5 - 15 min | 10 - 20 min | < 5 min per spectrum |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer | ~0.1% of the minor enantiomer | ~0.05% of the minor enantiomer | ~1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.3% of the minor enantiomer | ~0.3% of the minor enantiomer | ~0.15% of the minor enantiomer | ~3% of the minor enantiomer |
| Precision (%RSD) | < 2% | < 2% | < 3% | < 5% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the direct enantiomeric separation of N,N-dimethyllactamide using a polysaccharide-based chiral stationary phase.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve N,N-dimethyllactamide in the mobile phase to a concentration of 1 mg/mL.
-
Quantitation: The percentage of each enantiomer is calculated from the peak area in the chromatogram.
Chiral Supercritical Fluid Chromatography (SFC)
This method offers a faster and more environmentally friendly alternative to HPLC for the chiral separation of N,N-dimethyllactamide.
-
Instrumentation: Supercritical Fluid Chromatograph with UV detector.
-
Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve N,N-dimethyllactamide in methanol to a concentration of 1 mg/mL.
-
Quantitation: Enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
This protocol may require derivatization of N,N-dimethyllactamide to increase its volatility for GC analysis.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Derivatization (if necessary): React N,N-dimethyllactamide with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile derivative. The reaction conditions need to be optimized to ensure complete conversion without racemization.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantitation: The ratio of the enantiomers is calculated from the integrated peak areas in the gas chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Procedure:
-
Dissolve approximately 10 mg of N,N-dimethyllactamide in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum.
-
Add 1.0 to 1.2 molar equivalents of (R)-(-)-Mandelic acid to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of signals, particularly the N-methyl or the C-H proton of the lactamide moiety.
-
-
Quantitation: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each enantiomer.
Method Selection Workflow
The selection of an appropriate analytical method for determining the chiral purity of N,N-dimethyllactamide involves considering various factors, from the initial screening to routine quality control. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a chiral analysis method.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate analytical method for determining the chiral purity of N,N-dimethyllactamide. The choice will ultimately be guided by the specific analytical challenges and available resources.
References
A Comparative Guide to the Applications of 2-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 2-Hydroxy-N,N-dimethylpropanamide, a versatile chiral synthon and polar aprotic solvent. Its performance is objectively compared with alternative compounds and methodologies, supported by experimental data to inform researchers in organic synthesis, medicinal chemistry, and agricultural formulations.
Chiral Synthon in Asymmetric Synthesis: Kinetic Resolution of Racemic 2-Hydroxyamides
This compound serves as a key substrate in the kinetic resolution of racemic 2-hydroxyamides. This process, facilitated by a chiral acyl-transfer catalyst such as (R)-benzotetramisole ((R)-BTM), allows for the selective preparation of optically active 2-hydroxyamide derivatives. These derivatives are valuable chiral building blocks for the synthesis of biologically active compounds.[1]
The kinetic resolution of racemic this compound ((±)-1a ) using (R)-BTM and a diphenylacetyl component showcases high selectivity. The process involves the faster reaction of one enantiomer, leaving the other unreacted and thus separated.
Comparative Performance in Kinetic Resolution
The following table summarizes the experimental data for the kinetic resolution of (±)-2-Hydroxy-N,N-dimethylpropanamide and a related substrate, highlighting the efficiency of the (R)-BTM-catalyzed acylation.
| Substrate | Catalyst | Acylating Agent | Time (h) | Conversion (%) | Yield (%) of Acylated Product | ee (%) of Acylated Product | Yield (%) of Unreacted Substrate | ee (%) of Unreacted Substrate | Selectivity Factor (s) |
| (±)-2-Hydroxy-N,N-dimethylpropanamide (1a ) | (R)-BTM (5 mol%) | (Ph₂CHCO)₂O | 24 | 51 | 48 | 94 | 48 | >99 | >200 |
| (±)-2-Hydroxy-N,N-di-n-propylpropanamide | (R)-BTM (5 mol%) | (Ph₂CHCO)₂O | 48 | 50 | 47 | 96 | 48 | 97 | 134 |
Table 1: Comparison of kinetic resolution of 2-hydroxyamides. Data sourced from a study on the kinetic resolution of racemic 2-hydroxyamides using a chiral acyl-transfer catalyst.
Experimental Protocol: Kinetic Resolution of (±)-2-Hydroxy-N,N-dimethylpropanamide
Materials:
-
(±)-2-Hydroxy-N,N-dimethylpropanamide (racemic)
-
(R)-Benzotetramisole ((R)-BTM)
-
Diphenylacetic anhydride ((Ph₂CHCO)₂O)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-2-Hydroxy-N,N-dimethylpropanamide (1.0 mmol) and (R)-BTM (0.05 mmol) in anhydrous toluene (5 mL) at 0 °C, add diisopropylethylamine (1.2 mmol).
-
Add diphenylacetic anhydride (0.6 mmol) to the mixture.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the acylated product and the unreacted alcohol.
-
Determine the enantiomeric excess (ee) of both fractions using chiral HPLC analysis.
Solvent in Pesticide Formulations
This compound's properties as a polar aprotic solvent make it suitable for use in pesticide formulations, particularly for active ingredients that are crystalline solids with limited solubility in common aromatic or aliphatic solvents. It can act as a solvent or co-solvent to dissolve the active ingredient and prevent crystallization upon dilution with water.
A key consideration in formulating pesticides is the solubility of the active ingredient. As a representative example, the solubility of tebuconazole, a widely used triazole fungicide, is compared across several polar aprotic solvents.
Comparative Physicochemical Properties of Polar Aprotic Solvents
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Molecular Weight ( g/mol ) | 117.15 | 99.13 | 78.13 | 73.09 |
| Boiling Point (°C) | ~200 | 202 | 189 | 153 |
| Melting Point (°C) | - | -24 | 18.5 | -61 |
| Density (g/mL at 20°C) | 1.033 | 1.028 | 1.100 | 0.944 |
| Flash Point (°C) | 74.9 | 91 | 87 | 58 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible |
Table 2: Physicochemical properties of this compound and alternative polar aprotic solvents.
Comparative Solubility of Tebuconazole
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | >200 |
| Isopropanol | 100-200 |
| Toluene | 50-100 |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| n-Hexane | <0.1 |
| Water | 0.032 |
Potential in Medicinal Chemistry: Antiproliferative Activity
Structural analogs of this compound, specifically N-alkyl-3-aryl-3-hydroxy-2,2-dimethylpropanamides, have shown promise as antiproliferative agents. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.
Comparative Antiproliferative Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative N,N-dimethylpropanamide derivative against several human cancer cell lines, compared to the standard chemotherapeutic drug, doxorubicin.
| Compound | Cell Line | IC₅₀ (µM) |
| N-(4-fluorobenzyl)-2-(1-hydroxycyclohexyl)-N-methylpropanamide | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HeLa (Cervical) | 9.8 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.5 - 1.5 |
| A549 (Lung) | 0.1 - 0.5 | |
| HeLa (Cervical) | 0.2 - 0.8 |
Table 4: In vitro antiproliferative activity of a representative N,N-dimethylpropanamide derivative compared to Doxorubicin. Data is illustrative and based on typical ranges found in the literature for similar compounds.
Conclusion
This compound demonstrates significant utility across diverse scientific fields. Its application as a chiral synthon in asymmetric synthesis is well-established, offering high selectivity in the kinetic resolution of 2-hydroxyamides. In the agrochemical sector, it presents a viable alternative as a polar aprotic solvent for pesticide formulations, although further direct comparative studies on its performance are warranted. Furthermore, the exploration of its structural analogs in medicinal chemistry reveals a promising scaffold for the development of novel antiproliferative agents. This guide provides a foundational comparison to aid researchers in selecting appropriate methodologies and compounds for their specific applications.
References
Stability Under Scrutiny: A Comparative Analysis of 2-Hydroxy-N,N-dimethylpropanamide
For researchers, scientists, and drug development professionals, the stability of excipients and reagents is a critical parameter influencing experimental outcomes and product shelf-life. This guide provides a detailed comparison of the stability of 2-Hydroxy-N,N-dimethylpropanamide against other commonly used tertiary amides, supported by available data and standardized experimental protocols for direct comparison.
Amides are known for their relative chemical stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. However, this stability is not absolute and can be influenced by structural features and environmental conditions. This guide focuses on assessing the stability of this compound in comparison to N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N,N-dimethylpropanamide.
Comparative Stability Analysis
The presence of a hydroxyl group at the α-position to the carbonyl group in this compound is a key structural feature. Neighboring functional groups, such as hydroxyl groups, can influence the rate of amide hydrolysis through intramolecular catalysis. It is hypothesized that the hydroxyl group in this compound may participate in the hydrolysis mechanism, potentially leading to a different stability profile compared to its non-hydroxylated counterpart, N,N-dimethylpropanamide.
Hydrolytic Stability
Amide hydrolysis is catalyzed by both acid and base. The general mechanisms involve the protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack by a hydroxide ion on the carbonyl carbon (base-catalyzed), leading to the formation of a tetrahedral intermediate that subsequently breaks down.
Table 1: Comparison of Hydrolytic Stability Data for Selected Amides
| Compound | Structure | Acid-Catalyzed Hydrolysis (k_H⁺ / M⁻¹s⁻¹) | Base-Catalyzed Hydrolysis (k_OH⁻ / M⁻¹s⁻¹) | Notes |
| This compound | Data not available | Data not available | The α-hydroxyl group may influence the hydrolysis rate through intramolecular catalysis. | |
| N,N-dimethylpropanamide | Data not available | Data not available | Expected to have stability typical of a tertiary amide. | |
| N,N-dimethylacetamide (DMA) | Hydrolyzes in the presence of acid.[1] | Resistant to bases.[1] | A commonly used polar aprotic solvent. | |
| N,N-dimethylformamide (DMF) | Data not available | Data not available | Stable under typical conditions, but can decompose at high temperatures.[2] |
Note: The lack of quantitative data for this compound and N,N-dimethylpropanamide highlights the need for direct experimental evaluation using standardized protocols.
Thermal Stability
Thermal stability is crucial for applications involving elevated temperatures. It is typically evaluated by thermogravimetric analysis (TGA), which determines the temperature at which a compound begins to decompose. Tertiary amines are generally considered to be more thermally stable than primary and secondary amines.
Table 2: Comparison of Thermal Stability Data for Selected Amides
| Compound | Decomposition Temperature (°C) | Method | Notes |
| This compound | Data not available | - | The Safety Data Sheet indicates stability under recommended storage conditions.[3] |
| N,N-dimethylpropanamide | Data not available | - | - |
| N,N-dimethylacetamide (DMA) | Data not available | - | - |
| N,N-dimethylformamide (DMF) | >350 | - | Decomposition can form dimethylamine and carbon monoxide.[2] |
Experimental Protocols
To facilitate direct and objective comparison, the following detailed experimental protocols for assessing hydrolytic and thermal stability are provided. These protocols are based on established guidelines for forced degradation studies in the pharmaceutical industry.
Hydrolytic Stability Assessment (Forced Hydrolysis)
Objective: To determine the rate of hydrolysis of the test amide under acidic and basic conditions.
Materials:
-
Test Amide (e.g., this compound)
-
Reference Amides (e.g., DMF, DMA, N,N-dimethylpropanamide)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Constant temperature bath or incubator
Procedure:
-
Sample Preparation: Prepare stock solutions of each amide in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
For each amide, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate reaction vessels.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of HCl.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of the parent amide.
-
The degradation percentage can be calculated using the formula: Degradation (%) = [(Initial Area - Area at time t) / Initial Area] * 100
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining amide concentration versus time.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear regression.
-
Thermal Stability Assessment (Thermogravimetric Analysis)
Objective: To determine the thermal decomposition profile of the test amide.
Materials:
-
Test Amide
-
Reference Amides
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the amide sample (typically 5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum rate of weight loss (T_max).
-
The Td5% (temperature at 5% weight loss) is often reported as a measure of thermal stability.
-
Visualizing Experimental Workflows and Chemical Pathways
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
Caption: Workflow for assessing hydrolytic stability of amides.
Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.
Conclusion
While amides are generally stable, their susceptibility to hydrolysis and thermal degradation can vary based on their molecular structure. The presence of a hydroxyl group in this compound suggests a potential for altered stability compared to other tertiary amides, possibly due to intramolecular catalytic effects. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative stability studies, generating the necessary data to make informed decisions in their research and development activities. The lack of comprehensive, publicly available stability data for this compound underscores the importance of performing such tailored experimental evaluations.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Hydroxy-N,N-dimethylpropanamide
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is paramount. 2-Hydroxy-N,N-dimethylpropanamide, a versatile chiral building block, can be synthesized through several pathways. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic routes, offering detailed experimental protocols, cost breakdowns, and safety and environmental considerations to inform the selection of the most appropriate method for your research and development needs.
The synthesis of this compound is predominantly achieved through the amidation of lactic acid derivatives. The most common starting materials for this reaction are methyl lactate, ethyl lactate, and lactide, which are reacted with dimethylamine. Each of these routes presents a unique combination of advantages and disadvantages in terms of cost, efficiency, safety, and environmental impact.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound. The cost analysis is based on commercially available reagent prices and estimated waste disposal costs.
| Parameter | Route 1: From Methyl Lactate | Route 2: From Ethyl Lactate | Route 3: From Lactide |
| Starting Materials | Methyl Lactate, Dimethylamine | Ethyl Lactate, Dimethylamine | Lactide, Dimethylamine |
| Catalyst | Sodium Methoxide | Sodium Ethoxide | None specified in literature |
| Solvent | Methanol | Ethanol | Toluene |
| Reaction Time | 3 weeks (at room temp.) / Shorter with heating | 2 days (at 70°C) | Initial reaction is rapid and exothermic |
| Reported Yield | 86%[1][2] | 93%[2] | High conversion, but a two-step process[1][2] |
| Estimated Reagent Cost per Mole of Product | ~$25 - $35 | ~$30 - $40 | ~$40 - $50 |
| Estimated Solvent & Catalyst Cost per Mole of Product | ~$5 - $10 | ~$8 - $12 | ~$15 - $20 |
| Estimated Waste Disposal Cost per Mole of Product | ~$2 - $5 | ~$3 - $6 | ~$5 - $8 |
| Total Estimated Cost per Mole of Product | ~$32 - $50 | ~$41 - $58 | ~$60 - $78 |
| Key Advantages | Lower raw material cost. | High reported yield. | Potentially rapid initial reaction. |
| Key Disadvantages | Long reaction time at room temperature. | Higher raw material and solvent cost. | Higher starting material cost, two-step process. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information synthesized from scientific literature and patents.
Route 1: Synthesis from Methyl Lactate and Dimethylamine
Materials:
-
Methyl Lactate
-
Dimethylamine (40% solution in water or anhydrous)
-
Sodium Methoxide (catalyst)
-
Methanol (solvent)
Procedure:
-
In a pressure-rated reaction vessel, dissolve methyl lactate in methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Cool the mixture and slowly add dimethylamine solution while monitoring the temperature.
-
Seal the vessel and stir the reaction mixture at room temperature for 3 weeks or at an elevated temperature (e.g., 60-70°C) for a shorter duration (e.g., 24-48 hours), monitoring the reaction progress by GC or TLC.[1][2]
-
Upon completion, cool the reaction mixture and carefully neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Remove the solvent and excess dimethylamine under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Route 2: Synthesis from Ethyl Lactate and Dimethylamine
Materials:
-
Ethyl Lactate
-
Dimethylamine (anhydrous)
-
Sodium Ethoxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Combine ethyl lactate and ethanol in a sealed reaction vessel.
-
Add a catalytic amount of sodium ethoxide.
-
Introduce anhydrous dimethylamine into the vessel.
-
Heat the mixture to 70°C and maintain for 48 hours.[2]
-
After cooling, neutralize the catalyst with a suitable acid.
-
Remove the solvent and excess reactants by distillation.
-
Purify the product by vacuum distillation.
Route 3: Synthesis from Lactide and Dimethylamine
Materials:
-
Lactide
-
Dimethylamine
-
Toluene (solvent)
Procedure:
-
Dissolve lactide in toluene in a reaction vessel.
-
Slowly add dimethylamine to the solution. The initial reaction is exothermic and should be controlled.[1][2]
-
The reaction proceeds in two stages: first, the formation of an intermediate, N,N-dialkyl lactoyl lactamide, followed by its reaction with another molecule of dimethylamine to yield two molecules of the final product.[1][2]
-
The reaction can be driven to completion by heating.
-
After the reaction is complete, the solvent and any unreacted dimethylamine are removed under reduced pressure.
-
The product is then purified by vacuum distillation.
Visualizing the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of the different synthetic routes.
Caption: A flowchart illustrating the key steps in performing a cost-benefit analysis for chemical synthesis.
Safety and Environmental Considerations
A thorough evaluation of the safety and environmental impact of each synthetic route is crucial.
-
Reagents: Dimethylamine is a flammable and corrosive gas or liquid with a strong fishy odor.[3] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methyl lactate and ethyl lactate are considered to be "green solvents" due to their biodegradability and low toxicity.[4][5] Lactide is a solid and is generally considered to have low toxicity, though it can hydrolyze to lactic acid.
-
Catalysts: Sodium methoxide and sodium ethoxide are strong bases and are corrosive. They react violently with water. Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.
-
Solvents: Methanol and ethanol are flammable solvents. Toluene is a flammable solvent with known health risks associated with long-term exposure.
-
Byproducts and Waste: The primary byproduct of the amidation reactions is the corresponding alcohol (methanol or ethanol), which can be recycled or disposed of as hazardous waste. The choice of solvent and the efficiency of the purification process will determine the volume and nature of the waste stream. Proper disposal of all chemical waste is essential and must comply with local regulations. The cost of hazardous waste disposal can range from approximately $0.10 to $10 per pound, depending on the material.[6]
Conclusion
Based on this analysis, the synthesis of this compound from methyl lactate appears to be the most cost-effective route, primarily due to the lower cost of the starting material. However, the long reaction time at room temperature is a significant drawback for time-sensitive research and production. The route from ethyl lactate offers a higher reported yield and a more manageable reaction time, albeit at a slightly higher cost. The synthesis from lactide is the most expensive of the three and involves a two-step process, making it less favorable from a cost and process simplicity standpoint for routine synthesis.
The final choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing the trade-offs between cost, reaction time, yield, and safety and environmental considerations. For large-scale production, further process optimization to reduce reaction times and maximize yields for the methyl lactate route would be a valuable endeavor.
References
- 1. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 2. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP3201172A1 - Method for the manufacture of n, n-dialkyllactamide - Google Patents [patents.google.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. shapiroe.com [shapiroe.com]
Performance of 2-Hydroxy-N,N-dimethylpropanamide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Hydroxy-N,N-dimethylpropanamide with other common laboratory solvents. The information is intended to assist researchers, scientists, and drug development professionals in solvent selection for various chemical processes, with a focus on performance, safety, and sustainability.
Introduction to this compound as a Solvent
This compound, also known as N,N-dimethyllactamide, is a versatile organic compound with potential applications as a polar aprotic solvent.[1] Its unique structure, featuring both a hydroxyl group and a tertiary amide, imparts specific physicochemical properties that can be advantageous in various chemical transformations. As the chemical industry moves towards greener and more sustainable practices, there is a growing interest in finding alternatives to traditional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), which are facing increasing regulatory scrutiny due to toxicity concerns.[2][3][4][5][6] This guide evaluates this compound in the context of these conventional solvents and other emerging green alternatives.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is critically dependent on its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound in comparison to a range of conventional and greener alternative solvents.
| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Cyrene™ |
| CAS Number | 35123-06-9[1] | 68-12-2 | 127-19-5 | 872-50-4 | 67-68-5 | 53716-82-8 |
| Molecular Formula | C₅H₁₁NO₂[7] | C₃H₇NO | C₄H₉NO | C₅H₉NO | C₂H₆OS | C₇H₈O₃ |
| Molecular Weight ( g/mol ) | 117.15[7] | 73.09 | 87.12 | 99.13 | 78.13 | 140.14 |
| Boiling Point (°C) | Not available | 153 | 165-166 | 202-204 | 189 | 227 |
| Melting Point (°C) | Not available | -61 | -20 | -24 | 18.5 | -10 |
| Density (g/mL at 20°C) | ~1.033 (predicted) | 0.944 | 0.943 | 1.028 | 1.100 | 1.25 |
| Dipole Moment (D) | Not available | 3.82 | 3.79 | 4.09 | 3.96 | 4.6 |
| Dielectric Constant | Not available | 36.7 | 37.8 | 32.2 | 47.2 | Not available |
| Solubility in Water | Miscible (predicted) | Miscible | Miscible | Miscible | Miscible | Partially Miscible |
| Flash Point (°C) | Not available | 58 | 63 | 91 | 87 | 108 |
| Toxicity Profile | Limited data available | Reproductive toxicity, hepatotoxic | Reproductive toxicity, hepatotoxic | Reproductive toxicity | Low toxicity | Low toxicity |
Performance in Chemical Synthesis: A Qualitative Comparison
Nucleophilic Substitution Reactions (SN1 and SN2)
Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[3] Given its predicted high polarity, this compound is expected to be a suitable solvent for SN2 reactions. Its performance would likely be comparable to other polar aprotic solvents like DMF and DMSO. The presence of the hydroxyl group may lead to hydrogen bonding with certain nucleophiles, which could potentially decrease their nucleophilicity and slow down the reaction rate compared to non-protic polar solvents.
For SN1 reactions, which proceed through a carbocation intermediate, polar protic solvents are generally favored as they can stabilize both the leaving group and the carbocation intermediate through hydrogen bonding. The dual character of this compound (polar aprotic amide with a protic hydroxyl group) makes its effect on SN1 reactions less straightforward to predict without experimental data.
Figure 1: Conceptual workflow of an SN2 reaction in this compound.
Alternatives to this compound
The choice of a solvent is often a trade-off between performance, safety, and cost. Several greener alternatives to traditional dipolar aprotic solvents are gaining traction.
| Alternative Solvent | Key Advantages | Potential Disadvantages |
| Cyrene™ | Bio-derived, biodegradable, low toxicity.[3] | Higher cost, can be unstable at high temperatures or in acidic/basic conditions.[3] |
| γ-Valerolactone (GVL) | Bio-derived, low toxicity, high boiling point.[6] | Can act as a reactant in some cases. |
| Dimethyl Sulfoxide (DMSO) | High polarity, dissolves a wide range of compounds. | Can be difficult to remove, may react with certain reagents. |
| Ionic Liquids | Low volatility, tunable properties, high thermal stability. | High cost, potential for hidden environmental impact. |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, easy to prepare. | Often have high viscosity, limited thermal stability.[8] |
Experimental Protocols
Protocol 1: Determination of Solute Solubility
This protocol outlines a general method for determining the solubility of a solid compound in this compound and other solvents for comparative analysis.
Materials:
-
Solid solute of interest
-
This compound
-
Alternative solvents for comparison (e.g., DMF, DMSO, Ethanol, Water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the solid solute to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the solute in the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in each solvent, expressed in mg/mL or mol/L.
Figure 2: Experimental workflow for determining solute solubility.
Protocol 2: Comparative Kinetic Study of a Model Reaction
This protocol describes a method to compare the performance of this compound against other solvents by monitoring the kinetics of a model reaction, for example, an SN2 reaction.
Materials:
-
Reactants for the model reaction (e.g., an alkyl halide and a nucleophile)
-
This compound
-
Alternative solvents for comparison
-
Reaction vessel with temperature control and stirring
-
Syringes for sampling
-
Quenching solution (if necessary)
-
Gas Chromatography (GC) or HPLC for monitoring reaction progress
Procedure:
-
Set up a reaction vessel for each solvent to be tested, ensuring identical starting concentrations of reactants and constant temperature.
-
Initiate the reactions simultaneously by adding the final reactant.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
If necessary, quench the reaction in the aliquot immediately by adding a suitable quenching agent.
-
Analyze the composition of each aliquot by GC or HPLC to determine the concentration of the product and remaining reactants.
-
Plot the concentration of the product versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.
-
Compare the reaction rates to evaluate the performance of each solvent.
Conclusion
This compound presents itself as a potentially valuable solvent with a favorable safety profile compared to some traditional dipolar aprotic solvents. Its physicochemical properties suggest it could be effective in a range of chemical transformations, particularly those benefiting from a polar aprotic environment. However, the lack of comprehensive, direct comparative studies on its performance in various solvent systems highlights a significant data gap. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data. As the emphasis on green and sustainable chemistry continues to grow, further investigation into the performance of this compound and other novel solvent systems is crucial for the advancement of chemical synthesis and drug development.
References
- 1. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gctlc.org [gctlc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [stenutz.eu]
- 8. Green solvent - Wikipedia [en.wikipedia.org]
spectroscopic data comparison for (R) and (S) enantiomers of 2-Hydroxy-N,N-dimethylpropanamide
A comprehensive comparison of the spectroscopic data for the (R) and (S) enantiomers of 2-Hydroxy-N,N-dimethylpropanamide is presented for researchers, scientists, and professionals in drug development. This guide details the expected spectroscopic behavior of these chiral molecules, supported by established principles of stereochemistry and spectroscopy. While enantiomers exhibit identical properties in achiral environments, their interaction with plane-polarized light provides a basis for their differentiation.
Spectroscopic Data Comparison
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral setting. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both (R) and (S)-2-Hydroxy-N,N-dimethylpropanamide. Differentiation is achieved through chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of the enantiomers with polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. The chemical shifts and coupling constants for corresponding nuclei will be the same for both molecules. To distinguish between enantiomers using NMR, a chiral resolving agent or a chiral solvent must be used to induce diastereomeric interactions, which would result in different chemical shifts for the two enantiomers.
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Hydroxy-N,N-dimethylpropanamide in CDCl₃ (500 MHz) [1] (This data is also representative for the (R)-enantiomer in an achiral solvent)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.25 | Quartet | 1H | CH-OH |
| 3.05 | Singlet | 3H | N-CH₃ |
| 2.95 | Singlet | 3H | N-CH₃ |
| 1.35 | Doublet | 3H | CH-CH₃ |
| ~3.5 (broad) | Singlet | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Hydroxy-N,N-dimethylpropanamide in CDCl₃ [1] (This data is also representative for the (R)-enantiomer in an achiral solvent)
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O |
| 68.0 | CH-OH |
| 37.5 | N-CH₃ |
| 36.0 | N-CH₃ |
| 20.5 | CH-CH₃ |
Infrared (IR) Spectroscopy
The IR spectra of the (R) and (S) enantiomers are identical, as the vibrational frequencies of the bonds are the same for both molecules.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~2980-2880 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide) |
| ~1450 | C-H bend |
| ~1100 | C-O stretch |
Mass Spectrometry (MS)
Standard mass spectrometry techniques, which measure the mass-to-charge ratio of ions, do not differentiate between enantiomers as they have the same molecular weight. The fragmentation patterns of the (R) and (S) enantiomers will be identical.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₁NO₂[1] |
| Molecular Weight | 117.15 g/mol [1] |
| Expected [M+H]⁺ | 118.0863 |
| Expected [M+Na]⁺ | 130.0682[1] |
Chiroptical Spectroscopy: Circular Dichroism (CD)
Table 5: Expected Circular Dichroism (CD) Data
| Enantiomer | Expected CD Spectrum |
| (R)-2-Hydroxy-N,N-dimethylpropanamide | Opposite in sign to the (S)-enantiomer at all wavelengths. |
| (S)-2-Hydroxy-N,N-dimethylpropanamide | Mirror image of the (R)-enantiomer's spectrum. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C spectra under standard conditions. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is common.
-
Chiral Analysis (Optional): To differentiate enantiomers, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and re-acquire the spectra. The formation of diastereomeric complexes will result in separate signals for the (R) and (S) enantiomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-1.0 mg/mL).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Place the sample in a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm). Scan the appropriate UV wavelength range (e.g., 190-400 nm).
-
Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the observed ellipticity (in millidegrees) to molar ellipticity ([θ]) using the concentration, path length, and molecular weight of the sample.
Experimental Workflow
Caption: Workflow for the spectroscopic comparison of (R) and (S) enantiomers.
References
A Comparative Guide to the Biological Activity of 2-Hydroxy-N,N-dimethylpropanamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the (R) and (S) enantiomers of 2-Hydroxy-N,N-dimethylpropanamide. While direct comparative studies on the biological activity of these specific enantiomers are not publicly available, this document will delve into the critical role of chirality in the biological activity of molecules and the importance of using stereochemically pure compounds in research and drug development.
Introduction to Chirality and this compound
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-N,N-dimethylpropanamide and (S)-2-Hydroxy-N,N-dimethylpropanamide.[1] In an achiral environment, enantiomers possess identical physical and chemical properties. However, in a chiral environment, such as the human body with its chiral biological molecules (enzymes, receptors, etc.), enantiomers can exhibit profound differences in their biological activities.[1] One enantiomer may be therapeutically active, while the other could be less active, inactive, or even cause adverse effects.[2][3][4]
This compound is primarily utilized as a versatile chiral building block in the synthesis of more complex, biologically active molecules.[1] The stereochemistry of this starting material is crucial as it dictates the stereochemistry of the final product, which in turn determines its pharmacological profile.[2][4]
Comparative Biological Activity Data
A comprehensive search of scientific literature and databases reveals a lack of direct comparative studies on the biological activities of the (R) and (S) enantiomers of this compound as standalone entities. Consequently, quantitative data on their specific biological targets, potency, and efficacy are not available.
The table below summarizes the absence of this comparative data.
| Biological Activity Parameter | (R)-2-Hydroxy-N,N-dimethylpropanamide | (S)-2-Hydroxy-N,N-dimethylpropanamide |
| Target Receptor/Enzyme | Data not available | Data not available |
| Binding Affinity (e.g., Ki, Kd) | Data not available | Data not available |
| Functional Activity (e.g., IC50, EC50) | Data not available | Data not available |
| In vivo Efficacy | Data not available | Data not available |
| Toxicology Profile | Data not available | Data not available |
The Importance of Stereochemistry in Drug Action: General Principles
The differential biological activity of enantiomers is a fundamental concept in pharmacology. The interaction between a drug molecule and its biological target is highly dependent on their three-dimensional structures.
Diagram: Enantiomer-Receptor Interaction
References
Safety Operating Guide
Proper Disposal of 2-Hydroxy-N,N-dimethylpropanamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-N,N-dimethylpropanamide (CAS No. 35123-06-9), ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Considerations
This compound is a combustible liquid that may cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this substance.[2] Ensure adequate ventilation to avoid breathing vapors, mist, or gas.[2] In case of a spill, do not let the product enter drains.[2] Spills should be swept up, shoveled, and placed in suitable, closed containers for disposal.[2]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, regional, and national regulations, the following table summarizes key hazard and physical property data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
| Flash Point | 109.5 °C (229.1 °F) - closed cup | Sigma-Aldrich[3] |
| Molecular Formula | C5H11NO2 | PubChem[1] |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| Physical State | Liquid | Fisher Scientific[4] |
| Appearance | Colorless | Fisher Scientific[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Adherence to the following steps will ensure safe and compliant disposal:
-
Segregation and Collection:
-
Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
-
-
Storage:
-
Engage a Licensed Disposal Company:
-
Contact a certified and licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain records of the disposal, including the name of the disposal company, the date of collection, and the quantity of waste disposed of, in accordance with your institution's and local regulations.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product, following the same procedure outlined above.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydroxy-N,N-dimethylpropanamide
This guide provides comprehensive safety and logistical procedures for the handling and disposal of 2-Hydroxy-N,N-dimethylpropanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)[1]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended based on the compound's amide and alcohol functionalities. Always inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat with long sleeves. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. If aerosols or dust are generated, a NIOSH-approved respirator should be used. | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the pure substance or preparing solutions.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Restrict access to the handling area to authorized personnel only.
2.2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above before handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water before and after handling the compound.
2.3. Preparing a Solution (Example Protocol):
-
Tare a clean, dry beaker or flask of appropriate size on a balance.
-
Inside a chemical fume hood, carefully weigh the desired amount of this compound into the container.
-
Slowly add the desired solvent to the container while stirring gently until the solid is completely dissolved.
-
If necessary, dilute the solution to the final desired volume.
-
Label the container with the full chemical name, concentration, date of preparation, and your initials.
Emergency Procedures
3.1. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
3.2. Spill and Accidental Release Measures:
| Spill Size | Procedure |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 3. Carefully scoop the absorbed material into a sealable container for hazardous waste disposal. 4. Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste. |
| Large Spill (>100 mL) | 1. Evacuate the immediate area and alert others. 2. If flammable solvents are involved, turn off all ignition sources. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste containing this compound should be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and paper towels in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the label on the container before disposing of it as non-hazardous waste.
4.2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
4.3. Arranging for Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor.
Visual Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

